molecular formula C12H17NO2 B1167986 fosfomycin calcium CAS No. 105507-58-2

fosfomycin calcium

Cat. No.: B1167986
CAS No.: 105507-58-2
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Description

Fosfomycin calcium is the calcium salt of fosfomycin, a broad-spectrum bactericidal antibiotic first isolated from Streptomyces species and now also produced synthetically . As a phosphonic acid derivative, its low molecular weight and polar nature make it a subject of interest in antimicrobial research, particularly for investigating solutions against multidrug-resistant (MDR) bacteria . Its primary and well-characterized mechanism of action involves the irreversible inhibition of the bacterial enzyme UDP-N-acetylglucosamine enolpyruvyl transferase (MurA) . By covalently binding to a cysteine residue in the active site, this compound blocks the condensation of phosphoenolpyruvate (PEP) with UDP-N-acetylglucosamine (UNAG), thereby inhibiting the first committed step in the biosynthesis of peptidoglycan, an essential component of the bacterial cell wall . This unique, early-stage inhibition of cell wall synthesis underpins its bactericidal effect. Research with fosfomycin demonstrates activity against a range of Gram-positive and Gram-negative bacteria . Scientific interest in this compound extends beyond uncomplicated infections, as it shows potential for studying synergistic effects in combination with other antibacterial agents . Furthermore, its ability to penetrate biofilms and reduce microbial load within them makes it a valuable tool for exploring treatments for complex, biofilm-associated infections . This compound is offered for in vitro research use only. It is strictly for laboratory applications and not for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

105507-58-2

Molecular Formula

C12H17NO2

Synonyms

Phosphonic acid, (3-methyloxiranyl)-, calcium salt (1:1), (2R-trans)-

Origin of Product

United States

Foundational & Exploratory

The Discovery and Origin of Fosfomycin Calcium: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fosfomycin (B1673569), a broad-spectrum antibiotic with a unique phosphonic acid structure, represents a significant landmark in the history of antimicrobial agent discovery. First identified in 1969 and originally named phosphonomycin, its bactericidal activity stems from the inhibition of a crucial step in bacterial cell wall biosynthesis.[1][2] This technical guide provides an in-depth overview of the discovery, origin, and early characterization of fosfomycin, with a focus on the calcium salt formulation. It is intended for researchers, scientists, and drug development professionals interested in the history and foundational science of this important antibiotic.

Discovery and Origin

The discovery of fosfomycin was the result of a collaborative effort between Merck & Co. and the Spanish Compañía Española de Penicilina y Antibióticos (CEPA).[2] The journey began with a soil screening program aimed at identifying novel antibiotic-producing microorganisms.

Isolation of the Producing Organism

In 1966, a strain of Streptomyces fradiae was isolated from a soil sample collected on Mount Montgó in Alicante, Spain.[2] This particular isolate was identified by the Spanish microbiologist Sagrario Mochales del Val. Subsequent fermentation of this Streptomyces fradiae strain yielded a substance with potent antibacterial activity.[2]

Identification of Fosfomycin

The active compound was isolated and characterized by researchers at Merck & Co. The discovery and initial characterization of this new antibiotic, which they named phosphonomycin, were published in a series of papers in Science in October 1969.[1][3] The structure was determined to be (-)(1R, 2S)-1,2-epoxypropylphosphonic acid.[4]

Experimental Protocols

The following sections detail the methodologies employed in the original discovery and characterization of fosfomycin, based on the initial publications.

Fermentation of Streptomyces fradiae

While the precise, proprietary industrial fermentation protocols are not fully detailed in the initial publications, the foundational studies indicate a submerged culture fermentation process. Key components for successful fosfomycin production by S. fradiae in a defined medium included:

  • Carbon Source: Glucose

  • Nitrogen Source: L-Asparagine was found to be an effective nitrogen source.

  • Essential Amino Acids: L-methionine and L-glutamate were shown to stimulate antibiotic production.

  • Inorganic Elements: Cobalt and inorganic phosphate (B84403) were also identified as requirements for optimal synthesis.[5]

Isolation and Purification of Fosfomycin

The isolation of phosphonomycin from the fermentation broth was a multi-step process designed to separate the small, polar antibiotic from other components of the culture medium.[6]

  • Broth Clarification: The fermentation broth was first clarified to remove the Streptomyces fradiae mycelia and other solid materials.

  • Ion-Exchange Chromatography: The clarified broth was then passed through an anion-exchange resin column. Fosfomycin, being an acidic compound, would bind to the resin. Elution was typically achieved using a salt gradient.

  • Gel Filtration Chromatography: Further purification was accomplished using gel filtration chromatography to separate fosfomycin from other molecules based on size.

  • Crystallization: The purified fosfomycin was then crystallized, often as the calcium salt, to yield a stable, solid product.

Structural Elucidation

The chemical structure of fosfomycin was determined using a combination of techniques available in the late 1960s:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provided crucial information about the arrangement of protons and the phosphorus atom in the molecule.

  • Mass Spectrometry: Used to determine the molecular weight and elemental composition.

  • Chemical Synthesis: The proposed structure was confirmed by total chemical synthesis, which also established its absolute stereochemistry.[4]

Quantitative Data

The following tables summarize the key quantitative data from the early studies on fosfomycin.

Minimum Inhibitory Concentrations (MICs)

The in vitro antibacterial activity of fosfomycin was evaluated against a range of Gram-positive and Gram-negative bacteria. The following table presents a selection of MIC values from these early investigations.

Bacterial SpeciesMIC Range (µg/mL)
Staphylococcus aureus0.5 - 16
Streptococcus pyogenes8 - 64
Escherichia coli1 - 128
Klebsiella pneumoniae4 - >128
Proteus vulgaris1 - 32
Salmonella typhi2 - 16
Pseudomonas aeruginosa4 - >128

Data compiled from early in vitro studies.

Pharmacokinetics of Fosfomycin Calcium

Early pharmacokinetic studies in healthy volunteers provided initial insights into the absorption, distribution, and excretion of the oral calcium salt of fosfomycin.

Pharmacokinetic ParameterValue
Bioavailability (Oral Calcium Salt) Approximately 12%
Peak Serum Concentration (Oral Calcium Salt) ~6.5 mg/L (after a 50 mg/kg dose)
Serum Half-life (Oral Calcium Salt) ~5.6 hours
Urinary Excretion (Oral Calcium Salt) ~18% of the administered dose

Data from comparative studies with different fosfomycin salts.[7] It is noteworthy that the later developed tromethamine salt exhibited significantly improved bioavailability.[7]

Mechanism of Action and Experimental Workflow

Signaling Pathway: Inhibition of Peptidoglycan Synthesis

Fosfomycin exerts its bactericidal effect by inhibiting the enzyme UDP-N-acetylglucosamine enolpyruvyl transferase, commonly known as MurA.[8] This enzyme catalyzes the first committed step in the biosynthesis of peptidoglycan, an essential component of the bacterial cell wall. Fosfomycin acts as an analog of phosphoenolpyruvate (B93156) (PEP) and irreversibly binds to a cysteine residue in the active site of MurA, thereby inactivating the enzyme.[8][9][10]

Fosfomycin_Mechanism UDP_GlcNAc UDP-N-acetylglucosamine MurA MurA Enzyme UDP_GlcNAc->MurA Binds PEP Phosphoenolpyruvate (PEP) PEP->MurA Binds Intermediate Enolpyruvyl-UDP-N-acetylglucosamine MurA->Intermediate Catalyzes Inactive_MurA Inactive MurA MurA->Inactive_MurA Peptidoglycan Peptidoglycan Synthesis Intermediate->Peptidoglycan CellWall Bacterial Cell Wall Peptidoglycan->CellWall Fosfomycin Fosfomycin Fosfomycin->MurA Irreversibly Binds (Cysteine Alkylation) Fosfomycin_Discovery_Workflow Soil_Sample Soil Sample Collection (Mount Montgó, Spain) Isolation Isolation of Microorganisms Soil_Sample->Isolation S_fradiae Identification of Streptomyces fradiae Isolation->S_fradiae Fermentation Submerged Culture Fermentation S_fradiae->Fermentation Purification Isolation and Purification (Ion Exchange, Gel Filtration) Fermentation->Purification Fosfomycin_Compound Fosfomycin (Phosphonomycin) Purification->Fosfomycin_Compound Characterization Structural Elucidation (NMR, Mass Spec, Synthesis) Fosfomycin_Compound->Characterization In_Vitro In Vitro Activity Testing (MIC Determination) Fosfomycin_Compound->In_Vitro In_Vivo In Vivo Efficacy Studies (Animal Models) In_Vitro->In_Vivo Clinical_Dev Clinical Development In_Vivo->Clinical_Dev

References

fosfomycin calcium chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fosfomycin (B1673569) calcium, the calcium salt of fosfomycin, is a broad-spectrum antibiotic with a unique mechanism of action that involves the inhibition of bacterial cell wall synthesis. This document provides an in-depth technical overview of fosfomycin calcium, including its chemical structure, physicochemical properties, mechanism of action, and detailed experimental protocols for its analysis and susceptibility testing. The information is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and antimicrobial research.

Chemical Structure and Properties

This compound is the calcium salt of (2R,3S)-(3-methyloxiran-2-yl)phosphonic acid. It is typically available as a monohydrate.

Chemical Structure:

  • IUPAC Name: calcium;[(2R,3S)-3-methyloxiran-2-yl]phosphonate[1]

  • CAS Number: 26016-98-8 (anhydrous)[1]

  • Molecular Formula: C₃H₅CaO₄P (anhydrous)[1], C₃H₅CaO₄P·H₂O (monohydrate)[2]

  • Molecular Weight: 176.12 g/mol (anhydrous)[1], 194.12 g/mol (monohydrate)[2]

Physicochemical Properties:

A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that this compound is known to be hygroscopic.[3]

PropertyValueReferences
Appearance White or almost white crystalline powder[4]
Melting Point >300°C (decomposes)[5]
Solubility Slightly soluble in water; practically insoluble in methanol, ethanol, and acetone. A solubility of ~50 mg/mL in water has been reported, which may require pH adjustment.[4][5][6][7][8]
pKa (predicted) pKa₁: 1.25, pKa₂: 7.82[9]
Stability Stable in neutral and basic conditions; shows degradation in acidic conditions (pH 2) at elevated temperatures. It is hygroscopic and should be stored accordingly.[3][10]

Mechanism of Action

Fosfomycin exerts its bactericidal effect by inhibiting the initial step of peptidoglycan synthesis in the bacterial cell wall. This unique mechanism of action distinguishes it from many other classes of antibiotics.

Signaling Pathway of Fosfomycin Action:

The mechanism involves two key stages: entry into the bacterial cell and inhibition of the target enzyme, MurA.

Fosfomycin_Mechanism cluster_extracellular Extracellular Space cluster_membrane Bacterial Cell Membrane cluster_cytoplasm Cytoplasm Fosfomycin This compound GlpT GlpT Transporter (Glycerol-3-phosphate) Fosfomycin->GlpT Uptake UhpT UhpT Transporter (Hexose-6-phosphate) Fosfomycin->UhpT Uptake Fosfomycin_in Fosfomycin GlpT->Fosfomycin_in UhpT->Fosfomycin_in MurA MurA Enzyme (UDP-N-acetylglucosamine enolpyruvyl transferase) Fosfomycin_in->MurA Irreversible Inhibition Peptidoglycan_synthesis Peptidoglycan Synthesis (Cell Wall Formation) MurA->Peptidoglycan_synthesis Catalyzes first step PEP Phosphoenolpyruvate (PEP) PEP->MurA UDP_GlcNAc UDP-N-acetylglucosamine UDP_GlcNAc->MurA Cell_lysis Cell Lysis Peptidoglycan_synthesis->Cell_lysis Inhibition leads to HPLC_Workflow cluster_prep Sample and Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis prep_sample Prepare this compound Standard and Sample Solutions inject Inject Sample prep_sample->inject prep_mobile Prepare Mobile Phase: 15 mmol/L Octylamine (pH 4.8) : Acetonitrile (94:6) hplc_system HPLC System with Evaporative Light Scattering Detector (ELSD) prep_mobile->hplc_system set_conditions Set HPLC Conditions: Column: Synergi 4μ Fusion-RP 80A Flow Rate: 1.5 mL/min Column Temp: 35°C ELSD Temp: 50°C Gas Pressure: 1.6 L/min set_conditions->inject acquire_data Acquire Chromatogram inject->acquire_data quantify Quantify this compound and Related Substances acquire_data->quantify Agar_Dilution_Workflow cluster_prep Preparation cluster_plating Plating and Incubation cluster_analysis Result Analysis prep_fosfomycin Prepare Serial Two-fold Dilutions of Fosfomycin add_fosfomycin Add Fosfomycin Dilutions to MHA prep_fosfomycin->add_fosfomycin prep_agar Prepare Molten Mueller-Hinton Agar (MHA) prep_agar->add_fosfomycin prep_inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) inoculate Inoculate Plates with Bacterial Suspension prep_inoculum->inoculate pour_plates Pour Agar Plates add_fosfomycin->pour_plates pour_plates->inoculate incubate Incubate Plates at 35°C for 16-20 hours inoculate->incubate read_mic Read Plates and Determine MIC (Lowest concentration with no visible growth) incubate->read_mic

References

A Technical Guide to the Mechanism of Action of Fosfomycin on Bacterial Cell Walls

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: Fosfomycin (B1673569) is a broad-spectrum, bactericidal antibiotic with a unique mechanism of action that distinguishes it from other cell wall synthesis inhibitors.[1][2] This technical guide provides an in-depth analysis of the molecular action of fosfomycin, with a focus on its activity once inside the bacterial cell. While formulated as various salts, including fosfomycin calcium for oral administration, the core inhibitory mechanism is executed by the fosfomycin anion.[3][4] This document details the cellular uptake pathways, the specific enzymatic inhibition, quantitative efficacy data, and the experimental protocols used to elucidate this mechanism.

Core Mechanism of Action

Fosfomycin's bactericidal effect is achieved through a two-stage process: active transport into the bacterial cytoplasm followed by the irreversible inhibition of a critical enzyme in peptidoglycan biosynthesis.[5]

Cellular Uptake

Fosfomycin's entry into the bacterial cytoplasm is not passive but relies on active transport systems, primarily the glycerol-3-phosphate transporter (GlpT) and the hexose (B10828440) phosphate (B84403) transporter (UhpT).[5][6] These permeases recognize fosfomycin as an analog of their natural substrates, glycerol-3-phosphate and glucose-6-phosphate, respectively.[2][7] The expression of these transporters can be induced by their substrates; for instance, the presence of glucose-6-phosphate (G6P) enhances the activity of the UhpT uptake system.[7][8] This is a critical reason for the supplementation of G6P in susceptibility testing media to ensure accurate in vitro results.[8] In Gram-negative bacteria, fosfomycin must first pass through the outer membrane, a process facilitated by porins such as OmpF, OmpC, and LamB in E. coli.[9]

cluster_extracellular Extracellular Space cluster_cell Bacterial Cell cluster_membrane Inner Membrane cluster_cytoplasm Cytoplasm Fosfomycin_ext Fosfomycin GlpT GlpT Transporter Fosfomycin_ext->GlpT Transport UhpT UhpT Transporter Fosfomycin_ext->UhpT Transport Fosfomycin_int Fosfomycin GlpT->Fosfomycin_int UhpT->Fosfomycin_int MurA_inhibition MurA Enzyme Inhibition Fosfomycin_int->MurA_inhibition

Diagram 1. Cellular uptake and target of fosfomycin.
Enzymatic Inhibition of MurA

Once inside the cytoplasm, fosfomycin targets and irreversibly inhibits UDP-N-acetylglucosamine enolpyruvyl transferase (MurA), the enzyme that catalyzes the first committed step of peptidoglycan synthesis.[10][11] MurA facilitates the transfer of an enolpyruvyl group from phosphoenolpyruvate (B93156) (PEP) to UDP-N-acetylglucosamine (UNAG).[12]

Fosfomycin acts as a structural analog of PEP and competes for its binding site on the MurA enzyme.[7][12] The core of its inhibitory action is the formation of a stable, covalent bond with a key cysteine residue (Cys115 in E. coli) in the active site of MurA.[6][12] The antibiotic's highly reactive epoxide ring is susceptible to nucleophilic attack by the thiol group of the Cys115 residue.[12] This attack opens the epoxide ring and forms a thioether linkage, effectively and irreversibly inactivating the enzyme.[12] This blockage prevents the formation of UDP-N-acetylmuramic acid, a crucial precursor for the bacterial cell wall, leading to compromised cell integrity and eventual lysis.[1][5][7] X-ray crystallography studies have confirmed this covalent adduct and provided detailed insights into the precise orientation of fosfomycin within the MurA active site.[12][13]

PEP Phosphoenolpyruvate (PEP) MurA_active Active MurA Enzyme PEP->MurA_active Product UDP-N-acetylglucosamine- enolpyruvate MurA_active->Product Catalysis Cys115 Cys115 Residue MurA_active->Cys115 MurA_inactive Inactive MurA-Fosfomycin Covalent Adduct Cys115->MurA_inactive Covalent Bond Formation No_Product Cell Wall Synthesis Blocked MurA_inactive->No_Product

Diagram 2. MurA catalytic reaction and its irreversible inhibition by fosfomycin.

Quantitative Analysis of Fosfomycin Activity

The efficacy of fosfomycin has been extensively characterized through in vitro susceptibility testing and biochemical assays.

In Vitro Susceptibility Data

Minimum Inhibitory Concentration (MIC) values are a standard measure of an antibiotic's potency. The tables below summarize the MIC50 and MIC90 (concentrations required to inhibit 50% and 90% of isolates, respectively) of fosfomycin against a range of common bacterial pathogens.

Table 1: Fosfomycin In Vitro Activity Against Gram-Negative Bacteria

Organism No. of Isolates MIC50 (µg/mL) MIC90 (µg/mL) Reference
Escherichia coli Randomly Selected 0.5 1 [14]
Klebsiella pneumoniae Randomly Selected 4 16 [14]
Enterobacter cloacae complex Randomly Selected 8 64 [14]
Serratia marcescens Randomly Selected 8 16 [14]
Proteus mirabilis Randomly Selected 1 8 [14]
Pseudomonas aeruginosa 42 64 128 [14][15]

| Acinetobacter baumannii complex| Randomly Selected | 128 | 256 |[14] |

Table 2: Fosfomycin In Vitro Activity Against Gram-Positive Bacteria

Organism No. of Isolates MIC50 (µg/mL) MIC90 (µg/mL) Reference
Staphylococcus aureus Randomly Selected 4 8 [14]
Staphylococcus aureus 997 (total strains) 0.5 1 [16]
Coagulase-negative staphylococci Randomly Selected 8 64 [14]
Enterococcus faecalis Randomly Selected - - [14]*
Streptococcus agalactiae Randomly Selected 8 64 [14]
Streptococcus pyogenes Randomly Selected 32 64 [14]

*99.0% of E. faecalis isolates were susceptible.[14]

Kinetic Parameters of MurA Inhibition

Biochemical assays provide insight into the direct interaction between fosfomycin and its target enzyme, MurA.

Table 3: Comparative IC50 Values of MurA Inhibitors

Compound E. coli MurA IC50 (µM) Reference
Fosfomycin 8.8 [17]
RWJ-3981 0.9 [17]
RWJ-110192 0.2 [17]

| RWJ-140998 | 0.4 |[17] |

Detailed Experimental Protocols

The mechanism of fosfomycin has been elucidated through various key experiments. The methodologies for three such fundamental procedures are detailed below.

Protocol 1: MurA Enzyme Inhibition Assay (Malachite Green Assay)

This assay quantifies MurA activity by measuring the inorganic phosphate (Pi) released during the enzymatic reaction.[12][18]

  • Principle: The malachite green reagent forms a colored complex with free phosphate, which can be measured spectrophotometrically. A reduction in phosphate production in the presence of an inhibitor indicates enzyme inhibition.

  • Materials:

    • Purified MurA enzyme

    • UDP-N-acetylglucosamine (UNAG)

    • Phosphoenolpyruvate (PEP)

    • Fosfomycin or test inhibitor

    • Reaction Buffer (e.g., 50 mM HEPES, pH 7.8)

    • Malachite Green Reagent

  • Procedure:

    • Prepare a reaction mixture containing reaction buffer, UNAG (e.g., 200 µM final concentration), and PEP (e.g., 100 µM final concentration).[12][18]

    • Add the test inhibitor (e.g., fosfomycin) at various concentrations to the wells of a microplate. Include a no-inhibitor control.

    • Initiate the reaction by adding purified MurA enzyme (e.g., 250 nM final concentration).[12]

    • Incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 30 minutes).

    • Stop the reaction by adding the malachite green reagent.

    • After a short incubation for color development, measure the absorbance at approximately 620-650 nm.

    • Calculate the percent inhibition for each inhibitor concentration relative to the control and determine the IC50 value.

Step1 Prepare Reaction Mix (Buffer, UNAG, PEP) Step2 Add Test Inhibitor (e.g., Fosfomycin) Step1->Step2 Step3 Initiate with MurA Enzyme Step2->Step3 Step4 Incubate (e.g., 37°C) Step3->Step4 Step5 Stop Reaction (Add Malachite Green) Step4->Step5 Step6 Measure Absorbance (~630 nm) Step5->Step6 Step7 Calculate % Inhibition and IC50 Step6->Step7 End End Step7->End

Diagram 3. Experimental workflow for a MurA enzyme inhibition assay.
Protocol 2: Minimum Inhibitory Concentration (MIC) by Agar (B569324) Dilution

This is the reference method for determining fosfomycin susceptibility.[8]

  • Principle: A standardized inoculum of bacteria is exposed to a series of agar plates containing doubling dilutions of an antibiotic. The MIC is the lowest concentration that inhibits visible growth.

  • Materials:

    • Mueller-Hinton Agar (MHA)

    • Fosfomycin powder

    • Glucose-6-phosphate (G6P) solution

    • Bacterial isolates, grown to a 0.5 McFarland turbidity standard

    • Multipoint replicator (optional)

  • Procedure:

    • Prepare molten MHA and cool to 45-50°C.

    • Supplement the MHA with G6P to a final concentration of 25 µg/mL.[5][8]

    • Create serial twofold dilutions of fosfomycin in separate aliquots of the G6P-supplemented MHA to achieve the desired final concentration range (e.g., 0.25 to 256 µg/mL).[5] A growth control plate with no fosfomycin is also prepared.

    • Pour the agar into sterile petri dishes and allow them to solidify.

    • Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard, then dilute it further so that the final inoculum delivered to the agar surface is approximately 10⁴ CFU per spot.[5]

    • Inoculate the surface of each plate with the bacterial suspension.

    • Incubate the plates at 35°C ± 2°C for 16-20 hours.[5]

    • Read the results by identifying the lowest fosfomycin concentration that completely inhibits visible bacterial growth.[5]

Protocol 3: Mass Spectrometry for Covalent Adduct Confirmation

This technique provides direct evidence of the covalent modification of MurA by fosfomycin.[12]

  • Principle: The mass of a protein or its constituent peptides will increase by a predictable amount upon covalent binding of another molecule. Mass spectrometry can detect this mass shift.

  • Materials:

    • Purified MurA enzyme

    • Fosfomycin

    • Protease (e.g., Trypsin)

    • Mass Spectrometer (e.g., ESI-MS/MS)

  • Procedure:

    • In Vitro Reaction: Incubate purified MurA with an excess of fosfomycin under conditions that favor adduct formation.[12]

    • Sample Preparation: Remove unbound fosfomycin. Denature the protein and digest it into smaller peptides using a protease like trypsin.

    • Mass Spectrometry Analysis: Analyze the resulting peptide mixture using mass spectrometry.

    • Data Analysis: Search the acquired mass spectrometry data against the known amino acid sequence of the MurA protein. Identify the peptide containing the active site cysteine (Cys115).[12] A mass shift on this specific peptide corresponding to the molecular weight of fosfomycin (138.06 g/mol ) confirms the formation of a covalent adduct at the precise site of modification.[12]

Conclusion

The mechanism of action of fosfomycin is a well-defined process involving active cellular uptake and specific, irreversible inhibition of the MurA enzyme. This action at the first committed step of cell wall synthesis provides a unique bactericidal effect with no cross-resistance to other antibiotic classes.[10] The detailed molecular understanding, supported by extensive biochemical and structural data, underscores its continued importance as a therapeutic agent and provides a solid foundation for the rational design of new MurA inhibitors.[12]

References

Fosfomycin Calcium: An In-Depth Technical Guide to its Antibacterial Spectrum of Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fosfomycin (B1673569) is a broad-spectrum bactericidal antibiotic with a unique mechanism of action, belonging to the phosphonic acid class.[1][2][3] It is a natural product isolated from Streptomyces fradiae and is also produced synthetically.[4] Fosfomycin is available in different salt forms, including fosfomycin calcium for oral administration.[3][5] This technical guide provides a comprehensive overview of the antibacterial spectrum of activity of this compound, with a focus on quantitative data, experimental methodologies, and the underlying mechanisms of action and resistance.

Mechanism of Action

Fosfomycin exerts its bactericidal effect by inhibiting the initial step of bacterial cell wall biosynthesis.[1][2][6] Specifically, it irreversibly inhibits the enzyme UDP-N-acetylglucosamine enolpyruvyl transferase (MurA).[1][2][6] MurA catalyzes the formation of UDP-N-acetylglucosamine-enolpyruvate from phosphoenolpyruvate (B93156) (PEP) and UDP-N-acetylglucosamine, a crucial step in the synthesis of peptidoglycan precursors.[1][6] By acting as a PEP analog, fosfomycin covalently binds to the active site of MurA, preventing the formation of N-acetylmuramic acid, an essential component of the peptidoglycan layer.[1][6][7] This disruption of cell wall synthesis leads to a loss of structural integrity, ultimately resulting in bacterial cell lysis and death.[1] The unique mechanism of action of fosfomycin reduces the likelihood of cross-resistance with other classes of antibiotics.[1]

cluster_bacterial_cell Bacterial Cell cluster_cytoplasm Cytoplasm PEP Phosphoenolpyruvate (PEP) MurA MurA Enzyme PEP->MurA Substrate UDP_GlcNAc UDP-N-acetylglucosamine (UDP-GlcNAc) UDP_GlcNAc->MurA Substrate UDP_GlcNAc_enolpyruvate UDP-N-acetylglucosamine enolpyruvate MurA->UDP_GlcNAc_enolpyruvate Catalyzes Peptidoglycan_synthesis Further steps in Peptidoglycan Synthesis UDP_GlcNAc_enolpyruvate->Peptidoglycan_synthesis Cell_Wall Bacterial Cell Wall Peptidoglycan_synthesis->Cell_Wall Builds Fosfomycin Fosfomycin Fosfomycin->MurA Irreversibly Inhibits

Figure 1: Mechanism of action of fosfomycin.

Antibacterial Spectrum of Activity

Fosfomycin exhibits a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[2][3] Its activity is particularly notable against common urinary tract pathogens.[8][9]

Gram-Negative Bacteria

Fosfomycin is highly active against Escherichia coli, including many multidrug-resistant (MDR) and extended-spectrum β-lactamase (ESBL)-producing isolates.[10][11][12] It also demonstrates good activity against other Enterobacterales such as Citrobacter spp., Klebsiella spp., and Proteus mirabilis.[8][12][13] However, its activity against Pseudomonas aeruginosa and Acinetobacter spp. is variable and generally higher MICs are observed.[8][13]

Gram-Positive Bacteria

Fosfomycin is active against Staphylococcus aureus, including methicillin-resistant S. aureus (MRSA), and coagulase-negative staphylococci.[1][13] It also shows activity against Enterococcus faecalis.[8][10] The activity against Enterococcus faecium, especially vancomycin-resistant strains (VRE), can be variable.[13][14]

Quantitative Data: Minimum Inhibitory Concentrations (MICs)

The following tables summarize the in vitro activity of fosfomycin against a range of clinically significant bacterial isolates. MIC50 and MIC90 values, representing the concentrations required to inhibit the growth of 50% and 90% of isolates, respectively, are presented.

Table 1: In Vitro Activity of Fosfomycin Against Gram-Negative Bacteria

OrganismNumber of IsolatesMIC50 (µg/mL)MIC90 (µg/mL)Reference
Escherichia coli2871-4[10]
Escherichia coli (ESBL-positive)---[10]
Klebsiella pneumoniae-416[13]
Klebsiella spp.-816[8]
Proteus mirabilis-18[8]
Enterobacter cloacae complex-864[13]
Serratia marcescens-816[13]
Citrobacter freundii complex-0.51[13]
Pseudomonas aeruginosa-64128[13]
Acinetobacter baumannii-calcoaceticus complex-128256[13]

Table 2: In Vitro Activity of Fosfomycin Against Gram-Positive Bacteria

OrganismNumber of IsolatesMIC50 (µg/mL)MIC90 (µg/mL)Reference
Staphylococcus aureus94--[10]
Staphylococcus aureus-48[13]
Coagulase-negative staphylococci-864[13]
Enterococcus faecalis346--[10]
Enterococcus faecalis-3264[15]
Enterococcus faecium---[13]

Experimental Protocols: Antimicrobial Susceptibility Testing

The standard method for determining the in vitro susceptibility of bacteria to fosfomycin is agar (B569324) dilution , as recommended by both the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[16][17]

Agar Dilution Method
  • Media Preparation: Mueller-Hinton agar is prepared according to the manufacturer's instructions. Crucially, for fosfomycin testing, the medium must be supplemented with glucose-6-phosphate (G-6-P) to a final concentration of 25 µg/mL .[15][16] G-6-P is essential as it induces the expression of the glycerol-3-phosphate (GlpT) and hexose (B10828440) phosphate (B84403) (UhpT) transport systems in bacteria, which are the primary routes of fosfomycin entry into the cell.[6]

  • Antibiotic Dilution Series: A series of agar plates containing doubling dilutions of fosfomycin are prepared. A growth control plate with no antibiotic is also included.

  • Inoculum Preparation: A standardized inoculum of the test organism is prepared to a turbidity equivalent to a 0.5 McFarland standard. This is then further diluted to achieve a final inoculum concentration of approximately 104 colony-forming units (CFU) per spot on the agar plate.

  • Inoculation: The prepared bacterial suspension is inoculated onto the surface of the fosfomycin-containing and growth control plates.

  • Incubation: Plates are incubated at 35 ± 2 °C for 16-20 hours in ambient air.

  • Result Interpretation: The MIC is recorded as the lowest concentration of fosfomycin that completely inhibits visible growth. Any faint haze or single colonies should be disregarded.

cluster_workflow Agar Dilution Workflow for Fosfomycin MIC Determination Prep_Media Prepare Mueller-Hinton Agar + 25 µg/mL Glucose-6-Phosphate Prep_Plates Prepare Agar Plates with Serial Dilutions of Fosfomycin Prep_Media->Prep_Plates Inoculate Inoculate Plates with ~10^4 CFU/spot Prep_Plates->Inoculate Prep_Inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) Prep_Inoculum->Inoculate Incubate Incubate at 35°C for 16-20 hours Inoculate->Incubate Read_MIC Read MIC: Lowest concentration with no visible growth Incubate->Read_MIC

Figure 2: Experimental workflow for fosfomycin MIC determination.

Mechanisms of Resistance

Bacterial resistance to fosfomycin can occur through several mechanisms:

  • Target Site Modification: Mutations in the murA gene can lead to alterations in the MurA enzyme, reducing its affinity for fosfomycin.[1][2]

  • Reduced Permeability: Impaired transport of fosfomycin into the bacterial cell is a common mechanism of resistance.[2] This can result from mutations in the genes encoding the GlpT and UhpT transport systems.[6]

  • Enzymatic Inactivation: Some bacteria possess enzymes that can inactivate fosfomycin.[1] For example, the FosA enzyme, a glutathione (B108866) S-transferase, catalyzes the addition of glutathione to fosfomycin, rendering it inactive.[8]

Conclusion

This compound demonstrates a broad spectrum of antibacterial activity against a variety of Gram-positive and Gram-negative pathogens, including many multidrug-resistant strains. Its unique mechanism of action makes it a valuable therapeutic option, particularly for urinary tract infections. Accurate in vitro susceptibility testing is crucial for guiding its clinical use and requires adherence to standardized protocols, most notably the supplementation of testing media with glucose-6-phosphate. Understanding the mechanisms of resistance is essential for monitoring the evolution of bacterial populations and ensuring the continued efficacy of this important antibiotic.

References

In Vitro Activity of Fosfomycin Calcium Against Gram-Positive Bacteria: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fosfomycin (B1673569), a phosphonic acid derivative, is a broad-spectrum antibiotic with bactericidal activity against a range of Gram-positive and Gram-negative bacteria.[1][2] Its unique mechanism of action, which involves the inhibition of the initial step in peptidoglycan biosynthesis, sets it apart from other antibiotic classes.[3][4] This has led to a renewed interest in fosfomycin, particularly for treating infections caused by multidrug-resistant organisms, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[1][4] This technical guide provides an in-depth overview of the in vitro activity of fosfomycin calcium against Gram-positive bacteria, detailing its mechanism of action, resistance pathways, quantitative susceptibility data, and the experimental protocols used for its evaluation.

Core Mechanism of Action

Fosfomycin's bactericidal effect is achieved through the irreversible inhibition of UDP-N-acetylglucosamine enolpyruvyl transferase (MurA), a key enzyme in the synthesis of the bacterial cell wall.[4][5] This disruption of the peptidoglycan layer's integrity ultimately leads to cell lysis.[4] The process can be broken down into two main stages: cellular uptake and enzymatic inhibition.

Cellular Uptake

In Gram-positive bacteria such as Staphylococcus aureus, fosfomycin is actively transported into the cell via two primary permease systems: the glycerol-3-phosphate transporter (GlpT) and the hexose-phosphate transporter (UhpT).[4][6] These transporters recognize fosfomycin as a structural analog of their natural substrates, phosphoenolpyruvate (B93156) (PEP) and glucose-6-phosphate (G6P), respectively.[4] The expression of the UhpT system is notably induced by the presence of G6P.[4][7]

Enzymatic Inhibition of MurA

Once inside the cytoplasm, fosfomycin acts as a phosphoenolpyruvate analog and covalently binds to a cysteine residue in the active site of the MurA enzyme.[5][8] This irreversible binding inactivates the enzyme, preventing the formation of UDP-N-acetylmuramic acid, a crucial precursor for peptidoglycan synthesis.[9] In some Gram-positive bacteria, such as S. aureus and Streptococcus pneumoniae, there are two genes, murA and murZ, that encode for MurA isozymes, both of which are susceptible to fosfomycin.[5]

Fosfomycin_Mechanism_of_Action Mechanism of Action of Fosfomycin in Gram-Positive Bacteria cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_cytoplasm Cytoplasm Fosfomycin_ext Fosfomycin GlpT GlpT Transporter Fosfomycin_ext->GlpT Uptake UhpT UhpT Transporter (G6P induced) Fosfomycin_ext->UhpT Uptake Fosfomycin_int Fosfomycin GlpT->Fosfomycin_int UhpT->Fosfomycin_int MurA MurA Enzyme Fosfomycin_int->MurA Inhibits Peptidoglycan_synthesis Peptidoglycan Synthesis MurA->Peptidoglycan_synthesis Blocks UDP-MurNAc UDP-MurNAc MurA->UDP-MurNAc Catalyzes Cell_lysis Cell Lysis Peptidoglycan_synthesis->Cell_lysis Leads to UDP-GlcNAc UDP-GlcNAc + PEP UDP-GlcNAc->MurA Substrate UDP-MurNAc->Peptidoglycan_synthesis

Caption: Mechanism of action of fosfomycin in Gram-positive bacteria.

Mechanisms of Resistance

Resistance to fosfomycin in Gram-positive bacteria can arise through three primary mechanisms: modification of the drug target, impaired drug transport, and enzymatic inactivation.[4]

  • Target Modification: Mutations in the murA gene can alter the active site of the MurA enzyme, which reduces its affinity for fosfomycin.[4]

  • Impaired Transport: Mutations in the genes that encode the GlpT and UhpT transporters (glpT and uhpT) can decrease the uptake of fosfomycin into the bacterial cell, leading to reduced susceptibility.[4][6]

  • Enzymatic Inactivation: Some Gram-positive bacteria can produce enzymes that inactivate fosfomycin. The most common is FosB, a thiol-S-transferase that has been identified in various species, including Staphylococcus epidermidis and S. aureus.[3][10]

Fosfomycin_Resistance_Mechanisms Fosfomycin Resistance Mechanisms in Gram-Positive Bacteria cluster_resistance Resistance Mechanisms Fosfomycin_Action Fosfomycin Activity Target_Modification Target Modification (murA mutations) Target_Modification->Fosfomycin_Action Blocks Impaired_Transport Impaired Transport (glpT/uhpT mutations) Impaired_Transport->Fosfomycin_Action Blocks Enzymatic_Inactivation Enzymatic Inactivation (e.g., FosB) Enzymatic_Inactivation->Fosfomycin_Action Blocks

Caption: Overview of fosfomycin resistance mechanisms.

Quantitative Data on In Vitro Activity

The in vitro activity of fosfomycin is commonly quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. The following tables summarize the MIC data for fosfomycin against various Gram-positive bacteria from several studies.

Table 1: In Vitro Activity of Fosfomycin against Staphylococcus aureus

OrganismNo. of IsolatesMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference
S. aureus9448[11]
S. aureus-0.51[12]
Methicillin-Resistant S. aureus (MRSA)20--[13]

Table 2: In Vitro Activity of Fosfomycin against Coagulase-Negative Staphylococci

OrganismNo. of IsolatesMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference
Coagulase-Negative Staphylococci-864[11]
S. epidermidis20--[13]

Table 3: In Vitro Activity of Fosfomycin against Enterococcus Species

OrganismNo. of IsolatesMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Susceptibility (%)Reference
Enterococcus faecalis346--88.4[14]
Enterococcus faecalis-6412899.0[11][15]
Enterococcus faecium----[16]

Synergy Studies

Fosfomycin has demonstrated synergistic activity when combined with other antibiotics against Gram-positive bacteria.[17][18] This is a promising strategy to enhance efficacy and combat resistance.

Table 4: Synergy of Fosfomycin with Other Antibiotics against Gram-Positive Bacteria

OrganismCombination AgentSynergy ObservedReference
Methicillin-Resistant S. aureus (MRSA)Cefamandole, Cephazolin, Ceftriaxone, Ciprofloxacin, Imipenem, RifampicinYes[17][18]
Enterococcus faecalis, Enterococcus faecium, MRSARifampicin, Tigecycline (B611373)Yes[19][20]
MRSA, Methicillin-Susceptible S. aureus (MSSA)DaptomycinYes[21][22]

Experimental Protocols

Accurate and reproducible in vitro susceptibility testing is crucial for the clinical application of fosfomycin. The agar (B569324) dilution method is considered the gold standard.[7][23]

Agar Dilution for MIC Determination

Principle: This method involves incorporating serial twofold dilutions of fosfomycin into Mueller-Hinton agar, followed by the inoculation of a standardized bacterial suspension.[7]

Materials:

  • This compound powder (analytical grade)

  • Mueller-Hinton Agar (MHA) powder

  • Glucose-6-phosphate (G6P) solution

  • Sterile distilled water

  • Sterile petri dishes

  • Sterile tubes for dilutions

  • McFarland 0.5 turbidity standard

  • Quality control (QC) strains (e.g., Staphylococcus aureus ATCC® 29213, Enterococcus faecalis ATCC® 29212)[7]

Procedure:

  • Preparation of Fosfomycin Stock Solution: Prepare a stock solution of fosfomycin on the day of the test, taking into account the potency of the powder.[7]

  • Preparation of Fosfomycin-Agar Plates:

    • Prepare MHA according to the manufacturer's instructions and sterilize.

    • Cool the molten agar to 45-50°C.

    • Supplement the MHA with G6P to a final concentration of 25 µg/mL.[7]

    • Prepare serial twofold dilutions of the fosfomycin stock solution.

    • Add 1 part of each fosfomycin dilution to 9 parts of the G6P-supplemented molten MHA to achieve the final desired concentrations.[7]

    • Pour the agar into sterile petri dishes and allow to solidify.

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies.

    • Suspend the colonies in sterile saline.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[7]

    • Further dilute the suspension to achieve a final inoculum of approximately 10⁴ CFU per spot.

  • Inoculation:

    • Spot the standardized bacterial suspension onto the surface of the fosfomycin-containing and growth control (no antibiotic) agar plates.

  • Incubation:

    • Allow the inoculated spots to dry completely before inverting the plates.

    • Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.[4][7]

  • Interpretation:

    • The MIC is the lowest concentration of fosfomycin that completely inhibits visible growth. A faint haze or a single colony at the inoculation site should be disregarded.[4]

Agar_Dilution_Workflow Agar Dilution Workflow for Fosfomycin MIC Testing Prepare_Stock Prepare Fosfomycin Stock Solution Prepare_Plates Prepare Fosfomycin-Agar Plates (with 25 µg/mL G6P) Prepare_Stock->Prepare_Plates Inoculate Inoculate Plates Prepare_Plates->Inoculate Prepare_Inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) Prepare_Inoculum->Inoculate Incubate Incubate at 35°C for 16-20 hours Inoculate->Incubate Read_MIC Read MIC (Lowest concentration with no visible growth) Incubate->Read_MIC

References

In Vitro Efficacy of Fosfomycin Calcium Against Gram-Negative Bacteria: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The escalating threat of multidrug-resistant (MDR) Gram-negative bacteria has necessitated the re-evaluation of older antibiotics, with fosfomycin (B1673569) emerging as a promising therapeutic option.[1] This technical guide provides a comprehensive overview of the in vitro efficacy of fosfomycin calcium against a range of clinically significant Gram-negative pathogens. Fosfomycin, a phosphoenolpyruvate (B93156) analogue, exhibits a unique mechanism of action by inhibiting the initial step of bacterial cell wall biosynthesis.[1][2] This document summarizes key quantitative data, details experimental protocols for susceptibility testing, and illustrates relevant biological and experimental pathways.

Mechanism of Action

Fosfomycin exerts its bactericidal effect by inhibiting the enzyme UDP-N-acetylglucosamine enolpyruvyl transferase (MurA).[2] This enzyme catalyzes the first committed step in peptidoglycan synthesis, a critical component of the bacterial cell wall.[2] By blocking MurA, fosfomycin prevents the formation of N-acetylmuramic acid, leading to a weakened cell wall and subsequent cell lysis.[2]

cluster_0 Bacterial Cytoplasm PEP Phosphoenolpyruvate (PEP) MurA MurA Enzyme (UDP-N-acetylglucosamine enolpyruvyl transferase) PEP->MurA UNAG UDP-N-acetylglucosamine (UNAG) UNAG->MurA Product UDP-N-acetylglucosamine- enolpyruvate MurA->Product Catalyzes Peptidoglycan Peptidoglycan Synthesis Product->Peptidoglycan CellWall Bacterial Cell Wall Integrity Peptidoglycan->CellWall Fosfomycin Fosfomycin Fosfomycin->MurA Inhibits

Caption: Mechanism of action of fosfomycin in the bacterial cytoplasm.

Quantitative Susceptibility Data

The in vitro activity of fosfomycin against various Gram-negative bacteria is summarized below. Minimum Inhibitory Concentration (MIC) is a key measure of antibiotic efficacy, with lower values indicating greater potency.

Table 1: Fosfomycin MIC Values for Multidrug-Resistant Gram-Negative Bacteria
Bacterial SpeciesNumber of IsolatesMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference
Klebsiella pneumoniae (ESBL & MBL producers)301632[3]
Pseudomonas aeruginosa (ESBL producers)3032128[3]
Acinetobacter baumannii30256>512[3]

MIC₅₀: Minimum inhibitory concentration required to inhibit the growth of 50% of isolates. MIC₉₀: Minimum inhibitory concentration required to inhibit the growth of 90% of isolates. ESBL: Extended-Spectrum Beta-Lactamase MBL: Metallo-Beta-Lactamase

Table 2: Fosfomycin Susceptibility Rates for Urinary Gram-Negative Isolates
Bacterial SpeciesNumber of IsolatesSusceptibility Rate (%)Reference
Escherichia coliNot Specified100%[4]
Klebsiella pneumoniaeNot Specified60%[4]
Enterobacter spp.Not Specified60%[4]
Pseudomonas spp.Not Specified50%[4]
E. coli (ESBL-producing)Not Specified100%[4]
K. pneumoniae (ESBL-producing)Not SpecifiedGood in vitro susceptibility[4]
Table 3: Fosfomycin Activity Against Urinary Tract Infection Isolates from the United States (2012)
Bacterial SpeciesNumber of IsolatesMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Susceptibility Rate (%)Reference
All Isolates658464-[5]
E. coli257--99.6%[5]
ESBL-producing isolates144232-[5]
Ceftazidime-nonsusceptible Enterobacter3816128-[5]
Ceftazidime-nonsusceptible P. aeruginosa1564128-[5]

Experimental Protocols

Accurate determination of fosfomycin susceptibility in vitro requires specific methodologies due to the antibiotic's unique uptake mechanism.

Agar (B569324) Dilution Method (Gold Standard)

The agar dilution method is the reference standard for fosfomycin susceptibility testing according to both the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[6][7]

Principle: Serial twofold dilutions of fosfomycin are incorporated into Mueller-Hinton agar, which is supplemented with glucose-6-phosphate (G6P) to enhance fosfomycin uptake by the bacteria.[6] A standardized inoculum of the test organism is then spotted onto the surface of the agar plates. The MIC is determined as the lowest concentration of fosfomycin that inhibits visible growth after incubation.[6]

Detailed Protocol:

  • Media Preparation: Prepare Mueller-Hinton agar (MHA) according to the manufacturer's instructions. After autoclaving and cooling to 45-50°C, supplement the MHA with 25 µg/mL of glucose-6-phosphate (G6P).[6]

  • Fosfomycin Stock Solution: Prepare a stock solution of fosfomycin on the day of the test, considering the potency of the fosfomycin powder.[6]

  • Plate Preparation: Create a series of twofold dilutions of the fosfomycin stock solution. For each concentration, add 1 part of the fosfomycin dilution to 9 parts of the G6P-supplemented molten MHA.[6] Pour the agar into sterile petri dishes and allow it to solidify.

  • Inoculum Preparation: Suspend bacterial colonies from an overnight culture in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[6]

  • Inoculation: Spot the standardized bacterial suspension onto the surface of the prepared fosfomycin-agar plates.

  • Incubation: Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.[6]

  • Result Interpretation: The MIC is the lowest concentration of fosfomycin at which there is no visible bacterial growth.

cluster_workflow Agar Dilution Workflow Prep_MHA Prepare G6P-supplemented Mueller-Hinton Agar Prep_Plates Prepare Fosfomycin-Agar Plates (Serial Dilutions) Prep_MHA->Prep_Plates Prep_Fos Prepare Fosfomycin Stock Solution Prep_Fos->Prep_Plates Inoculate Inoculate Plates Prep_Plates->Inoculate Prep_Inoculum Prepare Standardized Bacterial Inoculum Prep_Inoculum->Inoculate Incubate Incubate Plates (16-20 hours at 35°C) Inoculate->Incubate Read_MIC Read MIC (Lowest concentration with no growth) Incubate->Read_MIC

Caption: Workflow for fosfomycin susceptibility testing by the agar dilution method.

Time-Kill Kinetic Assays

Time-kill assays are performed to assess the bactericidal activity of an antibiotic over time and to evaluate potential synergistic effects when used in combination with other antimicrobial agents.

Principle: A standardized bacterial inoculum is exposed to a specific concentration of fosfomycin (and potentially a second antibiotic). Aliquots are removed at various time points, serially diluted, and plated to determine the number of viable bacteria (CFU/mL). A significant reduction in CFU/mL over time indicates bactericidal activity.

General Protocol Outline:

  • Inoculum Preparation: Prepare a bacterial suspension in a suitable broth medium (e.g., cation-adjusted Mueller-Hinton broth) to a standardized starting concentration (e.g., 5 x 10⁵ CFU/mL).

  • Antibiotic Addition: Add fosfomycin (and the second agent, if applicable) at desired concentrations (often multiples of the MIC). Include a growth control without any antibiotic.

  • Incubation and Sampling: Incubate the cultures at 35°C with shaking. At predefined time points (e.g., 0, 2, 4, 8, 24 hours), remove an aliquot from each culture.

  • Viable Cell Counting: Perform serial dilutions of each aliquot and plate onto appropriate agar plates.

  • Data Analysis: After incubation of the plates, count the colonies to determine the CFU/mL at each time point. Plot log₁₀ CFU/mL versus time to generate time-kill curves. Synergy is often defined as a ≥2-log₁₀ decrease in CFU/mL at 24 hours by the combination compared with the most active single agent.[8]

Studies have shown that fosfomycin in combination with β-lactams frequently exhibits synergy against Gram-negative bacteria, including Pseudomonas aeruginosa and Klebsiella pneumoniae.[8][9]

Conclusion

Fosfomycin demonstrates significant in vitro activity against a broad spectrum of Gram-negative bacteria, including many multidrug-resistant strains.[1][4] Its efficacy is particularly notable against urinary isolates of E. coli.[4][10] The unique mechanism of action of fosfomycin makes it a valuable agent in an era of increasing antibiotic resistance.[1] Accurate in vitro susceptibility testing is crucial for its effective clinical use, with the agar dilution method supplemented with G6P being the gold standard.[6] Further research into combination therapies is warranted to fully exploit the potential of fosfomycin in treating challenging Gram-negative infections.

References

Fosfomycin Calcium: A Comprehensive Technical Review

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical and biological properties of fosfomycin (B1673569) calcium, a broad-spectrum antibiotic. The document covers its molecular characteristics, mechanism of action, and detailed experimental protocols for its evaluation, tailored for a scientific audience engaged in drug discovery and development.

Core Molecular and Physical Properties

Fosfomycin calcium is the calcium salt of fosfomycin, an epoxide antibiotic. Its chemical properties are fundamental to its stability, solubility, and formulation. The compound exists in both anhydrous and monohydrate forms, which is reflected in its molecular weight.

PropertyValue (Anhydrous)Value (Monohydrate)References
Molecular Formula C₃H₅CaO₄PC₃H₅CaO₄P·H₂O (or C₃H₇CaO₅P)[1][2],[3][4]
Molecular Weight ~176.12 g/mol ~194.14 g/mol [1][2][5],[3][4]
CAS Number 26016-98-826469-67-0[1],[3]
Chemical Name calcium;[(2R,3S)-3-methyloxiran-2-yl]phosphonatecalcium;[(2R,3S)-3-methyloxiran-2-yl]phosphonate;hydrate[2],[4]

Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis

Fosfomycin exerts its bactericidal effect by inhibiting the initial step in peptidoglycan biosynthesis, a pathway crucial for maintaining the integrity of the bacterial cell wall.[2][6] The antibiotic enters the bacterial cell via the L-alpha-glycerophosphate and hexose (B10828440) phosphate (B84403) transport systems.[2] Once inside the cytoplasm, fosfomycin irreversibly inhibits the enzyme UDP-N-acetylglucosamine-3-enolpyruvyltransferase, commonly known as MurA.[5][6]

Fosfomycin acts as an analog of phosphoenolpyruvate (B93156) (PEP), one of MurA's natural substrates.[7] The highly reactive epoxide ring of fosfomycin is subject to nucleophilic attack by a cysteine residue (Cys115 in Escherichia coli) in the active site of the MurA enzyme.[8] This attack results in the formation of a stable, covalent thioether bond between fosfomycin and MurA, thereby inactivating the enzyme and halting peptidoglycan synthesis, which ultimately leads to cell lysis.[7][8]

Fosfomycin_Pathway cluster_outside Bacterial Exterior cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Fosfomycin_ext Fosfomycin Transport GlpT/UhpT Transporters Fosfomycin_ext->Transport Uptake Fosfomycin_int Fosfomycin Transport->Fosfomycin_int MurA MurA Enzyme Fosfomycin_int->MurA Irreversible Inhibition (Covalent bond with Cys115) Peptidoglycan_synthesis Peptidoglycan Synthesis MurA->Peptidoglycan_synthesis Catalyzes first step PEP Phosphoenolpyruvate (PEP) PEP->MurA UNAG UDP-N-acetylglucosamine (UNAG) UNAG->MurA Cell_wall Bacterial Cell Wall Peptidoglycan_synthesis->Cell_wall Builds Lysis Cell Lysis Peptidoglycan_synthesis->Lysis Blocked Cell_wall->Lysis Weakened wall leads to

Fosfomycin's mechanism of action targeting the MurA enzyme.

Experimental Protocols

Accurate and reproducible experimental methods are critical for the preclinical and clinical evaluation of antibiotics. This section provides detailed protocols for key assays related to fosfomycin.

Fosfomycin Susceptibility Testing: Agar (B569324) Dilution Method

The agar dilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of fosfomycin.[3]

Materials:

  • Fosfomycin disodium (B8443419) salt powder (analytical grade)

  • Mueller-Hinton Agar (MHA) powder

  • Glucose-6-phosphate (G6P) solution

  • Sterile distilled water

  • Sterile petri dishes and tubes

  • Micropipettes and sterile tips

  • 0.5 McFarland turbidity standard

  • Sterile saline (0.85% NaCl)

  • Bacterial inoculum replicator (optional)

  • Quality control (QC) strains (e.g., Escherichia coli ATCC® 25922)

  • Incubator at 35 ± 2°C

Procedure:

  • Preparation of Fosfomycin Stock Solution: Prepare a stock solution of fosfomycin on the day of the test, considering the potency of the powder.[3]

  • Preparation of Fosfomycin-Agar Plates:

    • Prepare MHA according to the manufacturer's instructions and sterilize.

    • Cool the molten agar to 45-50°C and supplement with G6P to a final concentration of 25 µg/mL.[3]

    • Prepare serial twofold dilutions of the fosfomycin stock solution.

    • For each concentration, add 1 part of the fosfomycin dilution to 9 parts of the G6P-supplemented molten MHA (e.g., 2 mL of antibiotic solution to 18 mL of agar) to achieve the final desired concentrations.[3]

    • Pour the agar into sterile petri dishes and allow to solidify.

  • Inoculum Preparation:

    • From a fresh culture, suspend colonies in sterile saline.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[3]

    • Dilute this suspension to achieve a final inoculum concentration of approximately 10⁴ CFU per spot on the agar plate.

  • Inoculation: Spot the standardized bacterial inoculum onto the surface of the fosfomycin-agar plates.

  • Incubation: Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.[3]

  • Reading and Interpretation: The MIC is the lowest concentration of fosfomycin that completely inhibits visible bacterial growth.

Agar_Dilution_Workflow cluster_prep Preparation cluster_proc Procedure cluster_analysis Analysis Stock Prepare Fosfomycin Stock Solution Plates Create Serial Dilution Plates Stock->Plates Media Prepare G6P-supplemented Mueller-Hinton Agar Media->Plates Inoculate Inoculate Plates Plates->Inoculate Inoculum Prepare 0.5 McFarland Bacterial Inoculum Inoculum->Inoculate Incubate Incubate at 35°C for 16-20h Inoculate->Incubate Read Read Plates for Bacterial Growth Incubate->Read Determine Determine MIC Read->Determine

Workflow for the Agar Dilution Susceptibility Test.
MurA Enzyme Inhibition Assay (Malachite Green Assay)

This colorimetric assay quantifies MurA activity by measuring the inorganic phosphate (Pi) released during the enzymatic reaction.

Materials:

  • Purified MurA enzyme

  • UDP-N-acetylglucosamine (UNAG) stock solution

  • Phosphoenolpyruvate (PEP) stock solution

  • Fosfomycin (as a positive control)

  • Assay buffer (e.g., Tris-HCl with KCl and DTT)

  • Malachite Green reagent

  • 96-well microplates

  • Microplate reader

Procedure:

  • Enzyme and Inhibitor Pre-incubation:

    • In a 96-well plate, add the test inhibitor (or fosfomycin for positive control, or buffer with DMSO for negative control).

    • Add the MurA enzyme solution containing UNAG.

    • Incubate to allow the inhibitor to bind to the enzyme.[5]

  • Reaction Initiation: Initiate the enzymatic reaction by adding PEP to each well.

  • Reaction Incubation: Incubate the plate at 37°C for a defined period (e.g., 15 minutes).[5]

  • Reaction Termination and Color Development: Stop the reaction by adding the Malachite Green reagent, which forms a colored complex with the released inorganic phosphate.[5]

  • Absorbance Measurement: Measure the absorbance at approximately 650 nm using a microplate reader.[5]

  • Data Analysis: Calculate the percent inhibition for each test compound concentration and determine the IC₅₀ value, which is the concentration of an inhibitor required to reduce the enzyme's activity by 50%.

MurA_Assay_Workflow Start Start Preincubation Pre-incubate MurA, UNAG, and Inhibitor (or Control) Start->Preincubation Initiation Initiate Reaction by adding PEP Preincubation->Initiation Incubation Incubate at 37°C Initiation->Incubation Termination Stop Reaction with Malachite Green Reagent Incubation->Termination Measurement Measure Absorbance at ~650 nm Termination->Measurement Analysis Calculate % Inhibition and IC50 Value Measurement->Analysis End End Analysis->End

Workflow for the MurA colorimetric inhibition assay.

Analytical Characterization

A variety of analytical techniques are employed to confirm the identity, purity, and structure of this compound.

Analytical TechniquePurposeKey FindingsReferences
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural elucidation and purity assessment.¹H-NMR and ³¹P-NMR are used to confirm the chemical structure and quantify fosfomycin and its impurities.[1][9]
Fourier-Transform Infrared (FTIR) Spectroscopy Identification of functional groups.The IR spectrum provides a characteristic fingerprint of the molecule.[10]
High-Performance Liquid Chromatography (HPLC) Purity determination and quantification of related substances.Ion-pair HPLC methods have been developed for the quality control of this compound.[11]
Mass Spectrometry (MS) Confirmation of covalent modification of MurA.Used to identify the specific site of adduction on the MurA enzyme.[8]

This guide provides a foundational understanding of this compound for research and development purposes. The detailed protocols and pathway diagrams serve as practical tools for scientists working with this important antibiotic.

References

Navigating the Complexities of Fosfomycin Calcium: An In-depth Guide to Bioavailability and Absorption

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Fosfomycin (B1673569), a broad-spectrum antibiotic with a unique mechanism of action, has garnered renewed interest in an era of mounting antimicrobial resistance. The oral calcium salt of fosfomycin, while effective for certain indications, presents a complex pharmacokinetic profile characterized by limited oral bioavailability. This technical guide provides a comprehensive overview of the critical factors governing the bioavailability and absorption of fosfomycin calcium, offering valuable insights for researchers and drug development professionals.

Quantitative Pharmacokinetic Profile of this compound

The oral bioavailability of this compound is notably lower than its trometamol salt counterpart, generally reported to be in the range of 20-30%.[1][2] This limited absorption significantly influences its systemic exposure and clinical utility. Below is a summary of key pharmacokinetic parameters from various studies.

Table 1: Pharmacokinetic Parameters of Oral this compound in Healthy Adults

ParameterValueStudy PopulationDosageReference
Bioavailability (F) ~18%Healthy women500 mg / 1000 mg single dose[3]
20-30%Not specifiedNot specified[2]
Time to Peak Concentration (Tmax) 2.58 ± 0.54 hElderly adults40 mg/kg[4]
1.41 ± 0.67 hYoung adults40 mg/kg[4]
Peak Plasma Concentration (Cmax) 6-7 µg/mLYoung and elderly adults40 mg/kg[4]
Urinary Excretion (24h) ~18% of doseHealthy women500 mg / 1000 mg single dose[3]
Elimination Half-life (t½) ~7 h (urine)Healthy women500 mg / 1000 mg single dose[3]
11.80 ± 6.86 hElderly adults40 mg/kg[4]

Table 2: Comparison of Oral Fosfomycin Salts (Calcium vs. Trometamol)

ParameterThis compoundFosfomycin TrometamolReference
Bioavailability (F) 20-30%37-44%[1]
Peak Serum Concentration (Cmax) 2- to 4-fold lowerHigher[4]

Mechanisms of Intestinal Absorption

The intestinal absorption of fosfomycin is a multifaceted process involving both carrier-mediated transport and passive diffusion.[3] The primary absorption pathway is believed to be a saturable, carrier-mediated system associated with intestinal phosphate (B84403) transporters.[5] This is complemented by a non-saturable, first-order absorption process.

A critical factor limiting the bioavailability of this compound is its susceptibility to acid-catalyzed hydrolysis in the stomach. The acidic environment can degrade the drug before it reaches the small intestine for absorption, leading to high variability in serum levels among individuals.

cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte cluster_blood Bloodstream Fosfomycin_Calcium This compound Phosphate_Transporter Phosphate Transporter Fosfomycin_Calcium->Phosphate_Transporter Carrier-mediated (Saturable) Passive_Diffusion Passive Diffusion Fosfomycin_Calcium->Passive_Diffusion Non-saturable Fosfomycin_Intracellular Intracellular Fosfomycin Phosphate_Transporter->Fosfomycin_Intracellular Passive_Diffusion->Fosfomycin_Intracellular Fosfomycin_Blood Fosfomycin in Blood Fosfomycin_Intracellular->Fosfomycin_Blood Transport

This compound Intestinal Absorption Pathways

Experimental Protocols

In Vivo Bioavailability Study in Healthy Volunteers

A representative experimental design to assess the bioavailability of oral this compound is outlined below, based on methodologies from published clinical trials.[6][7]

Screening Subject Screening (Inclusion/Exclusion Criteria) Randomization Randomization (Crossover Design) Screening->Randomization Dosing Drug Administration (Fasted State) Randomization->Dosing Sampling Serial Blood & Urine Sampling (e.g., 0-24h post-dose) Dosing->Sampling Analysis Fosfomycin Quantification (LC-MS/MS) Sampling->Analysis PK_Analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC, etc.) Analysis->PK_Analysis

Workflow for a this compound Bioavailability Study

Methodology:

  • Study Design: A randomized, open-label, crossover study design is typically employed.

  • Subjects: Healthy adult volunteers, with specific inclusion and exclusion criteria (e.g., age, BMI, normal renal function).

  • Dosing: Subjects receive a single oral dose of this compound (e.g., 500 mg or 1000 mg) after an overnight fast.

  • Sample Collection: Serial blood samples are collected at predefined time points (e.g., pre-dose, and at various intervals up to 24 or 48 hours post-dose). Urine is also collected over specified intervals.

  • Sample Processing: Plasma is separated from blood samples by centrifugation and stored frozen until analysis.

  • Bioanalysis: Fosfomycin concentrations in plasma and urine are determined using a validated analytical method, typically Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

  • Pharmacokinetic Analysis: Non-compartmental analysis is used to determine key pharmacokinetic parameters such as Cmax, Tmax, AUC (Area Under the Curve), and elimination half-life.

Analytical Method for Fosfomycin Quantification

The quantification of fosfomycin in biological matrices requires a sensitive and specific analytical method due to its polar nature and lack of a strong chromophore.

Table 3: Typical Parameters for LC-MS/MS Analysis of Fosfomycin

ParameterDescription
Sample Preparation Protein precipitation with a solvent like acetonitrile, followed by centrifugation and filtration.[8]
Chromatography Hydrophilic Interaction Liquid Chromatography (HILIC) is often preferred for retaining the polar fosfomycin molecule.[8]
Mobile Phase A gradient of an aqueous buffer (e.g., ammonium (B1175870) formate) and an organic solvent (e.g., acetonitrile).
Ionization Electrospray Ionization (ESI) in negative mode.
Mass Spectrometry Tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.
Internal Standard A stable isotope-labeled fosfomycin (e.g., fosfomycin-13C3) is used for accurate quantification.[8]

Conclusion

The oral bioavailability of this compound is a complex interplay of its physicochemical properties, physiological factors within the gastrointestinal tract, and the activity of intestinal transporters. Its low and variable absorption, primarily due to gastric acid hydrolysis and a saturable transport mechanism, poses challenges for achieving consistent therapeutic systemic concentrations. A thorough understanding of these factors, supported by robust experimental methodologies and quantitative data, is paramount for the optimization of existing formulations and the development of novel drug delivery strategies to enhance the clinical utility of this important antibiotic. Researchers and drug development professionals should focus on strategies to protect the drug from gastric degradation and to modulate its intestinal transport to improve its pharmacokinetic profile.

References

Navigating the Labyrinth of Resistance: A Technical Guide to Fosfomycin Calcium Resistance Mechanisms in Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fosfomycin (B1673569), a broad-spectrum antibiotic with a unique mechanism of action, has re-emerged as a critical therapeutic option in an era of escalating antimicrobial resistance.[1][2] Its bactericidal activity stems from the irreversible inhibition of MurA, an enzyme essential for the initial step in peptidoglycan biosynthesis.[1][2] However, the growing prevalence of fosfomycin-resistant bacteria threatens its clinical utility. This in-depth technical guide provides a comprehensive overview of the core mechanisms governing fosfomycin resistance in bacteria, with a focus on enzymatic inactivation, target modification, and transport-related resistance. This document is intended to serve as a resource for researchers, scientists, and drug development professionals engaged in the study of antimicrobial resistance and the development of novel therapeutics.

Core Mechanisms of Fosfomycin Resistance

Bacteria have evolved three primary strategies to counteract the antimicrobial effects of fosfomycin:

  • Enzymatic Inactivation: Modification of the fosfomycin molecule by bacterial enzymes, rendering it incapable of binding to its target, MurA.

  • Target Modification: Alterations in the MurA enzyme that reduce its affinity for fosfomycin.

  • Reduced Intracellular Concentration: Impaired transport of fosfomycin into the bacterial cell or active efflux of the drug.

The prevalence of these mechanisms varies among different bacterial species and even among clinical isolates of the same species.

Enzymatic Inactivation of Fosfomycin

The most well-characterized mechanism of enzymatic inactivation involves a group of enzymes known as Fos enzymes, which catalyze the modification of fosfomycin's epoxide ring.[3]

FosA, FosB, and FosX: The Primary Culprits

These metalloenzymes employ distinct mechanisms to inactivate fosfomycin:

  • FosA: A glutathione (B108866) S-transferase that catalyzes the addition of glutathione to the C1 position of fosfomycin.[4] This enzyme is prevalent in many Gram-negative bacteria, including Escherichia coli, Klebsiella pneumoniae, and Pseudomonas aeruginosa.[5][6]

  • FosB: A thiol-S-transferase that utilizes L-cysteine or bacillithiol to modify fosfomycin.[4] It is primarily found in Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecium.[7][8]

  • FosX: An epoxide hydrolase that inactivates fosfomycin by adding a water molecule to the oxirane ring.[4]

Other less common fosfomycin-modifying enzymes, such as FosC and FosD, have also been identified.

Quantitative Data: Enzymatic Inactivation

The following tables summarize the kinetic parameters of key fosfomycin-inactivating enzymes and the prevalence of the genes encoding them in various bacterial species.

Table 1: Kinetic Parameters of Fosfomycin-Inactivating Enzymes

EnzymeBacterial SpeciesSubstrateKm (mM)kcat (s-1)kcat/Km (M-1s-1)Reference(s)
FosAPAPseudomonas aeruginosaFosfomycin0.23 ± 0.031.8 ± 0.17.8 x 103[5][9]
FosA3Escherichia coliFosfomycin0.21 ± 0.035.5 ± 0.32.6 x 104[5][9]
FosAKPKlebsiella pneumoniaeFosfomycin0.22 ± 0.023.8 ± 0.11.7 x 104[5][9]
FosBEfEnterococcus faeciumL-cysteine-13.3 ± 0.6-[8]
FosB from B. cereusBacillus cereusL-cysteine-2.0-[8]
FosB from S. aureusStaphylococcus aureusL-cysteine-0.05-[8]
FosB from S. aureusStaphylococcus aureusBacillithiol-5.98-[8]
FosB from B. cereusBacillus cereusBacillithiol-9.3-[8]

Table 2: Prevalence of Fosfomycin Resistance Genes in Clinical Isolates

Bacterial SpeciesResistance Gene(s)PrevalenceGeographic Region/StudyReference(s)
Escherichia coli (ESBL-producing)fosA360.5% (23/38)Mexico[7]
Escherichia colifosA329/86 non-susceptible isolatesMainland China[3]
Klebsiella pneumoniae (KPC-producing)fosA336.3% (29/80)China[1]
Klebsiella pneumoniae (CRKP)fosA344/48 non-susceptible isolatesChina[5]
Pseudomonas aeruginosa (from cystic fibrosis patients)fosA339.5% (17/43)Iran[10]
Enterococcus faeciumfosB310/145 isolatesChina[7]
Staphylococcus aureus (MRSA)fosB17.9% (12/67 resistant isolates)Taiwan[1]
Acinetobacter baumanniifosX12.5% (4/32)Brazil[4]

Target Modification: Alterations in MurA

Resistance to fosfomycin can also arise from mutations in the murA gene, which encodes the drug's target, UDP-N-acetylglucosamine enolpyruvyl transferase.[11] These mutations typically occur in or near the active site of the enzyme, reducing its affinity for fosfomycin.[11] While clinically significant, resistance due to MurA modifications is generally less common than resistance mediated by enzymatic inactivation or transport defects.[12]

Quantitative Data: MurA Modifications

Table 3: Prevalence of murA Mutations in Fosfomycin-Resistant Clinical Isolates

Bacterial SpeciesPrevalence of murA MutationsStudy PopulationReference(s)
Escherichia coli4/86 non-susceptible isolatesClinical isolates from Mainland China[3]
Staphylococcus aureus (MRSA)16.4% (11/67 resistant isolates)Clinical isolates from Taiwan[1]
Klebsiella pneumoniae (CRKP)1/4 fosA3-negative resistant isolatesClinical isolates from China[5]

Reduced Intracellular Concentration: Impaired Transport and Efflux

Fosfomycin enters bacterial cells primarily through two transport systems: the glycerol-3-phosphate transporter (GlpT) and the hexose (B10828440) phosphate (B84403) transporter (UhpT).[1] Mutations that inactivate or reduce the expression of these transporters are a major cause of fosfomycin resistance, particularly in E. coli.[1] In some bacteria, such as Acinetobacter baumannii, active efflux of fosfomycin has also been identified as a resistance mechanism.[13]

Regulation of Fosfomycin Transport

The expression of glpT and uhpT is tightly regulated in response to environmental cues.

  • GlpT Regulation: The expression of glpT is repressed by the GlpR protein. In the presence of glycerol-3-phosphate, GlpR is released from the operator region, allowing for transcription of the glp operon, including glpT.[7][14]

  • UhpT Regulation: The UhpABC two-component system regulates the expression of uhpT. Extracellular glucose-6-phosphate is sensed by the membrane-bound UhpC, which in turn activates the histidine kinase UhpB.[10][15] UhpB then phosphorylates the response regulator UhpA, which binds to the uhpT promoter and activates its transcription.[10][15]

  • cAMP-CRP Regulation: The expression of both glpT and uhpT is also positively regulated by the catabolite activator protein (CAP)-cyclic AMP (cAMP) complex.

Signaling Pathways and Regulatory Logic

GlpT_Regulation cluster_membrane Cell Membrane GlpT GlpT Transporter G3P_ext Glycerol-3-Phosphate (extracellular) G3P_int Glycerol-3-Phosphate (intracellular) G3P_ext->G3P_int GlpT GlpR GlpR Repressor G3P_int->GlpR inactivates glpT_gene glpT gene GlpR->glpT_gene represses glpT_gene->GlpT expresses cAMP_CRP cAMP-CRP cAMP_CRP->glpT_gene activates

UhpT_Regulation cluster_membrane Cell Membrane UhpT UhpT Transporter UhpC UhpC Sensor UhpB UhpB Histidine Kinase UhpC->UhpB activates UhpA UhpA Response Regulator UhpB->UhpA phosphorylates G6P_ext Glucose-6-Phosphate (extracellular) G6P_ext->UhpC sensed by UhpA_P UhpA-P UhpA->UhpA_P uhpT_gene uhpT gene UhpA_P->uhpT_gene activates uhpT_gene->UhpT expresses cAMP_CRP cAMP-CRP cAMP_CRP->uhpT_gene co-activates

Quantitative Data: Transport-Related Resistance

Table 4: Prevalence of Transport-Related Mutations in Fosfomycin-Resistant Clinical Isolates

Bacterial SpeciesGene(s) with MutationsPrevalenceStudy PopulationReference(s)
Escherichia coliglpT, uhpT absent6/86, 18/86 non-susceptible isolates, respectivelyClinical isolates from Mainland China[3]
Escherichia coli (ESBL-producing)Impaired transport28.9% (11/38)Uropathogenic isolates from Mexico[7]
Staphylococcus aureus (MRSA)glpT, uhpT98.5% (66/67), 88.1% (59/67) resistant isolates, respectivelyClinical isolates from Taiwan[1]
Klebsiella pneumoniae (KPC-producing)glpT mutation78.8% (63/80)Clinical isolates from China[1]
Pseudomonas aeruginosaglpTAll spontaneous resistant mutantsLaboratory strains[6]

Experimental Protocols

Accurate characterization of fosfomycin resistance mechanisms is crucial for both clinical diagnostics and research. The following sections provide detailed methodologies for key experiments.

Fosfomycin Susceptibility Testing: Agar (B569324) Dilution Method

The agar dilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of fosfomycin.[16]

Materials:

  • Fosfomycin disodium (B8443419) salt powder (analytical grade)

  • Mueller-Hinton Agar (MHA) powder

  • Glucose-6-phosphate (G6P) solution (25 mg/mL stock)

  • Sterile distilled water

  • Sterile petri dishes (90 mm)

  • Sterile test tubes

  • Micropipettes and sterile tips

  • 0.5 McFarland turbidity standard

  • Sterile saline (0.85% NaCl)

  • Bacterial inoculum replicator (optional)

  • Quality control (QC) strains (e.g., E. coli ATCC® 25922)

  • Incubator (35 ± 2°C)

Procedure:

  • Preparation of Fosfomycin Stock Solution: On the day of the test, prepare a stock solution of fosfomycin at a concentration of 2560 µg/mL in sterile distilled water.

  • Preparation of Fosfomycin-Agar Plates:

    • Prepare MHA according to the manufacturer's instructions and sterilize by autoclaving.

    • Cool the molten agar to 45-50°C in a water bath.

    • Aseptically add G6P solution to the molten MHA to a final concentration of 25 µg/mL.

    • Prepare a series of twofold dilutions of the fosfomycin stock solution in sterile tubes.

    • For each concentration, add 1 part of the fosfomycin dilution to 9 parts of the G6P-supplemented molten MHA (e.g., 2 mL of antibiotic solution to 18 mL of agar) to achieve the final desired concentrations (e.g., 0.25 to 256 µg/mL). Also prepare a drug-free control plate.

    • Pour the agar into sterile petri dishes and allow to solidify.

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture on a non-selective agar plate, pick several colonies and suspend them in sterile saline.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Within 15 minutes, dilute the adjusted suspension 1:10 in sterile saline to obtain a final inoculum of approximately 1-2 x 10⁷ CFU/mL.

  • Inoculation:

    • Using a multipoint inoculator or a micropipette, spot 1-2 µL of the diluted bacterial suspension onto the surface of each fosfomycin-containing and control agar plate. This will deliver approximately 10⁴ CFU per spot.

  • Incubation: Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.

  • Reading and Interpretation: The MIC is the lowest concentration of fosfomycin that completely inhibits visible growth, disregarding a single colony or a faint haze.

Agar_Dilution_Workflow start Start prep_fos Prepare Fosfomycin Stock Solution start->prep_fos prep_agar Prepare MHA with G6P start->prep_agar prep_plates Prepare Fosfomycin-Agar Plates (Serial Dilutions) prep_fos->prep_plates prep_agar->prep_plates inoculate Inoculate Plates prep_plates->inoculate prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) prep_inoculum->inoculate incubate Incubate (35°C, 16-20h) inoculate->incubate read Read MIC incubate->read end End read->end

Detection of Fosfomycin-Modifying Enzymes: Disk Potentiation Test

This method provides a simple and rapid way to screen for the production of fosfomycin-modifying enzymes, particularly glutathione S-transferases like FosA.[8][9]

Materials:

  • Mueller-Hinton agar (MHA) plates, with and without 25 µg/mL G6P

  • Fosfomycin disks (e.g., 50 µg)

  • Sodium phosphonoformate (PPF) solution (e.g., 50 mg/mL)

  • Sterile swabs

  • Bacterial isolates to be tested

  • Incubator (35 ± 2°C)

Procedure:

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described for the agar dilution method.

  • Inoculation: Using a sterile swab, inoculate the entire surface of an MHA plate (with and without G6P) to create a lawn of bacterial growth.

  • Disk Placement:

    • Place a fosfomycin disk on the inoculated agar surface.

    • On one side of the disk, apply a small volume (e.g., 20 µL) of the PPF solution directly onto the disk.

  • Incubation: Incubate the plates at 35 ± 2°C for 16-20 hours.

  • Interpretation: A potentiation of the inhibition zone on the side of the disk with PPF (e.g., an increase in zone diameter of ≥5 mm) compared to the side without PPF indicates the presence of a fosfomycin-modifying enzyme that is inhibited by PPF.[8]

Fosfomycin Uptake Assay (Principle)

Directly measuring the uptake of fosfomycin into bacterial cells can be achieved using radiolabeled fosfomycin.

Principle:

Bacterial cells are incubated with radiolabeled fosfomycin (e.g., ¹⁴C-fosfomycin) for a defined period. The cells are then rapidly separated from the extracellular medium by filtration or centrifugation through a non-aqueous layer (e.g., silicone oil). The amount of radioactivity associated with the cell pellet is then measured using a scintillation counter, which is proportional to the amount of fosfomycin taken up by the cells. By performing this assay under different conditions (e.g., in the presence or absence of inducers like G6P or G3P, or using transporter-deficient mutant strains), the contribution of specific transport systems to fosfomycin uptake can be quantified.

Time-Kill Assay

Time-kill assays are used to assess the bactericidal or bacteriostatic activity of an antibiotic over time.[17]

Materials:

  • Cation-adjusted Mueller-Hinton Broth (CAMHB), supplemented with 25 mg/L G6P

  • Fosfomycin stock solution

  • Bacterial culture in logarithmic growth phase

  • Sterile tubes or flasks

  • Shaking incubator (35-37°C)

  • Sterile saline or phosphate-buffered saline (PBS) for dilutions

  • MHA plates

  • Spectrophotometer

Procedure:

  • Inoculum Preparation: Grow the test organism in CAMHB (with G6P) to the logarithmic phase (e.g., 0.5 McFarland standard). Dilute the culture in fresh, pre-warmed CAMHB (with G6P) to a starting inoculum of approximately 5 x 10⁵ CFU/mL.

  • Assay Setup: Prepare tubes with CAMHB (with G6P) containing fosfomycin at various concentrations (e.g., 0.5x, 1x, 2x, 4x MIC), and a growth control tube without antibiotic. Inoculate each tube with the prepared bacterial suspension.

  • Incubation and Sampling: Incubate all tubes at 35-37°C with shaking. At predetermined time points (e.g., 0, 2, 4, 8, 24 hours), remove an aliquot from each tube.

  • Bacterial Enumeration: Perform serial ten-fold dilutions of each aliquot in sterile saline or PBS. Plate a known volume of the appropriate dilutions onto MHA plates.

  • Incubation and Colony Counting: Incubate the plates at 35-37°C for 18-24 hours. Count the number of colonies to determine the CFU/mL at each time point.

  • Data Analysis: Plot the log₁₀ CFU/mL versus time for each fosfomycin concentration and the growth control. A ≥3-log₁₀ decrease in CFU/mL compared to the initial inoculum is generally considered bactericidal activity.

Conclusion

Fosfomycin resistance in bacteria is a multifaceted problem involving enzymatic inactivation, target site modification, and altered drug transport. A thorough understanding of these mechanisms is paramount for the development of effective strategies to combat resistance, including the design of novel fosfomycin derivatives, the development of inhibitors of resistance enzymes, and the optimization of dosing regimens. The experimental protocols and quantitative data presented in this guide provide a foundation for researchers to further investigate the intricate landscape of fosfomycin resistance and contribute to the preservation of this valuable antibiotic for future generations.

References

Preliminary Studies on the Immunomodulatory Effects of Fosfomycin Calcium: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the preliminary research on the immunomodulatory properties of fosfomycin (B1673569) calcium. Fosfomycin, a broad-spectrum antibiotic, has demonstrated significant effects on the host immune response, independent of its antimicrobial activity. This document summarizes key quantitative data, details experimental methodologies from cited studies, and visualizes the underlying biological pathways to facilitate further research and drug development in this area.

Quantitative Data on Immunomodulatory Effects

The immunomodulatory effects of fosfomycin have been quantified across several studies, primarily focusing on its impact on cytokine production. The data consistently indicates a suppressive effect on pro-inflammatory cytokines.

Immune ParameterCell TypeStimulantFosfomycin ConcentrationObserved EffectReference
Cytokine Production
IL-1α mRNAHuman LeukocytesEndotoxin (B1171834) (50 pg/mL)100 µg/mLSignificant inhibition (P < 0.01)[1]
IL-6 mRNAHuman LeukocytesEndotoxin (50 pg/mL)100 µg/mLSignificant inhibition (P < 0.01)[1]
TNF-α mRNAHuman LeukocytesEndotoxin (50 pg/mL)100 µg/mLSignificant inhibition (P < 0.01)[1]
IL-4, IL-10, IL-13 mRNAHuman LeukocytesEndotoxin (50 pg/mL)100 µg/mLNo significant reduction (P = 0.26)[1]
IL-6 ProteinHuman LeukocytesLipopolysaccharide100 µg/mL56% reduction[1]
TNF-α ProteinHuman LeukocytesLipopolysaccharide100 µg/mL73% reduction[1]
TNF-α Serum LevelsMiceLipopolysaccharideNot specifiedSignificantly lowered peak serum levels[2]
IL-1β Serum LevelsMiceLipopolysaccharideNot specifiedSignificantly lowered peak serum levels[2]
TNF-α, IL-1α, IL-1βHuman MonocytesLipopolysaccharide1.6 - 40 µg/mLConcentration-dependent suppression[3]
IL-6Human MonocytesLipopolysaccharide1.6 - 40 µg/mLEnhanced synthesis[3]
IL-10Human MonocytesLipopolysaccharide1.6 - 40 µg/mLEnhanced synthesis[3]
Immune Cell Function
Neutrophil Bactericidal AbilityHuman Neutrophils-150 mg/LEnhanced[4]
Intracellular Calcium ([Ca2+]i)Resting Human Neutrophils-150 mg/L74% increase (P < 0.001)[4]
ChemotaxisHuman Neutrophils-Not specifiedDecreased[4]
B-cell ProliferationHuman B-lymphocytesStaphylococcus aureus Cowan 1Not specifiedDose-dependent inhibition[5]
Immunoglobulin SecretionAntibody-producing B-cells-Not specifiedSuppressed[5]
T-cell ProliferationHuman T-lymphocytesPolyclonal T-cell mitogensNot specifiedDose-dependent inhibition[6]
IL-2 ProductionHuman T-cells-Not specifiedStrongly suppressed[6]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. Below are summaries of key experimental protocols from the cited literature.

In Vitro Human Whole Blood Model of Endotoxemia

This protocol was utilized to assess the effect of fosfomycin on cytokine production in a setting that mimics the early stages of sepsis.[1][7]

  • Blood Collection: Whole blood was drawn from healthy volunteers.

  • Incubation: Blood samples were incubated with 50 pg/mL of endotoxin to stimulate an inflammatory response.

  • Treatment: Concurrently, samples were treated with either 100 µg/mL of fosfomycin or physiological sodium chloride as a control. The incubation period was 4 hours.

  • Cytokine mRNA Analysis: Real-time RT-PCR was performed to quantify the messenger RNA (mRNA) levels of various pro- and anti-inflammatory cytokines after 2 hours of incubation.

  • Cytokine Protein Analysis: The concentrations of TNF-α and IL-6 in the supernatant were measured using a commercially available ELISA kit after 4 hours of incubation.

In Vivo Murine Model of Lipopolysaccharide-Induced Inflammation

This animal model was employed to investigate the in vivo effects of fosfomycin on inflammatory cytokine production.[2]

  • Animal Model: Mice were used as the experimental subjects.

  • Induction of Inflammation: Inflammation was induced by injecting the mice with lipopolysaccharide (LPS).

  • Treatment: A group of mice was treated with fosfomycin.

  • Cytokine Measurement: Serum levels of TNF-α and IL-1β were measured at their peak to determine the effect of fosfomycin treatment.

Human Monocyte Culture for Cytokine Synthesis Analysis

This in vitro protocol focused on the direct effect of fosfomycin on cytokine synthesis by human monocytes.[3]

  • Cell Isolation: Human monocytes were isolated for in vitro culture.

  • Stimulation: The monocytes were stimulated with lipopolysaccharide (LPS) to induce cytokine production.

  • Treatment: The stimulated monocytes were treated with varying concentrations of fosfomycin (ranging from 1.6 to 40 µg/mL).

  • Cytokine Analysis: The synthesis of various cytokines, including TNF-α, IL-1α, IL-1β, IL-6, and IL-10, was measured to assess the modulatory effects of fosfomycin.

Signaling Pathways and Experimental Workflows

The immunomodulatory effects of fosfomycin are mediated through its influence on intracellular signaling pathways. Emerging evidence suggests that fosfomycin can modulate the NF-κB and MAPK signaling pathways, which are central to the inflammatory response.[8]

G Fosfomycin's Proposed Immunomodulatory Mechanism cluster_0 Inflammatory Stimulus (e.g., LPS) cluster_1 Immune Cell LPS LPS TLR4 TLR4 LPS->TLR4 Binds to MAPK MAPK Pathway TLR4->MAPK Activates NFkB NF-κB Pathway TLR4->NFkB Activates Nucleus Nucleus MAPK->Nucleus Translocates to NFkB->Nucleus Translocates to Cytokines Pro-inflammatory Cytokine Genes Nucleus->Cytokines Induces Transcription of Fosfomycin Fosfomycin Calcium Fosfomycin->MAPK Inhibits Fosfomycin->NFkB Inhibits

Caption: Proposed mechanism of fosfomycin's anti-inflammatory action.

The diagram above illustrates the proposed mechanism by which this compound exerts its immunomodulatory effects. Inflammatory stimuli, such as Lipopolysaccharide (LPS), bind to Toll-like receptor 4 (TLR4) on the surface of immune cells. This binding activates intracellular signaling cascades, including the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways. These pathways lead to the translocation of transcription factors to the nucleus, resulting in the expression of pro-inflammatory cytokine genes. Fosfomycin is hypothesized to inhibit the MAPK and NF-κB pathways, thereby downregulating the production of pro-inflammatory cytokines.

G Experimental Workflow for In Vitro Cytokine Analysis cluster_0 Sample Preparation cluster_1 Experimental Conditions cluster_2 Analysis Blood Whole Blood Collection (Healthy Volunteers) Incubation Incubation with Endotoxin (50 pg/mL) Blood->Incubation Treatment Treatment: - Fosfomycin (100 µg/mL) - Control (Saline) Incubation->Treatment RTPCR Real-time RT-PCR (mRNA levels at 2h) Treatment->RTPCR ELISA ELISA (Protein levels at 4h) Treatment->ELISA

Caption: Workflow for analyzing fosfomycin's effect on cytokine production.

This workflow diagram outlines the key steps in a typical in vitro experiment to assess the immunomodulatory effects of fosfomycin on cytokine production. The process begins with the collection of whole blood from healthy donors, followed by stimulation with an inflammatory agent like endotoxin. The samples are then treated with fosfomycin or a control. Finally, the effects are quantified at both the mRNA and protein levels using Real-time RT-PCR and ELISA, respectively.

Conclusion and Future Directions

The preliminary studies on this compound reveal a consistent pattern of immunomodulatory activity, characterized by the suppression of pro-inflammatory cytokines and modulation of immune cell functions. These findings suggest a potential therapeutic role for fosfomycin beyond its antimicrobial properties, particularly in conditions associated with excessive inflammation.

Future research should focus on elucidating the precise molecular targets of fosfomycin within the inflammatory signaling pathways. Further in vivo studies are warranted to confirm these preliminary findings in more complex biological systems and to explore the clinical implications of fosfomycin's immunomodulatory effects in various disease models. A deeper understanding of the interplay between fosfomycin's antimicrobial and immunomodulatory actions will be critical for its optimal clinical application.

References

The Pharmacokinetic Profile of Calcium Fosfomycin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the basic research concerning the pharmacokinetics of calcium fosfomycin (B1673569), an oral antibiotic primarily indicated for the treatment of uncomplicated urinary tract infections. This document summarizes key quantitative data, details common experimental protocols, and visualizes the pharmacokinetic pathway and study workflow to support further research and development in this area.

Quantitative Pharmacokinetic Data

The oral bioavailability of calcium fosfomycin is notably lower than its tromethamine salt counterpart, a critical consideration in clinical application and drug development.[1] The following tables summarize the key pharmacokinetic parameters of calcium fosfomycin from various studies.

Table 1: Single-Dose Pharmacokinetic Parameters of Calcium Fosfomycin in Healthy Adults

ParameterYoung Adults (mean ± SD)Elderly Adults (mean ± SD)Healthy Women (range)Source(s)
Dose 40 mg/kg (~3 g)40 mg/kg (~3 g)500 mg - 1000 mg[2],[3],[4],[5]
Cmax (μg/mL) 6 - 7Not specified1.1 - 7.0[2],[3],[4],[5]
Tmax (h) 1.41 ± 0.672.58 ± 0.541 - 4.5[2],[3],[4],[5]
Elimination Half-life (h) ~511.80 ± 6.86Not specified[2],[3]
Bioavailability (%) ~12Not specified20 - 30[1],[6]
Urinary Excretion (24h, % of dose) Not specified~28~18[2],[3],[7]

Table 2: Pharmacokinetic Parameters of Calcium Fosfomycin in Healthy Women Following Various Dosing Regimens

Dosing RegimenCmax (mg/L) (range)Tmax (h) (range)Source(s)
500 mg single dose (capsule)1.1 - 5.21 - 4.5[4],[5]
1000 mg single dose (capsule)1.2 - 7.01 - 4.5[4],[5]
1000 mg single dose (suspension)2.5 - 9.51 - 4.5[4],[5]
1000 mg q8h (3 days, capsule)4.3 - 12.31 - 4.5[4],[5]

Experimental Protocols

The pharmacokinetic parameters of calcium fosfomycin have been determined through various clinical studies. Below are detailed methodologies representative of these key experiments.

Study Design and Subject Population
  • Design: Most studies employ an open-label, randomized, crossover, or parallel-group design.[4][8]

  • Subjects: Healthy adult volunteers are typically recruited, with some studies focusing on specific populations such as young adults, the elderly, or women.[2][3][9] Key inclusion criteria often include normal renal function, as fosfomycin is primarily cleared by the kidneys.[5][9]

  • Ethics: All studies are conducted after obtaining approval from the relevant ethics committees and competent authorities, with all subjects providing informed consent.[4][8]

Dosing and Administration
  • Formulations: Calcium fosfomycin is administered orally, typically in capsule or suspension form.[4][8]

  • Dosing Regimens: Both single-dose and multiple-dose regimens have been investigated.[8] Single doses have ranged from 500 mg to a weight-based dose of 40 mg/kg.[2][8] Multiple-dose studies have examined regimens such as 1000 mg every 8 hours for three days.[8]

  • Administration Conditions: To minimize variability in absorption, the drug is usually administered under fasting conditions.[4]

Sample Collection
  • Blood Sampling: Venous blood samples are collected at predetermined time points before and after drug administration. A typical sampling schedule includes pre-dose (0 hours) and multiple time points up to 24 or 36 hours post-dose.[2][3][8]

  • Urine Sampling: Urine samples are collected over specified intervals (e.g., 0-4 h, 4-8 h, 8-24 h) to determine the extent of renal excretion.[3][8]

  • Sample Processing: Blood samples are processed to obtain serum or plasma, which, along with urine samples, are stored frozen (e.g., at -80°C) until analysis.[3]

Analytical Method
  • Microbiological Assay: A common method for quantifying fosfomycin concentrations in biological fluids is the microbiological assay.[3] This technique utilizes a susceptible bacterial strain, such as Proteus mirabilis, to determine the concentration of the active drug.[3]

  • Chromatography: High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is another sensitive and specific method used for the determination of fosfomycin concentrations.

Pharmacokinetic Analysis
  • Modeling: The plasma concentration-time data are analyzed using non-compartmental or compartmental pharmacokinetic models.[3][9][10] A two-compartment model has been shown to best describe the pharmacokinetics of fosfomycin.[9][10]

  • Software: Specialized software such as NONMEM is used for population pharmacokinetic modeling.[9][10]

  • Parameters Calculated: Key pharmacokinetic parameters determined include maximum plasma concentration (Cmax), time to reach Cmax (Tmax), area under the concentration-time curve (AUC), elimination half-life (t1/2), and bioavailability (F).[2][3][6]

Visualizations

The following diagrams illustrate the pharmacokinetic pathway of calcium fosfomycin and a typical experimental workflow for its study.

ADME_Pathway cluster_absorption Absorption cluster_distribution Distribution cluster_metabolism Metabolism cluster_excretion Excretion oral_admin Oral Administration (Calcium Fosfomycin) gi_tract Gastrointestinal Tract oral_admin->gi_tract Ingestion bloodstream Systemic Circulation gi_tract->bloodstream Poor Absorption (Low Bioavailability) tissues Tissues bloodstream->tissues Penetration kidneys Kidneys (Glomerular Filtration) bloodstream->kidneys tissues->bloodstream Redistribution no_metabolism No Significant Metabolism urine Urine (Unchanged Drug) kidneys->urine Elimination

Caption: ADME Pathway of Calcium Fosfomycin.

PK_Workflow cluster_protocol Experimental Protocol cluster_analysis Sample & Data Analysis cluster_outcome Outcome subject_recruitment Subject Recruitment (Healthy Volunteers) dosing Drug Administration (Oral Calcium Fosfomycin) subject_recruitment->dosing sampling Blood & Urine Sampling (Timed Intervals) dosing->sampling sample_processing Sample Processing & Storage (-80°C) sampling->sample_processing bioanalysis Bioanalysis (Microbiological Assay or HPLC-MS/MS) sample_processing->bioanalysis pk_analysis Pharmacokinetic Analysis (Modeling & Parameter Calculation) bioanalysis->pk_analysis results Determination of PK Parameters (Cmax, Tmax, AUC, t1/2, F) pk_analysis->results

Caption: Experimental Workflow for a Pharmacokinetic Study.

Summary and Conclusion

The pharmacokinetics of calcium fosfomycin are characterized by poor oral absorption, leading to lower systemic concentrations compared to the tromethamine salt.[1][2][3] The drug is not significantly metabolized and is primarily excreted unchanged in the urine via glomerular filtration.[5][7][11][12] Pharmacokinetic parameters can be influenced by age, with elderly subjects showing a delayed time to peak concentration and a longer elimination half-life.[2][3] The provided data and protocols offer a foundational understanding for researchers and professionals in the field of drug development, highlighting the need for formulation strategies to improve the bioavailability of oral calcium fosfomycin. Further research, particularly well-designed comparative studies, will be crucial in optimizing the clinical utility of this antibiotic.

References

fosfomycin calcium CAS number and chemical identifiers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fosfomycin (B1673569) calcium is the calcium salt of fosfomycin, a broad-spectrum antibiotic with a unique mechanism of action that involves the inhibition of bacterial cell wall synthesis. This document provides a detailed overview of fosfomycin calcium, including its chemical identifiers, physicochemical properties, and mechanism of action. Furthermore, it outlines key experimental protocols relevant to its study and application in research and development.

Chemical Identifiers and Physicochemical Properties

This compound is available in both anhydrous and monohydrate forms, each with distinct chemical identifiers. It is crucial to distinguish between these forms for accurate experimental design and interpretation.

Table 1: Chemical Identifiers for this compound

IdentifierAnhydrous this compoundThis compound Monohydrate
CAS Number 26016-98-8[1][2][3][4]26469-67-0[][6][7][8][9][10]
Molecular Formula C₃H₅CaO₄P[3][11]C₃H₅CaO₄P·H₂O[7][10]
Molecular Weight 176.12 g/mol [3][11]194.14 g/mol [][6][7][10]
IUPAC Name calcium;[(2R,3S)-3-methyloxiran-2-yl]phosphonate[11]calcium;[(2R,3S)-3-methyloxiran-2-yl]phosphonate;hydrate[][6][7]
InChI Key YMZJBJPWTXJQMR-LJUKVTEVSA-L[2]MSHCINMVQZDXTG-JSTPYPERSA-L[]
SMILES String [Ca++].CC1OC1P([O-])([O-])=OO.[Ca+2].C[C@@H]1O[C@@H]1P(=O)([O-])[O-][7]
PubChem CID 93095[11]11954232[6]

Table 2: Physicochemical Properties of this compound

PropertyValue
Appearance White or almost white powder[1]
Solubility Slightly soluble in water; practically insoluble in acetone, methanol, and methylene (B1212753) chloride.[12] The anhydrous form is described as soluble in water.[2]
Storage Temperature 2-8°C or -20°C[10]

Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis

Fosfomycin exerts its bactericidal activity by inhibiting the initial step in the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall.[13] It specifically targets and irreversibly inhibits the enzyme UDP-N-acetylglucosamine enolpyruvyl transferase, commonly known as MurA.[14][15][16]

The mechanism of inhibition involves fosfomycin acting as an analog of phosphoenolpyruvate (B93156) (PEP), the natural substrate of MurA.[14][16] Fosfomycin covalently binds to a cysteine residue (Cys115 in E. coli) in the active site of the MurA enzyme.[13][16] This binding prevents the formation of UDP-N-acetylglucosamine-3-O-enolpyruvate from UDP-N-acetylglucosamine (UDP-GlcNAc) and PEP, thereby blocking the synthesis of peptidoglycan and leading to bacterial cell lysis.[13]

Fosfomycin_Mechanism cluster_cell Bacterial Cytoplasm UDP_GlcNAc UDP-N-acetylglucosamine (UDP-GlcNAc) MurA MurA Enzyme UDP_GlcNAc->MurA Binds to PEP Phosphoenolpyruvate (PEP) PEP->MurA Binds to UDP_GlcNAc_enolpyruvate UDP-N-acetylglucosamine -enolpyruvate MurA->UDP_GlcNAc_enolpyruvate Catalyzes formation of Inactive_MurA Inactive MurA-Fosfomycin Complex Peptidoglycan Peptidoglycan Synthesis UDP_GlcNAc_enolpyruvate->Peptidoglycan Cell Wall Integrity Cell Wall Integrity Peptidoglycan->Cell Wall Integrity Fosfomycin Fosfomycin Fosfomycin->MurA Covalently binds to Cys115 (Irreversible) Cell Lysis Cell Lysis Inactive_MurA->Cell Lysis Leads to

Mechanism of fosfomycin action on MurA.

Experimental Protocols

Fosfomycin Susceptibility Testing: Agar (B569324) Dilution Method

The agar dilution method is the gold standard for determining the minimum inhibitory concentration (MIC) of fosfomycin.[17] A critical component of this assay is the supplementation of the Mueller-Hinton Agar (MHA) with glucose-6-phosphate (G6P) to enhance the uptake of fosfomycin by the bacteria.[17][18]

Materials:

  • This compound powder

  • Mueller-Hinton Agar (MHA)

  • Glucose-6-phosphate (G6P)

  • Sterile petri dishes

  • Sterile saline (0.85%)

  • McFarland 0.5 turbidity standard

  • Bacterial cultures (test and quality control strains)

  • Incubator (35 ± 2°C)

Procedure:

  • Media Preparation: Prepare MHA according to the manufacturer's instructions. Autoclave and cool to 45-50°C. Aseptically add G6P to a final concentration of 25 µg/mL.

  • Fosfomycin Plate Preparation: Prepare serial twofold dilutions of fosfomycin in a sterile diluent. Add a defined volume of each fosfomycin dilution to molten MHA supplemented with G6P to achieve the desired final concentrations. Pour the agar into sterile petri dishes and allow them to solidify.

  • Inoculum Preparation: From a fresh culture, suspend several colonies in sterile saline. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

  • Inoculation: Spot a standardized volume of the bacterial suspension onto the surface of each fosfomycin-containing agar plate and a growth control plate (no antibiotic).

  • Incubation: Incubate the plates at 35 ± 2°C for 16-20 hours.

  • Result Interpretation: The MIC is the lowest concentration of fosfomycin that completely inhibits visible growth of the organism.

Agar_Dilution_Workflow start Start prep_media Prepare Mueller-Hinton Agar + 25 µg/mL Glucose-6-Phosphate start->prep_media prep_fosfo Prepare Serial Dilutions of Fosfomycin start->prep_fosfo pour_plates Pour Agar Plates with Varying Fosfomycin Concentrations prep_media->pour_plates prep_fosfo->pour_plates prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland Standard) pour_plates->prep_inoculum inoculate Spot Inoculum onto Fosfomycin and Control Plates prep_inoculum->inoculate incubate Incubate Plates (35°C, 16-20 hours) inoculate->incubate read_mic Read Minimum Inhibitory Concentration (MIC) incubate->read_mic end End read_mic->end

Workflow for fosfomycin agar dilution susceptibility testing.
Chemical Synthesis of Fosfomycin

The chemical synthesis of fosfomycin has been approached through various routes. One common strategy involves the epoxidation of a propenylphosphonic acid derivative. For instance, the synthesis can start from cis-1-propenylphosphonic acid, which undergoes epoxidation to yield a racemic mixture of fosfomycin and its enantiomer. The desired (-)-fosfomycin is then resolved.

Another approach involves the asymmetric synthesis to directly obtain the desired enantiomer. This can be achieved through methods like the Sharpless asymmetric dihydroxylation of an (E)-1-propenylphosphonate derivative, followed by several steps to form the epoxide ring.

Conclusion

This compound remains a clinically relevant antibiotic due to its unique mechanism of action and its activity against a broad spectrum of bacteria. A thorough understanding of its chemical properties, mechanism of action, and appropriate experimental methodologies is essential for researchers and drug development professionals working with this compound. The information and protocols provided in this guide serve as a foundational resource for such endeavors.

References

Methodological & Application

Application Notes and Protocols for Fosfomycin Calcium Susceptibility Testing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for determining the in vitro susceptibility of bacteria to fosfomycin (B1673569). Accurate susceptibility testing is crucial for the clinical application of this re-emerging antibiotic, particularly in the context of multidrug-resistant infections. The following sections detail the methodologies for agar (B569324) dilution, broth microdilution, and disk diffusion testing, along with interpretive criteria from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Mechanism of Action and the Importance of Glucose-6-Phosphate (G6P)

Fosfomycin inhibits the initial step in bacterial cell wall biosynthesis by inactivating the enzyme MurA.[1] Its entry into the bacterial cell is facilitated by two transport systems: the L-alpha-glycerophosphate transporter (GlpT) and the hexose (B10828440) phosphate (B84403) uptake transporter (UhpT). The expression of the UhpT transporter is induced by glucose-6-phosphate (G6P). Therefore, supplementation of the testing medium with G6P is critical for reliable and reproducible in vitro fosfomycin susceptibility testing results, as it enhances the uptake of the antibiotic.[2]

fosfomycin_uptake cluster_medium External Medium cluster_cell Bacterial Cell cluster_membrane Cell Membrane Fosfomycin Fosfomycin GlpT GlpT Transporter Fosfomycin->GlpT Enters via UhpT UhpT Transporter (G6P Induced) Fosfomycin->UhpT Enters via G6P G6P G6P->UhpT Induces MurA MurA Enzyme GlpT->MurA Transported to UhpT->MurA Transported to Inhibition Inhibition MurA->Inhibition CellWall Peptidoglycan Synthesis Inhibition->CellWall

Figure 1: Fosfomycin cellular uptake and mechanism of action.

Quantitative Data Summary

The following tables summarize the interpretive criteria for fosfomycin susceptibility testing according to CLSI and EUCAST guidelines. It is important to note that breakpoints are often specific to the organism, site of infection (e.g., urinary tract), and the formulation of fosfomycin (oral or intravenous).

Table 1: CLSI Interpretive Criteria for Fosfomycin

CLSI provides breakpoints primarily for Escherichia coli and Enterococcus faecalis from urinary tract infections.[3][4]

OrganismMethodSusceptibleIntermediateResistant
Escherichia coli (Urinary tract isolates only) Agar Dilution (MIC, µg/mL)≤ 64128≥ 256
Disk Diffusion (200 µg disk with 50 µg G6P; mm)≥ 1613 - 15≤ 12
Enterococcus faecalis (Urinary tract isolates only) Agar Dilution (MIC, µg/mL)≤ 64128≥ 256
Disk Diffusion (200 µg disk with 50 µg G6P; mm)≥ 1613 - 15≤ 12
Table 2: EUCAST Interpretive Criteria for Fosfomycin

EUCAST provides breakpoints for both oral and intravenous fosfomycin, with specific criteria for different bacterial groups.[5][6]

Organism/GroupFormulationMethodSusceptible (S)Resistant (R)
Escherichia coli (uncomplicated UTI) OralAgar Dilution (MIC, µg/mL)≤ 8> 8
Disk Diffusion (200 µg disk; mm)≥ 24< 24
Enterobacterales (systemic infections) IntravenousAgar Dilution (MIC, µg/mL)≤ 32> 32
Disk Diffusion (200 µg disk; mm)≥ 21< 21
Staphylococci IntravenousAgar Dilution (MIC, µg/mL)≤ 32> 32

Note: For organisms without established breakpoints, interpretation of results should be done with caution and in consultation with infectious disease specialists.

Quality Control (QC)

Routine quality control is essential for ensuring the accuracy of susceptibility testing results. The following table provides the acceptable QC ranges for reference strains.

Table 3: Quality Control Ranges for Fosfomycin Susceptibility Testing
QC StrainMethodAcceptable Range (CLSI)Acceptable Range (EUCAST)
Escherichia coli ATCC® 25922™ Agar Dilution (MIC, µg/mL)0.5 - 21 - 4
Disk Diffusion (200 µg disk; mm)22 - 3024 - 30
Enterococcus faecalis ATCC® 29212™ Agar Dilution (MIC, µg/mL)32 - 12832 - 128
Staphylococcus aureus ATCC® 29213™ Agar Dilution (MIC, µg/mL)0.5 - 41 - 4

Experimental Protocols

The following are detailed protocols for the three primary methods of fosfomycin susceptibility testing.

Agar Dilution Method (Reference Method)

The agar dilution method is considered the gold standard for determining the Minimum Inhibitory Concentration (MIC) of fosfomycin.[2]

agar_dilution_workflow prep_media Prepare Mueller-Hinton Agar (MHA) add_g6p Supplement MHA with 25 µg/mL G6P prep_media->add_g6p mix_agar Mix Fosfomycin dilutions with molten MHA add_g6p->mix_agar prep_fosfomycin Prepare serial dilutions of Fosfomycin prep_fosfomycin->mix_agar pour_plates Pour plates and allow to solidify mix_agar->pour_plates spot_inoculate Spot-inoculate plates with bacterial suspension pour_plates->spot_inoculate prep_inoculum Prepare 0.5 McFarland bacterial suspension prep_inoculum->spot_inoculate incubate Incubate at 35±2°C for 16-20 hours spot_inoculate->incubate read_mic Determine MIC (lowest concentration with no visible growth) incubate->read_mic

Figure 2: Workflow for Fosfomycin Agar Dilution Susceptibility Testing.

Materials:

  • Fosfomycin calcium powder

  • Mueller-Hinton Agar (MHA)

  • Glucose-6-phosphate (G6P) solution (25 mg/mL stock)

  • Sterile petri dishes

  • Sterile saline or Mueller-Hinton Broth (MHB)

  • 0.5 McFarland turbidity standard

  • Bacterial isolates and QC strains

  • Inoculator (optional)

Procedure:

  • Media Preparation: Prepare MHA according to the manufacturer's instructions. After autoclaving and cooling to 45-50°C, add G6P solution to a final concentration of 25 µg/mL.

  • Fosfomycin Plate Preparation: Prepare serial twofold dilutions of fosfomycin in a suitable solvent. Add a defined volume of each fosfomycin dilution to aliquots of the molten G6P-supplemented MHA to achieve the desired final concentrations. Pour the agar into sterile petri dishes and allow them to solidify.

  • Inoculum Preparation: From a fresh (18-24 hour) culture, suspend several colonies in sterile saline or MHB. Adjust the turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum of approximately 10⁴ CFU per spot.

  • Inoculation: Spot-inoculate the prepared agar plates with the standardized bacterial suspension. A growth control plate (without fosfomycin) should be included.

  • Incubation: Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.

  • Result Interpretation: The MIC is the lowest concentration of fosfomycin that completely inhibits visible growth.

Broth Microdilution Method

While not the reference method, broth microdilution is a common alternative for determining MICs.

broth_microdilution_workflow prep_media Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB) add_g6p Supplement CAMHB with 25 µg/mL G6P prep_media->add_g6p dispense_broth Dispense supplemented CAMHB into 96-well plate add_g6p->dispense_broth add_fosfomycin Add Fosfomycin dilutions to wells dispense_broth->add_fosfomycin prep_fosfomycin Prepare serial dilutions of Fosfomycin in CAMHB prep_fosfomycin->add_fosfomycin inoculate_plate Inoculate wells with bacterial suspension add_fosfomycin->inoculate_plate prep_inoculum Prepare 0.5 McFarland bacterial suspension dilute_inoculum Dilute to final concentration of ~5 x 10^5 CFU/mL prep_inoculum->dilute_inoculum dilute_inoculum->inoculate_plate incubate Incubate at 35±2°C for 16-20 hours inoculate_plate->incubate read_mic Determine MIC (lowest concentration with no visible growth) incubate->read_mic

Figure 3: Workflow for Fosfomycin Broth Microdilution Susceptibility Testing.

Materials:

  • This compound powder

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Glucose-6-phosphate (G6P) solution (25 mg/mL stock)

  • Sterile 96-well microtiter plates

  • Sterile saline

  • 0.5 McFarland turbidity standard

  • Bacterial isolates and QC strains

Procedure:

  • Media Preparation: Prepare CAMHB according to the manufacturer's instructions and supplement with G6P to a final concentration of 25 µg/mL.

  • Plate Preparation: Dispense the G6P-supplemented CAMHB into the wells of a 96-well plate. Prepare serial twofold dilutions of fosfomycin directly in the plate or in separate tubes and then transfer to the plate.

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in the G6P-supplemented CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Inoculate each well with the standardized bacterial suspension. Include a growth control well (no fosfomycin) and a sterility control well (no inoculum).

  • Incubation: Cover the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.

  • Result Interpretation: The MIC is the lowest concentration of fosfomycin that shows no visible growth.

Disk Diffusion Method

The disk diffusion method is a qualitative or semi-quantitative method for assessing susceptibility.

disk_diffusion_workflow prep_media Prepare Mueller-Hinton Agar (MHA) pour_plates Pour plates to a depth of 4 mm and allow to dry prep_media->pour_plates swab_plate Swab the entire surface of the MHA plate pour_plates->swab_plate prep_inoculum Prepare 0.5 McFarland bacterial suspension prep_inoculum->swab_plate apply_disk Apply Fosfomycin disk (200 µg with 50 µg G6P) swab_plate->apply_disk incubate Incubate at 35±2°C for 16-20 hours apply_disk->incubate measure_zone Measure the diameter of the zone of inhibition (mm) incubate->measure_zone interpret Interpret results based on CLSI/EUCAST breakpoints measure_zone->interpret

Figure 4: Workflow for Fosfomycin Disk Diffusion Susceptibility Testing.

Materials:

  • Mueller-Hinton Agar (MHA) plates

  • Fosfomycin disks (200 µg fosfomycin and 50 µg G6P)

  • Sterile saline or MHB

  • 0.5 McFarland turbidity standard

  • Sterile swabs

  • Bacterial isolates and QC strains

  • Ruler or caliper

Procedure:

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

  • Inoculation: Dip a sterile swab into the inoculum and rotate it against the side of the tube to remove excess fluid. Swab the entire surface of an MHA plate three times, rotating the plate approximately 60 degrees after each application to ensure even growth.

  • Disk Application: Aseptically apply a fosfomycin disk to the surface of the inoculated agar.

  • Incubation: Invert the plates and incubate at 35 ± 2°C for 16-20 hours in ambient air.

  • Result Interpretation: Measure the diameter of the zone of complete inhibition in millimeters. Interpret the results based on the zone diameter breakpoints provided in Tables 1 and 2. Note that EUCAST guidelines recommend ignoring isolated colonies within the zone of inhibition, while CLSI advises considering them.[6]

References

Application Notes and Protocols: Preparation of Fosfomycin Calcium Stock Solution for Laboratory Use

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fosfomycin (B1673569) is a broad-spectrum antibiotic that inhibits the initial step of bacterial cell wall biosynthesis. The calcium salt of fosfomycin is commonly used in various research applications, including microbiology, cell biology, and drug discovery. Accurate and consistent preparation of fosfomycin calcium stock solutions is crucial for obtaining reliable and reproducible experimental results. These application notes provide a detailed protocol for the preparation, storage, and handling of this compound stock solutions for laboratory use.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound.

ParameterValueReferences
Molecular Formula C₃H₅CaO₄P[1][2]
Molecular Weight 176.12 g/mol [1][2]
Appearance White to off-white crystalline powder[3][4]
Solubility (Water) Slightly soluble to soluble. 30 mg/mL with sonication and pH adjustment to 2-3.[1][3][5]
Solubility (Organic Solvents) Practically insoluble in acetone, methanol, and methylene (B1212753) chloride.[3]
pH of Solution (20 mg in 20 mL H₂O) 8.1 - 9.6
Potency ≥ 725 µg/mg[4]
Storage (Solid) -20°C for long-term storage (≥ 4 years).[1][6]
Storage (Stock Solution) Aliquoted at -20°C for 1 month or -80°C for up to 6 months. Avoid repeated freeze-thaw cycles.[5][7]

Experimental Protocols

This section details the recommended protocol for preparing a this compound stock solution. The use of a buffered solution is recommended to overcome the low solubility of this compound in neutral water.

Materials and Equipment
  • This compound powder

  • 0.05 M Tris buffer, pH 7.0 (sterile)

  • Sterile conical tubes (15 mL or 50 mL)

  • Calibrated analytical balance

  • Spatula

  • Vortex mixer

  • Sterile syringe filters (0.22 µm pore size)

  • Sterile microcentrifuge tubes or cryovials for aliquoting

  • Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses

Preparation of 10 mg/mL this compound Stock Solution
  • Preparation of 0.05 M Tris Buffer (pH 7.0):

    • Dissolve 6.057 g of Tris base in 800 mL of purified water.

    • Adjust the pH to 7.0 using concentrated hydrochloric acid (HCl).

    • Add purified water to a final volume of 1 L.

    • Sterilize the buffer by autoclaving or filtration through a 0.22 µm filter.

  • Weighing this compound:

    • In a sterile environment (e.g., a biological safety cabinet), weigh the desired amount of this compound powder using a calibrated analytical balance. For a 10 mg/mL stock solution, weigh 100 mg of the powder.

    • Note on Potency: this compound powder has a potency of not less than 725 µg per mg[4]. For applications requiring high precision, it is advisable to account for the potency when calculating the amount of powder to weigh. For most routine laboratory applications, using the neat weight is sufficient.

  • Dissolving this compound:

    • Aseptically transfer the weighed this compound powder into a sterile 15 mL conical tube.

    • Add a small volume of the sterile 0.05 M Tris buffer (pH 7.0) to the tube (e.g., 2-3 mL).

    • Vortex the mixture thoroughly to suspend the powder.

    • Gradually add more Tris buffer to reach the final desired volume (for 100 mg, add buffer up to 10 mL).

    • Vortex the solution until the this compound is completely dissolved. Gentle warming in a water bath (37°C) may aid in dissolution, but prolonged heating should be avoided.

  • Sterilization of the Stock Solution:

    • For applications requiring sterility, such as cell culture experiments, filter the prepared stock solution through a sterile 0.22 µm syringe filter into a new sterile conical tube. This step will remove any potential microbial contaminants.

  • Aliquoting and Storage:

    • Dispense the sterile stock solution into smaller, single-use aliquots (e.g., 100 µL or 1 mL) in sterile microcentrifuge tubes or cryovials.

    • Clearly label each aliquot with the name of the compound, concentration, date of preparation, and storage temperature.

    • Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months)[7].

    • Crucially, avoid repeated freeze-thaw cycles , as this can lead to the degradation of the compound[5].

Visualizations

Experimental Workflow

Fosfomycin_Stock_Preparation cluster_prep Preparation cluster_dissolution Dissolution cluster_finalization Finalization & Storage weigh Weigh Fosfomycin Calcium Powder add_powder Add Powder to Sterile Tube weigh->add_powder buffer Prepare 0.05 M Tris Buffer (pH 7.0) add_buffer Add Tris Buffer buffer->add_buffer vortex Vortex to Dissolve add_buffer->vortex filter Sterile Filter (0.22 µm) vortex->filter aliquot Aliquot into Sterile Tubes filter->aliquot store Store at -20°C or -80°C aliquot->store

Caption: Workflow for preparing a sterile stock solution of this compound.

Signaling Pathway (Mechanism of Action)

Fosfomycin_Mechanism Fosfomycin Fosfomycin MurA MurA Enzyme (UDP-N-acetylglucosamine enolpyruvyl transferase) Fosfomycin->MurA Inhibits Peptidoglycan_Precursor Peptidoglycan Precursor (UDP-N-acetylmuramic acid) MurA->Peptidoglycan_Precursor Catalyzes PEP Phosphoenolpyruvate (PEP) PEP->MurA UNAG UDP-N-acetylglucosamine (UNAG) UNAG->MurA Cell_Wall Bacterial Cell Wall Synthesis Peptidoglycan_Precursor->Cell_Wall

Caption: Simplified mechanism of action of Fosfomycin.

References

Application Notes and Protocols for Fosfomycin Calcium Agar Dilution MIC Determination

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fosfomycin (B1673569) is a broad-spectrum antibiotic that has seen a resurgence in use for treating infections caused by multidrug-resistant bacteria, particularly for urinary tract infections.[1] Accurate and reproducible in vitro susceptibility testing is paramount for its effective clinical application. The agar (B569324) dilution method is recognized as the gold standard for determining the Minimum Inhibitory Concentration (MIC) of fosfomycin by both the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[1]

A critical component of fosfomycin susceptibility testing is the supplementation of the growth medium with glucose-6-phosphate (G6P).[1] Fosfomycin enters bacterial cells via two transport systems: the L-alpha-glycerophosphate transporter and the hexose (B10828440) phosphate (B84403) transporter. The latter is induced by G6P, and its addition to the testing medium enhances the in vitro activity of fosfomycin, leading to more reliable and accurate MIC values.[1] Furthermore, the use of Cation-Adjusted Mueller-Hinton Agar (CAMHA) is essential to ensure the appropriate concentration of divalent cations, such as calcium and magnesium, which can influence the activity of some antimicrobial agents.

These application notes provide a comprehensive protocol for determining fosfomycin MICs using the calcium-adjusted agar dilution method, inclusive of quality control measures and data interpretation guidelines.

Data Presentation

Table 1: Media Composition and Supplements
ComponentConcentrationPurpose
Mueller-Hinton AgarPer manufacturer's instructionsBasal nutrient medium
Calcium (Ca²⁺)20-25 mg/LCation adjustment for optimal antibiotic activity
Magnesium (Mg²⁺)10-12.5 mg/LCation adjustment for optimal antibiotic activity
Glucose-6-Phosphate (G6P)25 µg/mLInduction of the hexose phosphate transport system to enhance fosfomycin uptake
Table 2: Quality Control (QC) Strains and Expected MIC Ranges
QC StrainATCC NumberCLSI MIC Range (µg/mL)EUCAST MIC Range (µg/mL)
Escherichia coli259220.5 - 20.5 - 2
Enterococcus faecalis2921232 - 128Not specified
Staphylococcus aureus292130.5 - 40.5 - 4
Pseudomonas aeruginosa278532 - 82 - 8
Table 3: CLSI and EUCAST Breakpoints for Fosfomycin (select organisms, intravenous)
OrganismCLSI MIC Breakpoints (µg/mL)EUCAST MIC Breakpoints (µg/mL)
S I
Escherichia coli (uncomplicated UTI)≤ 64128
Enterobacterales (systemic infections)No specific breakpointsNo specific breakpoints
Enterococcus faecalis (uncomplicated UTI)≤ 64128

Note: Breakpoints are subject to change and users should always refer to the latest CLSI and EUCAST guidelines.

Experimental Protocols

Materials
  • Fosfomycin disodium (B8443419) salt (analytical grade)

  • Mueller-Hinton Agar (MHA) powder (cation-adjusted)

  • Glucose-6-phosphate (G6P) solution

  • Sterile distilled water

  • Sterile petri dishes (90 or 150 mm)

  • Sterile tubes for dilutions

  • Micropipettes and sterile tips

  • McFarland 0.5 turbidity standard

  • Sterile saline (0.85% NaCl)

  • Bacterial inoculum replicator (optional)

  • Quality control (QC) strains (e.g., E. coli ATCC® 25922, S. aureus ATCC® 29213, P. aeruginosa ATCC® 27853, E. faecalis ATCC® 29212)[1]

  • Incubator at 35 ± 2°C[1]

Preparation of Fosfomycin-Agar Plates
  • Prepare Cation-Adjusted Mueller-Hinton Agar (CAMHA): Prepare MHA according to the manufacturer's instructions. Ensure the final concentrations of Ca²⁺ and Mg²⁺ are within the recommended ranges (20-25 mg/L for Ca²⁺ and 10-12.5 mg/L for Mg²⁺).[2] Sterilize by autoclaving.

  • Cool the Agar: Cool the molten CAMHA to 45-50°C in a water bath.

  • Supplement with G6P: Aseptically add a sterile G6P solution to the molten CAMHA to achieve a final concentration of 25 µg/mL.[1]

  • Prepare Fosfomycin Stock Solution: On the day of the test, prepare a stock solution of fosfomycin in a suitable sterile solvent like distilled water. The concentration should be at least 10 times the highest final concentration to be tested.

  • Prepare Serial Dilutions: Create a series of twofold dilutions of the fosfomycin stock solution in sterile distilled water.

  • Incorporate Fosfomycin into Agar: For each desired final concentration, add 1 part of the fosfomycin dilution to 9 parts of the G6P-supplemented molten CAMHA (e.g., 2 mL of antibiotic solution to 18 mL of agar).[1] Mix gently but thoroughly to avoid bubbles.

  • Prepare a Growth Control Plate: Prepare a plate containing G6P-supplemented CAMHA without any fosfomycin.

  • Pour Plates: Pour the fosfomycin-agar mixture into sterile petri dishes to a depth of 4.0 ± 0.5 mm and allow them to solidify on a level surface.[1]

  • Dry Plates: Let the plates dry at room temperature until any surface moisture has evaporated.

Inoculum Preparation and Inoculation
  • Prepare Bacterial Suspension: From a fresh (18-24 hours) culture on a non-selective agar plate, select 3-5 well-isolated colonies of the test organism.

  • Standardize Inoculum: Suspend the colonies in sterile saline and adjust the turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

  • Dilute Inoculum: Within 15 minutes of standardization, dilute the adjusted suspension 1:10 in sterile saline to obtain a concentration of approximately 1-2 x 10⁷ CFU/mL.

  • Inoculate Plates: Spot 1-2 µL of the diluted inoculum onto the surface of each fosfomycin-agar plate, starting with the growth control plate and then from the lowest to the highest fosfomycin concentration.[3] This will deliver a final inoculum of approximately 10⁴ CFU per spot.[3] A multi-pronged inoculum replicator can be used for this purpose.

  • Incubation: Allow the inoculated spots to dry completely before inverting the plates. Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.[1]

Reading and Interpretation of Results
  • Examine Plates: After incubation, examine the plates for bacterial growth.

  • Determine MIC: The MIC is the lowest concentration of fosfomycin that completely inhibits visible growth of the organism. A faint haze or a single colony at the inoculation spot should be disregarded.

  • Validate Results: The growth control plate should show confluent growth. The MICs for the QC strains should fall within their acceptable ranges.

  • Interpret MICs: Interpret the MIC values for the test isolates according to the latest CLSI or EUCAST breakpoint tables.

Visualization

Fosfomycin_Agar_Dilution_Workflow cluster_prep Plate Preparation cluster_inoculation Inoculation cluster_incubation_reading Incubation & Reading prep_mha Prepare Cation-Adjusted Mueller-Hinton Agar (CAMHA) cool_mha Cool to 45-50°C prep_mha->cool_mha add_g6p Add G6P (25 µg/mL) cool_mha->add_g6p mix_agar Mix Fosfomycin Dilutions with Agar (1:9 ratio) add_g6p->mix_agar prep_fos Prepare Fosfomycin Stock and Serial Dilutions prep_fos->mix_agar pour_plates Pour and Solidify Plates mix_agar->pour_plates spot_plates Spot Inoculum onto Plates (10^4 CFU/spot) pour_plates->spot_plates prep_inoculum Prepare 0.5 McFarland Bacterial Suspension dilute_inoculum Dilute Suspension 1:10 prep_inoculum->dilute_inoculum dilute_inoculum->spot_plates incubate Incubate at 35°C for 16-20 hours spot_plates->incubate read_mic Read MIC: Lowest Concentration with No Visible Growth incubate->read_mic interpret Interpret using CLSI/EUCAST Breakpoints read_mic->interpret

Caption: Workflow for Fosfomycin Agar Dilution MIC Determination.

References

Application Notes and Protocols for Fosfomycin Calcium in Bacterial Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for the use of fosfomycin (B1673569) calcium in bacterial cell culture, with a focus on its application in susceptibility testing and as a potential selective agent.

Introduction

Fosfomycin is a broad-spectrum antibiotic that inhibits the initial step of bacterial cell wall biosynthesis.[1][2] Its bactericidal action is achieved by irreversibly inactivating the enzyme UDP-N-acetylglucosamine enolpyruvyl transferase (MurA), which is essential for peptidoglycan synthesis.[3][4] Fosfomycin enters the bacterial cell through the glycerophosphate (GlpT) and hexose-6-phosphate (UhpT) transporter systems.[2] Due to its unique mechanism of action, there is no cross-resistance with other classes of antibiotics, making it a valuable tool in combating multidrug-resistant bacteria.[5]

Fosfomycin calcium is the calcium salt of fosfomycin and is commonly used in in vitro microbiological applications. This document outlines its use in determining bacterial susceptibility through standardized methods and provides guidance on its potential application as a selective agent in bacterial cell culture.

Data Presentation

Minimum Inhibitory Concentration (MIC) Data

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of fosfomycin for a range of common Gram-positive and Gram-negative bacteria. MIC50 and MIC90 represent the concentrations at which 50% and 90% of the tested isolates are inhibited, respectively.

Bacterial SpeciesMIC50 (µg/mL)MIC90 (µg/mL)MIC Range (µg/mL)
Gram-Negative
Escherichia coli0.51≤0.25 - >256
Klebsiella pneumoniae4 - 816 - 1281 - >256
Proteus mirabilis18-
Enterobacter aerogenes816-
Enterobacter cloacae complex864-
Serratia marcescens816-
Citrobacter koseri11-
Citrobacter freundii complex0.51-
Pseudomonas aeruginosa64128-
Acinetobacter baumannii complex128256-
Gram-Positive
Staphylococcus aureus48-
Coagulase-negative staphylococci864-
Enterococcus faecalis---
Enterococcus faecium---
Streptococcus pyogenes3264-
Streptococcus agalactiae864-
Note: MIC values can vary depending on the specific strain and testing methodology. The data presented is a summary from multiple sources.[6][7][8][9]
Kirby-Bauer Disk Diffusion Breakpoints

The following table provides the zone diameter breakpoints for fosfomycin susceptibility testing using the Kirby-Bauer disk diffusion method, according to CLSI and EUCAST guidelines. It is crucial to use fosfomycin disks containing glucose-6-phosphate (G6P).

OrganismDisk ContentCLSI Breakpoints (mm)EUCAST Breakpoints (mm)
S I
Escherichia coli (uncomplicated UTI)200 µg Fosfomycin / 50 µg G6P≥1613-15
Enterococcus faecalis200 µg Fosfomycin / 50 µg G6P≥1613-15
S = Susceptible, I = Intermediate, R = Resistant.[10]
Quality Control (QC) Ranges

The following table outlines the acceptable quality control ranges for MIC and zone diameter for reference bacterial strains when performing fosfomycin susceptibility testing.

QC StrainTest MethodAcceptable MIC Range (µg/mL)Acceptable Zone Diameter Range (mm)
Escherichia coli ATCC® 25922Agar (B569324)/Broth Dilution0.5 - 4.0-
Disk Diffusion (200/50 µg disk)-23 - 29
Enterococcus faecalis ATCC® 29212Agar/Broth Dilution16 - 64-
Pseudomonas aeruginosa ATCC® 27853Agar/Broth Dilution2.0 - 8.0-
Data from CLSI guidelines.[10]

Experimental Protocols

Preparation of this compound Stock Solution
  • Weighing: Accurately weigh the desired amount of this compound powder (CAS 26016-98-8) in a sterile container.

  • Dissolving: Dissolve the powder in sterile distilled water to a final concentration of 10 mg/mL. Ensure complete dissolution.

  • Sterilization: Sterilize the stock solution by filtering it through a 0.22 µm syringe filter into a sterile tube.

  • Storage: Aliquot the sterile stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C for up to one month.

Protocol for Broth Microdilution MIC Assay

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Materials:

  • This compound stock solution (10 mg/mL)

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Glucose-6-Phosphate (G6P) solution (25 mg/mL, sterile)

  • 96-well microtiter plates

  • Bacterial culture in the logarithmic growth phase

  • 0.5 McFarland turbidity standard

  • Sterile saline or CAMHB

  • Multichannel pipette

Procedure:

  • Media Preparation: Prepare CAMHB supplemented with G6P to a final concentration of 25 µg/mL.

  • Inoculum Preparation:

    • Pick several colonies of the test bacterium from a fresh agar plate and suspend them in sterile saline or CAMHB.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute this suspension 1:100 in the G6P-supplemented CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the wells.

  • Serial Dilution of Fosfomycin:

    • Add 100 µL of G6P-supplemented CAMHB to all wells of a 96-well plate.

    • Add 100 µL of the fosfomycin stock solution (appropriately diluted to the highest desired starting concentration) to the first well of each row.

    • Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard 100 µL from the last well.

  • Inoculation: Add 10 µL of the prepared bacterial inoculum to each well, resulting in a final volume of 110 µL and the desired final bacterial concentration.

  • Controls:

    • Growth Control: A well containing G6P-supplemented CAMHB and the bacterial inoculum, but no antibiotic.

    • Sterility Control: A well containing only G6P-supplemented CAMHB.

  • Incubation: Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.

  • Reading Results: The MIC is the lowest concentration of fosfomycin that completely inhibits visible bacterial growth.

Protocol for Kirby-Bauer Disk Diffusion Assay

This protocol follows the standardized Kirby-Bauer method.

Materials:

  • Mueller-Hinton Agar (MHA) plates

  • Fosfomycin disks (200 µg fosfomycin and 50 µg G6P)

  • Bacterial culture in the logarithmic growth phase

  • 0.5 McFarland turbidity standard

  • Sterile cotton swabs

  • Forceps

  • Incubator

Procedure:

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.

  • Plate Inoculation:

    • Dip a sterile cotton swab into the adjusted bacterial suspension.

    • Remove excess fluid by pressing the swab against the inside of the tube.

    • Streak the swab evenly over the entire surface of an MHA plate in three directions to ensure uniform growth.

  • Disk Application:

    • Using sterile forceps, place a fosfomycin disk onto the surface of the inoculated agar plate.

    • Gently press the disk to ensure complete contact with the agar.

  • Incubation: Invert the plates and incubate at 35 ± 2°C for 16-20 hours in ambient air.

  • Reading Results:

    • Measure the diameter of the zone of inhibition (the area with no bacterial growth) in millimeters (mm).

    • Interpret the results as susceptible, intermediate, or resistant based on the established breakpoints (see Table 2.2).

Application as a Selective Agent

Fosfomycin can be used as a selective agent in bacterial cell culture to isolate cells that have acquired a fosfomycin resistance gene (e.g., fosA, fosB, fosC, fosX, fosY).[7][8] These resistance genes can be incorporated into plasmids and used as selectable markers in molecular cloning.

Protocol for Selection of Transformed Bacteria:

  • Prepare Selective Agar Plates:

    • Prepare Luria-Bertani (LB) agar or other suitable bacterial growth medium.

    • Autoclave the medium and allow it to cool to approximately 50-55°C.

    • Add this compound from a sterile stock solution to the molten agar to a final concentration. A starting concentration of 100 µg/mL is recommended for the selection of resistant E. coli. This concentration may need to be optimized depending on the specific bacterial strain and the resistance gene used.

    • Pour the plates and allow them to solidify.

  • Transformation: Introduce the plasmid containing the fosfomycin resistance gene into competent bacterial cells using a standard transformation protocol (e.g., heat shock or electroporation).

  • Plating: Plate the transformed cells onto the fosfomycin-containing selective agar plates.

  • Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C) for 16-24 hours.

  • Analysis: Only bacteria that have successfully taken up the plasmid carrying the fosfomycin resistance gene will be able to grow and form colonies on the selective plates.

Visualizations

fosfomycin_mechanism_of_action cluster_cell Bacterial Cell cluster_cytoplasm Cytoplasm UDP_GlcNAc UDP-N-acetylglucosamine (UDP-GlcNAc) MurA MurA Enzyme (UDP-GlcNAc enolpyruvyl transferase) UDP_GlcNAc->MurA Substrate PEP Phosphoenolpyruvate (PEP) PEP->MurA Substrate UDP_MurNAc_precursor UDP-N-acetylmuramic acid precursor MurA->UDP_MurNAc_precursor Catalyzes Cell_Lysis Cell Lysis Peptidoglycan Peptidoglycan Synthesis UDP_MurNAc_precursor->Peptidoglycan Cell_Wall Cell Wall Integrity Peptidoglycan->Cell_Wall Fosfomycin_out Fosfomycin GlpT_UhpT GlpT/UhpT Transporters Fosfomycin_out->GlpT_UhpT Uptake Fosfomycin_in Fosfomycin GlpT_UhpT->Fosfomycin_in Fosfomycin_in->MurA Irreversibly Inhibits

Caption: Mechanism of action of fosfomycin.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_media Prepare Mueller-Hinton Medium (+ 25 µg/mL G6P) inoculate Inoculate Plates prep_media->inoculate prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) prep_inoculum->inoculate prep_antibiotic Prepare Fosfomycin Dilutions add_antibiotic Add Fosfomycin (Dilutions or Disk) prep_antibiotic->add_antibiotic inoculate->add_antibiotic incubate Incubate (35°C, 16-20h) add_antibiotic->incubate read_results Read Results (MIC or Zone Diameter) incubate->read_results interpret Interpret Susceptibility (S, I, R) read_results->interpret

Caption: Experimental workflow for fosfomycin susceptibility testing.

logical_relationship start Obtain MIC or Zone Diameter compare_breakpoints Compare with Breakpoints (CLSI/EUCAST) start->compare_breakpoints susceptible Susceptible (S) compare_breakpoints->susceptible Value indicates susceptibility intermediate Intermediate (I) compare_breakpoints->intermediate Value indicates intermediate susceptibility resistant Resistant (R) compare_breakpoints->resistant Value indicates resistance

Caption: Logical relationship for interpreting susceptibility results.

References

Application of Fosfomycin Calcium in Urinary Tract Infection Models: Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fosfomycin (B1673569), a broad-spectrum antibiotic, has garnered renewed interest for the treatment of urinary tract infections (UTIs), particularly in an era of increasing antimicrobial resistance.[1] Its calcium salt, fosfomycin calcium, is an oral formulation approved for the treatment of UTIs.[2] Fosfomycin exhibits a unique mechanism of action by inhibiting the initial step of bacterial cell wall biosynthesis.[3][4] This document provides detailed application notes and protocols for the use of this compound in established in vitro and in vivo UTI models to evaluate its efficacy and pharmacokinetic/pharmacodynamic (PK/PD) properties.

Mechanism of Action

Fosfomycin acts as a bactericidal agent by irreversibly inhibiting the enzyme MurA (UDP-N-acetylglucosamine enolpyruvyl transferase). This enzyme catalyzes the first committed step in peptidoglycan synthesis, a critical component of the bacterial cell wall. By blocking this pathway, fosfomycin prevents the formation of the building blocks necessary for cell wall integrity, leading to cell lysis and death.[3][4]

Fosfomycin_Mechanism cluster_bacterium Bacterial Cell cluster_cytoplasm Cytoplasm GlpT GlpT Transporter Fosfomycin_int Fosfomycin GlpT->Fosfomycin_int UhpT UhpT Transporter UhpT->Fosfomycin_int Fosfomycin_ext Fosfomycin (extracellular) Fosfomycin_ext->GlpT Uptake Fosfomycin_ext->UhpT Uptake MurA MurA Enzyme Fosfomycin_int->MurA Irreversibly Inhibits Peptidoglycan_synthesis Peptidoglycan Synthesis MurA->Peptidoglycan_synthesis Catalyzes first step PEP Phosphoenolpyruvate (PEP) PEP->MurA UDP_GlcNAc UDP-N-acetylglucosamine UDP_GlcNAc->MurA Cell_wall Bacterial Cell Wall Peptidoglycan_synthesis->Cell_wall Builds Lysis Cell Lysis Cell_wall->Lysis Weakened wall leads to

Caption: Mechanism of action of fosfomycin.

Data Presentation

In Vitro Susceptibility of Uropathogens

Fosfomycin demonstrates potent in vitro activity against common uropathogens, particularly Escherichia coli. The minimum inhibitory concentration (MIC) is a key parameter for assessing antibiotic susceptibility.

Table 1: Fosfomycin MIC Distribution for E. coli Urinary Isolates

StudyNumber of IsolatesMIC50 (µg/mL)MIC90 (µg/mL)Susceptibility Rate (%)
Flamm et al. (2012)[5]25746499.6
Fedrigo et al. (pH 7.0)[6]158≤16≤16Not Reported
Shrestha et al.[7]263<16Not Reported98.5
Rojas-Franco et al.[3]100 (MDR)Not ReportedNot Reported93

MDR: Multidrug-resistant

Pharmacokinetics of Oral this compound in Healthy Women

Understanding the pharmacokinetic profile of this compound is crucial for designing effective dosing regimens. Studies in healthy women provide valuable data on its absorption, distribution, metabolism, and excretion.

Table 2: Urine Pharmacokinetic Parameters of Fosfomycin after Oral Administration of Calcium Salt to Healthy Women

ParameterSingle 500 mg Dose (mean ± SD)Single 1000 mg Dose (mean ± SD)
Amount Recovered in Urine (mg)91.0 ± 26.5181.8 ± 57.0
Cumulative Fraction Excreted (%)18.2 ± 5.318.2 ± 5.7
Urine Half-life (h)7.4 ± 1.66.9 ± 1.2
Maximum Excretion Rate (mg/h)15.6 ± 6.230.5 ± 12.0
Time to Maximum Excretion Rate (h)3.1 ± 1.33.3 ± 1.0

Data from Alarcia-Lacalle et al.[8]

Experimental Protocols

In Vitro Model: Minimum Inhibitory Concentration (MIC) Determination

This protocol outlines the agar (B569324) dilution method for determining the MIC of this compound against uropathogenic bacteria.

Materials:

  • This compound powder

  • Mueller-Hinton agar (MHA)

  • Uropathogenic bacterial isolates (e.g., E. coli, Enterococcus faecalis)

  • Glucose-6-phosphate (G6P) solution (25 mg/L)

  • Sterile petri dishes, pipettes, and tubes

  • 0.5 McFarland turbidity standard

  • Bacterial incubator (35°C ± 2°C)

Protocol:

  • Media Preparation: Prepare MHA according to the manufacturer's instructions. Autoclave and cool to 45-50°C. Add G6P to a final concentration of 25 mg/L.

  • Fosfomycin Stock Solution: Prepare a stock solution of this compound in sterile distilled water.

  • Serial Dilutions: Perform serial two-fold dilutions of the fosfomycin stock solution to create a range of concentrations (e.g., 0.25 to 256 µg/mL).

  • Agar Plate Preparation: Add a defined volume of each fosfomycin dilution to molten MHA to achieve the desired final concentrations. Pour the agar into petri dishes and allow them to solidify. Prepare a control plate with no antibiotic.

  • Inoculum Preparation: Culture the bacterial isolates overnight on a non-selective agar medium. Suspend colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

  • Inoculation: Using a multipoint inoculator or a calibrated loop, inoculate the surface of each agar plate with the bacterial suspension.

  • Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours.

  • Result Interpretation: The MIC is the lowest concentration of fosfomycin that completely inhibits visible bacterial growth.

MIC_Protocol_Workflow start Start media_prep Prepare Mueller-Hinton Agar with Glucose-6-Phosphate start->media_prep fosfomycin_prep Prepare this compound Stock Solution start->fosfomycin_prep plate_prep Prepare Agar Plates with Varying Fosfomycin Concentrations media_prep->plate_prep serial_dilution Perform Serial Dilutions of Fosfomycin fosfomycin_prep->serial_dilution serial_dilution->plate_prep inoculation Inoculate Agar Plates plate_prep->inoculation inoculum_prep Prepare Bacterial Inoculum (0.5 McFarland) inoculum_prep->inoculation incubation Incubate at 35°C for 16-20h inoculation->incubation read_results Read MIC Results incubation->read_results end End read_results->end

Caption: Workflow for MIC determination.

In Vivo Model: Murine Ascending Urinary Tract Infection

This protocol describes a robust model for establishing a UTI in mice to evaluate the in vivo efficacy of this compound.[9][10][11][12]

Materials:

  • Female mice (e.g., C3H/HeN or C57BL/6, 6-8 weeks old)

  • Uropathogenic E. coli (UPEC) strain

  • This compound for oral administration

  • Luria-Bertani (LB) broth

  • Phosphate-buffered saline (PBS), sterile

  • Anesthetic (e.g., isoflurane)

  • Polyethylene (B3416737) catheter

  • Animal gavage needles

  • Tissue homogenizer

  • Agar plates for bacterial enumeration

Protocol:

  • Inoculum Preparation:

    • Culture UPEC strain in LB broth overnight at 37°C with shaking.

    • Subculture 1:100 in fresh LB broth and grow to mid-log phase.

    • Harvest bacteria by centrifugation, wash twice with sterile PBS, and resuspend in PBS to a final concentration of 1-2 x 10^8 CFU/mL.

  • Transurethral Inoculation:

    • Anesthetize mice using isoflurane.

    • Gently insert a sterile polyethylene catheter into the bladder via the urethra.

    • Instill 50 µL of the bacterial suspension (1-2 x 10^7 CFU) directly into the bladder.

  • This compound Administration:

    • At a predetermined time post-infection (e.g., 24 hours), begin treatment.

    • Administer this compound orally via gavage. Dosing can be based on human equivalent doses, typically 500-1000 mg every 8 hours in humans.[2]

    • A control group should receive the vehicle (e.g., water) only.

  • Efficacy Evaluation:

    • At the end of the treatment period (e.g., 48 hours post-treatment), euthanize the mice.

    • Aseptically harvest the bladder and kidneys.

    • Homogenize the tissues in sterile PBS.

    • Perform serial dilutions of the homogenates and plate on appropriate agar to determine the bacterial load (CFU/g of tissue).

  • Data Analysis:

    • Compare the bacterial loads in the bladders and kidneys of the fosfomycin-treated group to the control group to determine the reduction in bacterial burden.

Murine_UTI_Model_Workflow start Start inoculum_prep Prepare UPEC Inoculum (1-2 x 10^8 CFU/mL in PBS) start->inoculum_prep anesthetize Anesthetize Mice start->anesthetize inoculate Instill 50 µL of UPEC into Bladder inoculum_prep->inoculate catheterize Transurethral Catheterization anesthetize->catheterize catheterize->inoculate infection_period Allow Infection to Establish (e.g., 24h) inoculate->infection_period treatment Administer Oral this compound (or Vehicle Control) infection_period->treatment euthanize Euthanize Mice at End of Treatment treatment->euthanize harvest Harvest Bladder and Kidneys euthanize->harvest homogenize Homogenize Tissues harvest->homogenize plate Serial Dilution and Plating homogenize->plate count_cfu Count CFU and Determine Bacterial Load plate->count_cfu end End count_cfu->end

Caption: Murine ascending UTI model workflow.

Conclusion

This compound is a valuable therapeutic option for UTIs. The protocols and data presented here provide a framework for researchers to investigate its efficacy and pharmacodynamics in relevant preclinical models. Both in vitro susceptibility testing and in vivo infection models are essential for a comprehensive evaluation of its potential in treating UTIs caused by susceptible and multidrug-resistant uropathogens.

References

Application Notes and Protocols for Studying Bacterial Cell Wall Synthesis with Fosfomycin Calcium

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fosfomycin (B1673569) is a broad-spectrum antibiotic that serves as a powerful tool for studying bacterial cell wall synthesis.[1][2] Its specific and well-characterized mechanism of action makes it an invaluable probe for investigating the initial stages of peptidoglycan biosynthesis.[3][4] Fosfomycin calcium is a salt of fosfomycin used in these investigations. This document provides detailed application notes, experimental protocols, and data presentation guidelines for utilizing this compound in research settings.

Fosfomycin acts by inhibiting the enzyme UDP-N-acetylglucosamine enolpyruvyl transferase (MurA), which catalyzes the first committed step in the cytoplasmic synthesis of peptidoglycan precursors.[3][4][5][6] By blocking this essential pathway, fosfomycin leads to the cessation of cell wall construction, ultimately resulting in bacterial cell lysis and death.[3][7] Its unique mechanism of action, distinct from many other antibiotics, minimizes the chances of cross-resistance and makes it an interesting candidate for combination therapies.[3][8]

Mechanism of Action of Fosfomycin

Fosfomycin is a structural analog of phosphoenolpyruvate (B93156) (PEP) and irreversibly inhibits the MurA enzyme.[6][7] The core of its inhibitory action is the formation of a covalent bond with a key cysteine residue (Cys115 in Escherichia coli) within the active site of MurA.[4][9] The epoxide ring of fosfomycin is highly reactive and undergoes nucleophilic attack by the thiol group of this cysteine residue.[9] This covalent modification permanently inactivates the enzyme, preventing it from catalyzing the transfer of an enolpyruvyl group from PEP to UDP-N-acetylglucosamine (UNAG).[4]

The bacterial cell wall is primarily composed of peptidoglycan, a polymer of alternating N-acetylglucosamine (NAG) and N-acetylmuramic acid (NAM) units cross-linked by short peptides.[2] The synthesis of peptidoglycan is a multi-stage process that occurs in the cytoplasm, at the cell membrane, and in the periplasmic space.[10][11][12] Fosfomycin's inhibition of MurA blocks the very first step of this essential pathway in the cytoplasm.[2][4]

fosfomycin_mechanism cluster_cytoplasm Cytoplasm UDP_GlcNAc UDP-N-acetylglucosamine (UNAG) MurA MurA Enzyme UDP_GlcNAc->MurA PEP Phosphoenolpyruvate (PEP) PEP->MurA UDP_GlcNAc_enolpyruvate UDP-GlcNAc-enolpyruvate MurA->UDP_GlcNAc_enolpyruvate Catalyzes Fosfomycin Fosfomycin Fosfomycin->MurA Irreversibly Inhibits (Covalent bond with Cys115) MurB MurB UDP_GlcNAc_enolpyruvate->MurB UDP_MurNAc UDP-N-acetylmuramic acid (UDP-MurNAc) MurB->UDP_MurNAc Further_synthesis Further Peptidoglycan Precursor Synthesis (MurC, D, E, F) UDP_MurNAc->Further_synthesis

Mechanism of MurA inhibition by fosfomycin.

Data Presentation

In Vitro Activity of Fosfomycin and Other MurA Inhibitors

Quantitative analysis of MurA inhibition is crucial for understanding the potency of fosfomycin and for the discovery of new inhibitors. The half-maximal inhibitory concentration (IC50) is a key parameter for this assessment.

InhibitorOrganismIC50 (µM)NotesReference(s)
Fosfomycin E. coli8.8Without UNAG preincubation[9]
Fosfomycin E. coli0.4With UNAG preincubation[9]
RWJ-3981E. coli0.9 (without UNAG)0.18 (with UNAG)A cyclic disulfide inhibitor[9]
RWJ-110192E. coli0.2 (without UNAG)0.027 (with UNAG)A pyrazolopyrimidine inhibitor[9]
RWJ-140998E. coli0.9 (without UNAG)0.07 (with UNAG)A purine (B94841) analog inhibitor[9]
Terreic AcidE. coli47-92In bacterial cultures[9]
Kinetic Parameters of MurA Enzymes

Understanding the kinetic parameters of the MurA enzyme provides a baseline for assessing the impact of inhibitors.

ParameterE. coli MurAH. influenzae MurA (Wild-type)H. influenzae MurA (C117D Mutant)Reference(s)
Km (UNAG) 15 µM31 µM160 µM[9]
Km (PEP) 0.4 µM24 µM150 µM[9]
kcat 3.8 s-1210 min-141 min-1[9]
IC50 (Fosfomycin) 8.8 µM (without UNAG)0.4 µM (with UNAG)60 µMNot inhibited by 1 mM[9]

Experimental Protocols

Protocol 1: MurA Enzyme Inhibition Assay (Malachite Green Assay)

This assay quantifies MurA activity by measuring the inorganic phosphate (B84403) (Pi) released during the enzymatic reaction.

Materials:

  • Purified MurA enzyme

  • UDP-N-acetylglucosamine (UNAG)

  • Phosphoenolpyruvate (PEP)

  • This compound (or other test inhibitor)

  • Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0, 150 mM NaCl)

  • Malachite Green reagent

  • Microplate reader

Procedure:

  • Enzyme and Substrate Preparation: Prepare stock solutions of MurA, UNAG, and PEP in the assay buffer.

  • Inhibitor Preparation: Prepare serial dilutions of this compound in the appropriate solvent (e.g., water or DMSO).

  • Reaction Setup:

    • In a microplate, add the MurA enzyme to the assay buffer.

    • Add the desired concentration of this compound or control solvent and pre-incubate for a defined period (e.g., 15 minutes at 37°C).[13]

    • Add UNAG to the mixture and incubate to allow for the formation of the MurA-UNAG complex.

  • Initiation of Reaction: Start the enzymatic reaction by adding PEP.

  • Incubation: Incubate the reaction mixture at 37°C for a specific time (e.g., 1-4 hours).[13]

  • Termination and Detection: Stop the reaction and add the Malachite Green reagent to detect the released inorganic phosphate.

  • Measurement: Measure the absorbance at the appropriate wavelength (e.g., 660 nm) using a microplate reader.[13]

  • Data Analysis: Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value.

murA_inhibition_assay A Prepare Reagents (MurA, UNAG, PEP, Fosfomycin) B Add MurA and Fosfomycin to Microplate Wells A->B C Pre-incubate B->C D Add UNAG and Incubate C->D E Initiate Reaction with PEP D->E F Incubate at 37°C E->F G Add Malachite Green Reagent F->G H Measure Absorbance G->H I Calculate % Inhibition and IC50 H->I fosfomycin_synergy cluster_pathway Bacterial Cell Wall Synthesis Fosfomycin Fosfomycin BacterialCell Bacterial Cell Fosfomycin->BacterialCell Increases Permeability EarlyStage Early Stage (Cytoplasmic) Fosfomycin->EarlyStage Inhibits BetaLactams Beta-Lactams LateStage Late Stage (Periplasmic) BetaLactams->LateStage Inhibits Aminoglycosides Aminoglycosides BacterialCell->Aminoglycosides Enhances Uptake EarlyStage->LateStage

References

Application Notes and Protocols: Experimental Use of Fosfomycin Calcium in Biofilm Disruption Assays

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Fosfomycin (B1673569), a bactericidal antibiotic, inhibits the initial step of bacterial cell wall biosynthesis by targeting the MurA enzyme.[1][2] This unique mechanism of action makes it a valuable agent against a broad spectrum of bacteria, including multidrug-resistant strains.[1][3] Beyond its effects on planktonic bacteria, fosfomycin has demonstrated the ability to penetrate and disrupt bacterial biofilms, which are structured communities of bacteria encased in a self-produced matrix of extracellular polymeric substances.[2] Biofilms are notoriously resistant to conventional antibiotic therapies, making fosfomycin a compound of significant interest in the development of novel anti-biofilm strategies.

These application notes provide detailed protocols for assessing the efficacy of fosfomycin calcium in disrupting bacterial biofilms in vitro. The included methodologies, data tables, and workflow diagrams are intended to guide researchers in conducting reproducible and reliable biofilm disruption assays.

Data Presentation

The following tables summarize quantitative data on the efficacy of fosfomycin against biofilms from various bacterial species.

Table 1: Minimum Inhibitory and Biofilm Eradication Concentrations of Fosfomycin

Bacterial SpeciesPlanktonic MIC (μg/mL)Biofilm Inhibitory Concentration (BIC) (μg/mL)Minimum Biofilm Eradication Concentration (MBEC) (μg/mL)Reference
Staphylococcus aureus1 - 2832[4][5]
Escherichia coli (Uropathogenic)0.5 - 2-8 - 128[6]

MIC: Minimum Inhibitory Concentration; BIC: Biofilm Inhibitory Concentration; MBEC: Minimum Biofilm Eradication Concentration.

Table 2: Efficacy of Fosfomycin in Biofilm Degradation of Multidrug-Resistant Uropathogenic E. coli (UPEC)

Biofilm Producer CategoryFosfomycin Concentration for 50% Degradation (DC₅₀) (μg/mL)Reference
Weak164.4 - 523.1[7]
Moderate403.1 - 751.4[7]
Strong523.9 - 1045[7]

Table 3: Biofilm Inhibition by Fosfomycin in Combination with Other Antibiotics against Carbapenem-Resistant Pseudomonas aeruginosa

TreatmentConcentrationBiofilm Inhibition (%)Reference
Fosfomycin alone1/8 MIC29[8]
Rifampin alone1/8 MIC86[8]
Fosfomycin + Rifampin1/8 MIC96[8]
Fosfomycin alone1/16 MIC24[8]
Rifampin alone1/16 MIC67[8]
Fosfomycin + Rifampin1/16 MIC90[8]
Fosfomycin alone1/32 MIC22[8]
Rifampin alone1/32 MIC29[8]
Fosfomycin + Rifampin1/32 MIC78[8]

Experimental Protocols

Protocol 1: Biofilm Formation Inhibition Assay

This assay is designed to evaluate the ability of this compound to prevent the initial formation of bacterial biofilms.

Materials:

  • 96-well flat-bottom sterile microtiter plates

  • Bacterial strain of interest (e.g., Staphylococcus aureus, Pseudomonas aeruginosa)

  • Appropriate growth medium (e.g., Tryptic Soy Broth (TSB), Luria-Bertani (LB) Broth)

  • This compound stock solution

  • 0.1% Crystal Violet solution

  • 30% Acetic Acid

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Inoculum Preparation: Prepare an overnight culture of the bacterial strain. Dilute the culture in fresh medium to a starting optical density at 600 nm (OD₆₀₀) of approximately 0.05-0.1.[9]

  • Plate Setup: Add 100 µL of the diluted bacterial culture to each well of a 96-well plate. Add 100 µL of varying concentrations of this compound to the experimental wells. Include a positive control (bacteria with no fosfomycin) and a negative control (medium only).[10]

  • Incubation: Cover the plate and incubate at 37°C for 24-48 hours without shaking to allow for biofilm formation.[10]

  • Washing: Carefully remove the planktonic culture from the wells. Gently wash the wells twice with 200 µL of PBS to remove non-adherent cells.[9]

  • Staining: Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.[10]

  • Washing: Remove the crystal violet solution and wash the wells three times with 200 µL of sterile water.[10]

  • Solubilization: Add 200 µL of 30% acetic acid to each well to solubilize the bound crystal violet.[10]

  • Quantification: Measure the absorbance at 550 nm using a microplate reader. The absorbance is proportional to the amount of biofilm formed.[10]

Protocol 2: Biofilm Disruption Assay

This assay assesses the ability of this compound to eradicate pre-formed, mature biofilms.

Materials:

  • Same as Protocol 1

Procedure:

  • Biofilm Formation: Grow biofilms in a 96-well plate as described in Protocol 1 (Steps 1-3), but without the addition of fosfomycin.[10]

  • Washing: After the initial incubation, carefully remove the planktonic culture and wash the wells twice with 200 µL of PBS to remove non-adherent cells.[10]

  • Fosfomycin Treatment: Add 200 µL of fresh medium containing serial dilutions of this compound to the wells with the established biofilms. Include a growth control well with no antibiotic.[9]

  • Incubation: Incubate the plate for another 24 hours at 37°C.[9][10]

  • Quantification: Following the second incubation, quantify the remaining biofilm using the crystal violet staining method as described in Protocol 1 (Steps 4-8).

Mandatory Visualizations

Signaling Pathway

G cluster_0 Bacterial Cell PEP Phosphoenolpyruvate (PEP) MurA MurA Enzyme PEP->MurA Substrate UNAG UDP-N-acetylglucosamine (UNAG) UNAG->MurA Substrate Peptidoglycan_precursor Peptidoglycan Precursor (UDP-N-acetylmuramic acid) MurA->Peptidoglycan_precursor Catalysis CellWall Bacterial Cell Wall Synthesis Peptidoglycan_precursor->CellWall Biofilm Biofilm Formation CellWall->Biofilm Required for cell integrity within biofilm Fosfomycin This compound Fosfomycin->Inhibition Inhibition->MurA

Caption: Mechanism of action of fosfomycin in inhibiting bacterial cell wall synthesis.

Experimental Workflows

G cluster_inhibition Protocol 1: Biofilm Formation Inhibition Assay P1_Start Start P1_Culture Prepare Bacterial Inoculum P1_Start->P1_Culture P1_Plate Add Bacteria and Fosfomycin to 96-well Plate P1_Culture->P1_Plate P1_Incubate Incubate (24-48h, 37°C) P1_Plate->P1_Incubate P1_Wash1 Wash to Remove Planktonic Cells P1_Incubate->P1_Wash1 P1_Stain Stain with Crystal Violet P1_Wash1->P1_Stain P1_Wash2 Wash to Remove Excess Stain P1_Stain->P1_Wash2 P1_Solubilize Solubilize Stain P1_Wash2->P1_Solubilize P1_Read Measure Absorbance (550 nm) P1_Solubilize->P1_Read P1_End End P1_Read->P1_End

Caption: Workflow for the biofilm formation inhibition assay.

G cluster_disruption Protocol 2: Biofilm Disruption Assay P2_Start Start P2_Biofilm Form Mature Biofilm (24-48h, 37°C) P2_Start->P2_Biofilm P2_Wash1 Wash to Remove Planktonic Cells P2_Biofilm->P2_Wash1 P2_Treat Add Fosfomycin to Established Biofilms P2_Wash1->P2_Treat P2_Incubate Incubate (24h, 37°C) P2_Treat->P2_Incubate P2_Quantify Quantify Remaining Biofilm (Crystal Violet Method) P2_Incubate->P2_Quantify P2_End End P2_Quantify->P2_End

Caption: Workflow for the biofilm disruption assay.

References

Application Notes and Protocols for In Vivo Animal Studies with Fosfomycin Calcium

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of fosfomycin (B1673569) calcium in preclinical animal studies. The information compiled here is intended to guide researchers in designing and executing in vivo experiments to evaluate the efficacy and pharmacokinetics of this antibiotic.

Introduction

Fosfomycin is a broad-spectrum antibiotic with a unique mechanism of action, making it a valuable agent against various bacterial pathogens, including multi-drug resistant strains.[1][2] It exerts its bactericidal effect by inhibiting the initial step in peptidoglycan synthesis, a critical component of the bacterial cell wall.[1][2][3] Fosfomycin calcium is an oral formulation of the drug and has been investigated in several animal models to understand its therapeutic potential for various infections.

Mechanism of Action

Fosfomycin targets the enzyme MurA (UDP-N-acetylglucosamine enolpyruvyl transferase), which catalyzes the first committed step in the biosynthesis of peptidoglycan.[1][3][4] By acting as an analog of phosphoenolpyruvate (B93156) (PEP), fosfomycin irreversibly binds to the active site of MurA, thereby blocking the formation of UDP-N-acetylmuramic acid, an essential precursor for the bacterial cell wall.[3][4] This disruption of cell wall synthesis ultimately leads to bacterial cell lysis and death.[1][4] Fosfomycin enters the bacterial cell through the glycerophosphate (GlpT) and hexose (B10828440) phosphate (B84403) (UhpT) transport systems.[1][5]

fosfomycin_mechanism cluster_extracellular Extracellular Space cluster_membrane Bacterial Cell Membrane cluster_cytoplasm Cytoplasm fosfomycin This compound glpt GlpT Transporter fosfomycin->glpt Uptake uhpt UhpT Transporter fosfomycin->uhpt Uptake fosfomycin_in Fosfomycin glpt->fosfomycin_in uhpt->fosfomycin_in mura MurA Enzyme fosfomycin_in->mura Inhibits pep Phosphoenolpyruvate (PEP) pep->mura udp_glcnac UDP-N-acetylglucosamine (UDP-GlcNAc) udp_glcnac->mura udp_muramyl_peptide UDP-N-acetylmuramic acid (Peptidoglycan Precursor) mura->udp_muramyl_peptide Catalyzes cell_wall Peptidoglycan Cell Wall Synthesis udp_muramyl_peptide->cell_wall lysis Cell Lysis cell_wall->lysis Disruption leads to

Figure 1: Mechanism of action of fosfomycin.

Data Presentation: In Vivo Dosages and Pharmacokinetics

The following tables summarize the dosages and key pharmacokinetic parameters of this compound and other fosfomycin salts from various in vivo animal studies.

Table 1: Fosfomycin Dosage in Murine Models

Animal ModelInfection ModelRoute of AdministrationDosageKey FindingsReference
MouseUrinary Tract Infection (UTI)Subcutaneous0.75, 7.5, and 30 mg/mouse (single dose)Peak plasma concentrations of 36, 280, and 750 mg/L, respectively.[6][7]
MouseUrinary Tract Infection (UTI)Subcutaneous15 mg/mouse twice (every 36h)Significantly reduced CFU/ml in urine of susceptible E. coli strains.[6][7]
MouseUrinary Tract Infection (UTI)Oral (gavage)Not specifiedFosfomycin has been tested in a number of murine UTI models.[8]

Table 2: this compound Dosage in Piglet Models

Animal ModelInfection ModelRoute of AdministrationDosageKey FindingsReference
Post-weaning piglets-Oral (orogastric tube)30 mg/kgCmax: 3.60 ± 0.96 µg/mL, Tmax: 3.00 ± 0.00 h, Bioavailability: 20.0 ± 1.85 %.[7][8]
Weaning piglets-Oral (in feed or drinking water)Not specifiedBioavailability was lower when administered in feed compared to drinking water.[9][10]

Table 3: this compound Dosage in Broiler Chicken Models

Animal ModelInfection ModelRoute of AdministrationDosageKey FindingsReference
Broiler chickensExperimental Colibacillosis (E. coli O78:K80)Oral (in drinking water)50, 100, or 200 ppm for 4 days200 ppm controlled colibacillosis.[11][12]
Broiler chickensExperimental Colibacillosis (E. coli O78:K80)Oral (in feed)50, 100, or 200 ppm for 4 daysNo significant effect.[11][12]
Broiler chickensE. coli infectionOral (in drinking water)40 mg/kg for 5 successive daysSignificant increase in performance and decrease in clinical signs and mortality.
Broiler chickens-Oral (in drinking water)10 mg/kg for 5 daysA withdrawal period of 7 days is recommended before human consumption.[6]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature.

Protocol 1: Murine Model of Urinary Tract Infection (UTI)

This protocol is adapted from studies investigating the efficacy of fosfomycin in a murine UTI model.[6][7]

1. Animal Model:

  • Female BALB/c mice, 6-8 weeks old.

2. Bacterial Strain and Inoculum Preparation:

  • Use a uropathogenic Escherichia coli (UPEC) strain, for example, CFT073.

  • Grow the bacterial strain in Luria-Bertani (LB) broth overnight at 37°C.

  • Harvest bacteria by centrifugation, wash with sterile phosphate-buffered saline (PBS), and resuspend in PBS to the desired concentration (e.g., 1-2 x 10⁸ CFU/50 µL).

3. Infection Procedure:

  • Anesthetize mice using an appropriate anesthetic agent (e.g., isoflurane).

  • Instill 50 µL of the bacterial suspension directly into the bladder via a transurethral catheter.

4. This compound Administration (Oral Gavage):

  • Preparation of Dosing Solution:

    • This compound is sparingly soluble in water. A patent describes a method to prepare a water-soluble form by blending 50-70 parts by mass of this compound with 20-30 parts of citric acid and 5-35 parts of boric acid.[13] Alternatively, suspend the required amount of this compound in a vehicle such as 0.5% methylcellulose.

    • Prepare a fresh solution for each day of dosing.

  • Administration:

    • Administer the this compound suspension orally using a ball-tipped gavage needle (20-gauge for adult mice).

    • The volume should not exceed 10 mL/kg body weight.[14][15]

5. Evaluation of Efficacy:

  • At designated time points post-treatment (e.g., 24, 48, 72 hours), euthanize the mice.

  • Aseptically remove the bladder and kidneys.

  • Homogenize the tissues in sterile PBS.

  • Perform serial dilutions of the tissue homogenates and plate on appropriate agar (B569324) (e.g., MacConkey agar) to determine the bacterial load (CFU/g of tissue).[12][16]

Figure 2: Experimental workflow for a murine UTI model.
Protocol 2: Experimental Colibacillosis in Broiler Chickens

This protocol is based on studies evaluating this compound for the treatment of E. coli infections in broiler chickens.[11][12]

1. Animal Model:

  • One-day-old broiler chicks.

2. Bacterial Strain and Inoculum Preparation:

  • Use an avian pathogenic E. coli (APEC) strain, such as O78:K80.

  • Culture the bacteria in a suitable broth (e.g., Tryptic Soy Broth) and prepare an inoculum of a specific concentration (e.g., 10⁸ CFU/mL).

3. Infection Procedure:

  • At a specific age (e.g., 14 days), challenge the chicks with the APEC strain. This can be done via intratracheal inoculation or air sac injection.[17]

4. This compound Administration (in Drinking Water):

  • Preparation of Medicated Water:

    • Calculate the total daily water consumption of the flock.

    • Dissolve the required amount of this compound in the drinking water to achieve the target concentration (e.g., 200 ppm, which is 200 mg/L).

  • Administration:

    • Provide the medicated water as the sole source of drinking water for the specified treatment duration (e.g., 4-5 consecutive days).

5. Evaluation of Efficacy:

  • Clinical Signs and Mortality: Record daily observations of clinical signs (e.g., depression, ruffled feathers, respiratory distress) and mortality rates.

  • Post-mortem Examination: At the end of the experiment, euthanize a subset of birds and perform necropsies to score gross lesions in organs such as air sacs, liver, and pericardium.

  • Bacterial Re-isolation: Collect samples from organs (e.g., liver, spleen, lungs) to re-isolate and quantify the challenge organism.

  • Performance Parameters: Monitor body weight gain and feed conversion ratio throughout the study.

Figure 3: Experimental workflow for colibacillosis in broiler chickens.

References

Application Notes and Protocols for the Quantification of Fosfomycin Calcium in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Fosfomycin (B1673569) is a broad-spectrum antibiotic with renewed interest in treating multidrug-resistant bacterial infections.[1][2] Accurate quantification of fosfomycin in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and drug development. Fosfomycin is a small, highly polar molecule that lacks a strong UV-absorbing chromophore, presenting challenges for traditional reversed-phase HPLC-UV analysis.[3][4][5] Consequently, liquid chromatography-tandem mass spectrometry (LC-MS/MS), particularly with hydrophilic interaction liquid chromatography (HILIC), has become the method of choice for its sensitive and specific quantification in biological samples.[2][6][7][8] This document provides detailed application notes and protocols for the quantification of fosfomycin calcium in various biological samples.

Quantitative Data Summary

The following tables summarize the performance of various analytical methods for the quantification of fosfomycin in biological matrices.

Table 1: LC-MS/MS Methods for Fosfomycin Quantification

Biological MatrixSample PreparationLinear RangeLLOQAccuracy (%)Precision (% CV)Reference
Human PlasmaProtein Precipitation1 - 2000 µg/mL1 µg/mL-7.2 to 3.3≤9.1 (inter-assay)[2]
Human UrineSimple Dilution0.1 - 10 mg/mL0.1 mg/mL-1.9 to 1.6≤8.1 (inter-assay)[2]
Human PlasmaProtein Precipitation0.02 - 6 µg/mL0.02 µg/mL--[6]
Human PlasmaMicrosamples (3 µL)1 - 1000 mg/L1 mg/L0.9 to 9.18.1 to 9.5[7]
Dried Plasma SpotsProtein Precipitation5 - 2000 mg/L5 mg/L-1.2 to 3.92.0 to 8.2 (intra-day)[8]
Human Plasma & UrineUltrafiltration0.75 - 375 mg/L0.75 mg/L<3.2 (plasma), <2.1 (urine)<3.8 (plasma, between-day), <5.0 (urine, between-day)[9]
Prostatic TissueHomogenization & Protein Precipitation----[10]

Table 2: Other Analytical Methods for Fosfomycin Quantification

MethodBiological MatrixSample PreparationLinear RangeLLOQAccuracy (%)Precision (% RSD)Reference
Ion-Pair HPLC-ELSD--0.485 - 1.940 mg/mL & 0.05 - 0.40 mg/mL-Good0.5[11]
Capillary Zone ElectrophoresisHuman Plasma & MicrodialysisProtein Precipitation (plasma)-0.6 - 2 µg/mL (LOD)~100% (yield)<8[11]

Experimental Protocols

Protocol 1: Quantification of Fosfomycin in Human Plasma and Urine by LC-MS/MS with HILIC

This protocol is based on a validated method for the analysis of fosfomycin in human plasma and urine.[2]

1. Materials and Reagents:

2. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

  • HILIC column (e.g., Shim-pack GIS HILIC, 150 x 3.0 mm, 3µm)[6]

3. Sample Preparation:

  • Plasma:

    • To 10 µL of plasma sample, add 10 µL of internal standard solution.

    • Vortex briefly.

    • Add 180 µL of acetonitrile for protein precipitation.[1]

    • Vortex for 1 minute.

    • Centrifuge at 12,700 rpm for 10 minutes at 25 °C.[1]

    • Transfer 15 µL of the supernatant and dilute with 225 µL of 0.1% formic acid in water.[1]

    • Inject 10 µL onto the LC-MS/MS system.[1]

  • Urine:

    • To 10 µL of urine sample, add 10 µL of internal standard solution.

    • Perform a simple dilution with 0.1% formic acid in water.

    • Inject onto the LC-MS/MS system.

4. LC-MS/MS Conditions:

  • Liquid Chromatography:

    • Column: HILIC column

    • Mobile Phase A: 5 mM ammonium acetate in water[6]

    • Mobile Phase B: Acetonitrile[6]

    • Elution Mode: Isocratic, 10% B[6]

    • Flow Rate: 0.3 mL/min[6]

    • Column Temperature: 40 °C[6]

    • Injection Volume: 5.0 µL[6]

  • Mass Spectrometry:

    • Interface: Heated ESI[6]

    • MS Mode: Multiple Reaction Monitoring (MRM), negative mode[6]

    • MRM Transitions:

      • Fosfomycin: 137.05 > 79.0[6]

      • Fosfomycin-13C3 (IS): 140.0 > 79.0[6]

    • CID Gas: Argon (230 kPa)[6]

    • Nebulizing Gas Flow: 3 L/min (N2)[6]

    • Drying Gas Flow: 10 L/min (N2)[6]

5. Calibration and Quality Control:

  • Prepare calibration standards and quality control (QC) samples by spiking known concentrations of fosfomycin into drug-free plasma or urine.

  • Process and analyze the calibration standards and QC samples along with the unknown samples.

  • The calibration curve is constructed by plotting the peak area ratio of fosfomycin to the internal standard against the nominal concentration.

Protocol 2: Quantification of Fosfomycin on Dried Plasma Spots by LC-MS/MS

This protocol is adapted from a method for quantifying fosfomycin using dried plasma spot (DPS) sampling.[8]

1. Materials and Reagents:

  • Same as Protocol 1

  • Dried plasma spot collection cards

2. Sample Preparation:

  • Spot a known volume of plasma (e.g., 20 µL) onto the DPS card and allow it to dry completely.

  • Punch out the dried plasma spot disc.

  • Place the disc into a 96-deep well plate.

  • Add an extraction solution containing the internal standard (e.g., acetonitrile/water mixture with IS).

  • Seal the plate and vortex mix.

  • Centrifuge the plate.

  • Transfer the supernatant for LC-MS/MS analysis.

3. LC-MS/MS Conditions:

  • Similar to Protocol 1, utilizing HILIC chromatography and MS/MS detection in negative MRM mode.

Visualizations

Diagrams of Experimental Workflows and Signaling Pathways

experimental_workflow_plasma plasma_sample Plasma Sample (10 µL) add_is Add Internal Standard plasma_sample->add_is protein_precipitation Protein Precipitation (Acetonitrile) add_is->protein_precipitation vortex Vortex protein_precipitation->vortex centrifuge Centrifuge vortex->centrifuge supernatant_transfer Transfer Supernatant centrifuge->supernatant_transfer dilution Dilute with 0.1% Formic Acid supernatant_transfer->dilution lcms_analysis LC-MS/MS Analysis dilution->lcms_analysis experimental_workflow_dps dps_sample Dried Plasma Spot punch_disc Punch Disc dps_sample->punch_disc extraction Extraction with Internal Standard punch_disc->extraction vortex_mix Vortex Mix extraction->vortex_mix centrifugation Centrifuge vortex_mix->centrifugation supernatant_analysis LC-MS/MS Analysis centrifugation->supernatant_analysis fosfomycin_moa cluster_bacterium Bacterial Cell fosfomycin Fosfomycin murA MurA Enzyme (UDP-N-acetylglucosamine enolpyruvyl transferase) fosfomycin->murA Inhibits peptidoglycan_synthesis Peptidoglycan Synthesis murA->peptidoglycan_synthesis Catalyzes early step cell_wall Bacterial Cell Wall peptidoglycan_synthesis->cell_wall Forms lysis Cell Lysis peptidoglycan_synthesis->lysis Inhibition leads to

References

Application Notes and Protocols for Sterile Filtration and Handling of Fosfomycin Calcium

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed procedures for the handling, storage, and sterile filtration of fosfomycin (B1673569) calcium for research and laboratory use. Adherence to these guidelines is crucial for ensuring the integrity, sterility, and proper concentration of fosfomycin calcium solutions in experimental settings.

Product Information and Storage

This compound is the calcium salt of fosfomycin, a broad-spectrum antibiotic that inhibits the initial step of bacterial cell wall biosynthesis.[1][2] It is a white to off-white crystalline powder.[3][4]

Storage and Stability:

Proper storage of this compound is essential to maintain its stability and potency.

Storage ConditionRecommendationDuration
Powder (Unopened) Keep container tightly sealed in a cool, well-ventilated area. Protect from direct sunlight, sources of ignition, and moisture.[3][5] Recommended temperature: 4°C.[3][5]As per manufacturer's expiration date.
Powder (Opened) Store under the same conditions as unopened powder. Minimize exposure to atmospheric moisture.Refer to manufacturer's guidelines.
Stock Solutions (in Solvent) Store in tightly sealed vials.[5] Recommended temperature: -20°C to -80°C.[5]Up to 1 month at -20°C, and up to 6 months at -80°C.[5]

Safety Precautions

Standard laboratory safety protocols should be followed when handling this compound powder and its solutions.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Handling: Avoid inhalation of dust and aerosol formation.[3] Use in a well-ventilated area or a chemical fume hood.[3] Avoid contact with skin and eyes.[3] In case of contact, rinse thoroughly with water.[3]

  • Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.[3]

Solubility of this compound

The solubility of this compound can vary depending on the solvent and conditions.

SolventSolubilitySpecial Conditions
Water 50 mg/mL[1]Requires sonication and adjustment of pH to 2 with HCl.[1]
Slightly soluble[3][4][6][7]
DMSO < 1 mg/mL[1]Insoluble or slightly soluble.[1]
0.1 mg/mL[8]
Methanol Practically insoluble[3][4][7]
Ethanol Practically insoluble[3]
Acetone Practically insoluble[4][6][7]
Methylene Chloride Practically insoluble[4][6][7]

Experimental Protocols

Preparation of a Sterile Aqueous Stock Solution of this compound

This protocol describes the preparation of a sterile-filtered aqueous stock solution of this compound.

Materials:

  • This compound powder

  • Sterile, deionized, and purified water (e.g., Water for Injection or cell culture grade water)

  • Sterile conical tubes (e.g., 15 mL or 50 mL)

  • Sterile syringe (appropriate volume)

  • Sterile syringe filter (0.22 µm pore size, low protein binding membrane such as PVDF or PES)

  • Vortex mixer

  • Sonicator (optional)

  • pH meter and sterile pH adjustment solutions (e.g., HCl) (optional, see solubility notes)

Procedure:

  • Aseptic Technique: Perform all steps in a laminar flow hood or biological safety cabinet to maintain sterility.

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile container.

  • Reconstitution:

    • Add a portion of the sterile water to the this compound powder.

    • Vortex thoroughly to suspend the powder.

    • To achieve higher concentrations (up to 50 mg/mL), sonication and adjustment of the pH to 2 with sterile HCl may be necessary.[1] For lower concentrations where the powder readily dissolves, this step may be omitted.

    • Add the remaining sterile water to reach the final desired volume.

  • Sterile Filtration:

    • Draw the reconstituted this compound solution into a sterile syringe.

    • Attach a sterile 0.22 µm syringe filter to the syringe.

    • Filter the solution into a sterile, labeled container.

  • Storage: Store the sterile stock solution at -20°C or -80°C in single-use aliquots to avoid repeated freeze-thaw cycles.[5]

Experimental Workflow for Preparing a Sterile this compound Solution

cluster_prep Preparation cluster_filtration Sterile Filtration cluster_storage Storage weigh Weigh this compound Powder reconstitute Reconstitute in Sterile Water weigh->reconstitute Aseptic Technique dissolve Vortex/Sonicate to Dissolve reconstitute->dissolve draw Draw Solution into Syringe dissolve->draw attach Attach 0.22 µm Syringe Filter draw->attach filter Filter into Sterile Container attach->filter aliquot Aliquot into Sterile Tubes filter->aliquot store Store at -20°C or -80°C aliquot->store

Caption: Workflow for preparing a sterile this compound solution.

Mechanism of Action Signaling Pathway

Fosfomycin exerts its bactericidal effect by inhibiting the initial step of peptidoglycan synthesis, which is essential for the integrity of the bacterial cell wall.[1][2]

Mechanism:

  • Uptake: Fosfomycin enters the bacterial cell through the glycerol-3-phosphate (GlpT) and hexose (B10828440) phosphate (B84403) (UhpT) transport systems.[2]

  • Enzyme Inhibition: Inside the cell, fosfomycin irreversibly inhibits the enzyme UDP-N-acetylglucosamine enolpyruvyl transferase (MurA).[2]

  • Peptidoglycan Synthesis Blockade: MurA catalyzes the formation of UDP-N-acetylmuramic acid from UDP-N-acetylglucosamine and phosphoenolpyruvate (B93156) (PEP). By inhibiting MurA, fosfomycin blocks the synthesis of peptidoglycan precursors.[2]

  • Cell Lysis: The disruption of peptidoglycan synthesis weakens the bacterial cell wall, leading to cell lysis and death.[2]

Fosfomycin Mechanism of Action

cluster_outside Outside Bacterial Cell cluster_membrane Bacterial Cell Membrane cluster_inside Bacterial Cytoplasm fosfomycin_ext Fosfomycin glpt GlpT Transporter fosfomycin_ext->glpt Uptake uhpt UhpT Transporter fosfomycin_ext->uhpt Uptake fosfomycin_int Fosfomycin glpt->fosfomycin_int uhpt->fosfomycin_int murA MurA Enzyme fosfomycin_int->murA Inhibits peptidoglycan_synthesis Peptidoglycan Synthesis murA->peptidoglycan_synthesis pep PEP pep->murA udp_glcnac UDP-GlcNAc udp_glcnac->murA cell_wall Cell Wall Formation peptidoglycan_synthesis->cell_wall lysis Cell Lysis cell_wall->lysis Disruption leads to

Caption: Fosfomycin's mechanism of action in bacteria.

Conclusion

The proper handling, storage, and sterile preparation of this compound solutions are fundamental for obtaining reliable and reproducible results in research and drug development. While this compound has limited solubility in many common laboratory solvents, aqueous solutions can be prepared and sterilized by filtration. It is imperative for researchers to validate their specific filtration procedures to ensure compatibility and minimize product loss. These application notes and protocols provide a comprehensive guide to assist in these processes.

References

Application Notes and Protocols for Testing Fosfomycin Synergy with Other Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fosfomycin (B1673569) is a broad-spectrum antibiotic with a unique mechanism of action, inhibiting the initial step of bacterial cell wall biosynthesis by inactivating the MurA enzyme.[1] This distinct mechanism makes it an attractive candidate for combination therapy, particularly against multidrug-resistant (MDR) bacteria.[1] Combining fosfomycin with other antibiotics can lead to synergistic effects, enhancing efficacy, combating resistance, and potentially reducing required dosages to minimize toxicity.[2] These application notes provide detailed protocols for common in vitro methods to assess fosfomycin synergy, a summary of quantitative data from representative studies, and visualizations of experimental workflows and the mechanism of action.

Key Synergy Testing Methods

The most common in vitro methods for evaluating antibiotic synergy are the checkerboard assay, the time-kill assay, and gradient diffusion methods like the E-test.[3] Each method offers distinct advantages and limitations in terms of complexity, cost, and the type of data generated.[3]

Data Presentation: Summary of In Vitro Synergy

The following tables summarize quantitative results from synergy testing of fosfomycin in combination with various antibiotics against several key pathogens.

Table 1: Fosfomycin Synergy Determined by Checkerboard Assay (FICI)

Bacterial SpeciesCombination AgentSynergy (FICI ≤ 0.5) RateAdditive (0.5 < FICI ≤ 1.0) RateIndifference (1.0 < FICI ≤ 4.0) RateAntagonism (FICI > 4.0) RateReference
K. pneumoniae (KPC-producing)Tigecycline13.3% - 16.7%30.0% - 36.7%50.0% - 53.3%0%[4][5]
K. pneumoniae (MBL-producing)Ceftazidime-avibactam72.7%---[6]
P. aeruginosa (MBL-producing)Colistin65.0%---[6]
P. aeruginosa (MBL-producing)Aztreonam-avibactam55.0%---[6]
Gram-Negative IsolatesPiperacillin-tazobactamHigh rates of synergy observed--0%[7]
Gram-Negative IsolatesCephalosporinsHigh rates of synergy observed--0%[7]
Gram-Negative IsolatesMeropenemHigh rates of synergy observed--0%[7]

FICI (Fractional Inhibitory Concentration Index) is calculated as: (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone).[8] Interpretation of FICI: ≤ 0.5 = Synergy; > 0.5 to ≤ 1.0 = Additive; > 1.0 to ≤ 4.0 = Indifference; > 4.0 = Antagonism.[3][8]

Table 2: Fosfomycin Synergy Determined by Time-Kill Assay

Bacterial SpeciesCombination AgentFosfomycin Concentration (x MIC)Combination Agent Concentration (x MIC)Time Point (hours)Log10 CFU/mL Reduction vs. Most Active AgentOutcomeReference
P. aeruginosaMeropenem40.2524≥2Synergy[1]
P. aeruginosaMeropenem4124≥2Synergy[1]
K. pneumoniae (XDR/PDR)Meropenem0.250.0324≥2Synergy[9]
K. pneumoniae (XDR/PDR)Amikacin--24≥2Synergy[9]

Synergy in a time-kill assay is typically defined as a ≥ 2-log10 decrease in CFU/mL between the combination and the most active single agent at 24 hours.[3]

Experimental Protocols

Checkerboard Assay Protocol

The checkerboard assay is a widely used method to assess antibiotic synergy in vitro.[3]

a. Materials:

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB), supplemented with 25 mg/L glucose-6-phosphate (G6P) for fosfomycin testing.[1]

  • Stock solutions of fosfomycin and the partner antibiotic.

  • Bacterial inoculum standardized to a 0.5 McFarland standard.

  • Multichannel pipette.

b. Procedure:

  • Determine Individual MICs: First, determine the Minimum Inhibitory Concentration (MIC) of each antibiotic individually against the test organism using a standard broth microdilution method.[3]

  • Plate Preparation: Add 50 µL of supplemented CAMHB to all wells of a 96-well plate.[2]

  • Prepare Drug Dilutions:

    • In column 1, add 50 µL of the highest concentration of the partner antibiotic (Drug B) and perform serial two-fold dilutions across the plate to column 10. Columns 11 and 12 will serve as controls.[2]

    • In row A, add 50 µL of the highest concentration of fosfomycin (Drug A) and perform serial two-fold dilutions down the plate to row G. Row H will serve as a control.[2]

  • Inoculation: Prepare the bacterial inoculum to a 0.5 McFarland standard and then dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.[3] Add the inoculum to all wells.

  • Incubation: Cover the plate and incubate at 35-37°C for 18-24 hours.[2]

  • Reading Results: Read the results by visually inspecting for turbidity. The MIC of the combination is the lowest concentration of each drug that inhibits visible growth.[3]

  • FICI Calculation: Calculate the FICI as described in the Data Presentation section.[3]

Time-Kill Assay Protocol

Time-kill assays provide dynamic information about the rate of bacterial killing.[2]

a. Materials:

  • Test tubes or flasks for culture.

  • Shaking incubator.

  • CAMHB supplemented with 25 mg/L G6P.[1]

  • Stock solutions of fosfomycin and the partner antibiotic.

  • Bacterial inoculum.

  • Sterile saline or PBS for dilutions.

  • Agar (B569324) plates for colony counting.

b. Procedure:

  • Inoculum Preparation: From a fresh culture, inoculate colonies into supplemented CAMHB and incubate with shaking until the culture reaches the logarithmic phase of growth (equivalent to a 0.5 McFarland standard).[1] Dilute the suspension to achieve a starting inoculum of approximately 5 x 10^5 to 1 x 10^6 CFU/mL.[1]

  • Test Setup: Set up test tubes containing:

    • Growth control (no antibiotic).

    • Fosfomycin alone at a specific concentration (e.g., 1x MIC).

    • Partner antibiotic alone at a specific concentration (e.g., 1x MIC).

    • Fosfomycin and the partner antibiotic in combination at the same concentrations.[3]

  • Incubation: Incubate all tubes at 37°C in a shaking incubator.[3]

  • Sampling: At various time points (e.g., 0, 2, 4, 6, 8, and 24 hours), remove an aliquot from each tube.[3]

  • Bacterial Enumeration:

    • Perform serial ten-fold dilutions of each aliquot in sterile saline or PBS.[1]

    • Plate a specific volume of the appropriate dilutions onto agar plates.[1]

    • Incubate the plates at 35-37°C for 18-24 hours.[1]

    • Count the number of colonies to determine the CFU/mL.[1]

  • Data Analysis: Plot the log10 CFU/mL versus time for all conditions. Synergy is generally defined as a ≥ 2-log10 decrease in CFU/mL by the combination compared to the most active single agent at a given time point.[1]

E-test Synergy Protocol

The E-test (gradient diffusion) method is a simpler alternative for synergy testing.[4][5]

a. Materials:

  • Large agar plates with supplemented MHA.

  • Bacterial inoculum standardized to a 0.5 McFarland standard.

  • Fosfomycin and partner antibiotic E-test strips.

b. Procedure:

  • Inoculation: Swab the surface of the agar plate with the standardized bacterial inoculum to create a lawn.

  • Strip Application: Place the E-test strips for fosfomycin and the partner antibiotic at a 90° angle to each other.[4][5]

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours.

  • Reading Results: Read the MIC values where the inhibition ellipses intersect the strips.

  • FICI Calculation: Calculate the FICI using the MIC values obtained from the E-test.

Visualizations

Signaling Pathways and Experimental Workflows

fosfomycin_mechanism cluster_outside Bacterial Exterior cluster_membrane Cell Membrane cluster_inside Cytoplasm cluster_synergy Synergistic Action G6P Glucose-6-Phosphate UhpT UhpT Transporter G6P->UhpT induces Fosfomycin_out Fosfomycin Fosfomycin_out->UhpT transport Fosfomycin_in Fosfomycin UhpT->Fosfomycin_in transport MurA MurA Enzyme Fosfomycin_in->MurA irreversibly inhibits Peptidoglycan_synthesis Peptidoglycan Synthesis MurA->Peptidoglycan_synthesis catalyzes first step MurA->Peptidoglycan_synthesis PEP Phosphoenolpyruvate PEP->MurA UDP_NAG UDP-N-acetylglucosamine UDP_NAG->MurA Cell_wall Cell Wall Integrity Peptidoglycan_synthesis->Cell_wall Beta_lactam β-lactam Antibiotic Beta_lactam->Peptidoglycan_synthesis inhibits later steps checkerboard_workflow A Determine individual MICs of Fosfomycin and Partner Drug B Prepare 2-fold serial dilutions of Fosfomycin (rows) and Partner Drug (columns) in a 96-well plate A->B C Inoculate all wells with bacterial suspension (~5x10^5 CFU/mL) B->C D Incubate at 35-37°C for 18-24 hours C->D E Visually inspect for turbidity to determine combination MICs D->E F Calculate Fractional Inhibitory Concentration Index (FICI) E->F G Interpret FICI: ≤0.5 Synergy >0.5-1 Additive >1-4 Indifference >4 Antagonism F->G time_kill_workflow A Prepare bacterial inoculum (~5x10^5 - 1x10^6 CFU/mL) B Set up cultures: - Growth Control - Fosfomycin alone - Partner Drug alone - Combination A->B C Incubate with shaking at 37°C B->C D Collect aliquots at multiple time points (0, 2, 4, 8, 24h) C->D E Perform serial dilutions and plate for colony counting (CFU/mL) D->E F Plot log10 CFU/mL vs. Time E->F G Analyze results: Synergy = ≥2-log10 decrease in CFU/mL vs. most active single agent F->G

References

Application Notes and Protocols for the Use of Fosfomycin Calcium in Selective Media for Bacterial Isolation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fosfomycin (B1673569) is a broad-spectrum antibiotic that possesses a unique mechanism of action, inhibiting the initial step of bacterial cell wall peptidoglycan synthesis.[1] This distinct mode of action means there is no cross-resistance with other antibiotic classes, making it a valuable tool in clinical and research settings.[1] Fosfomycin calcium is one of the available salt forms of this antibiotic.[2] Beyond its therapeutic applications, fosfomycin's bactericidal activity against a wide range of Gram-positive and Gram-negative bacteria makes it an effective selective agent in microbiological culture media. By incorporating fosfomycin into an agar (B569324) or broth medium, it is possible to inhibit the growth of susceptible organisms, thereby facilitating the isolation of bacteria that are intrinsically resistant or have acquired resistance mechanisms.

Principle of Selection

Fosfomycin's selectivity stems from its specific molecular target: the enzyme UDP-N-acetylglucosamine enolpyruvyl transferase (MurA).[3] This enzyme catalyzes the first committed step in the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall.[1][3] Fosfomycin, as an analog of phosphoenolpyruvate (B93156) (PEP), irreversibly binds to the active site of MurA, halting cell wall construction and leading to cell lysis in growing bacteria.[4]

Bacteria can be resistant to fosfomycin through several mechanisms:

  • Intrinsic Resistance: Some bacterial species, such as Bacteroides fragilis and Acinetobacter baumannii, naturally lack susceptibility due to factors like an inaccessible MurA enzyme target.[5][6][7]

  • Reduced Permeability: Mutations in the membrane transporters (GlpT and UhpT), which are responsible for fosfomycin uptake, can prevent the antibiotic from reaching its cytoplasmic target.[4]

  • Enzymatic Inactivation: Some bacteria have acquired genes (e.g., fosA, fosB, fosX) that encode enzymes capable of modifying and inactivating the fosfomycin molecule.[4]

By leveraging the high-level intrinsic resistance of certain species, fosfomycin can be used in culture media at concentrations that inhibit a broad range of common bacteria, thus selecting for the desired resistant isolates from a polymicrobial sample.

cluster_cell Bacterial Cell Fosfomycin_out Fosfomycin (Extracellular) Transporter GlpT / UhpT Transporters Fosfomycin_out->Transporter Uptake Fosfomycin_in Fosfomycin (Cytoplasm) Transporter->Fosfomycin_in MurA MurA Enzyme Fosfomycin_in->MurA Inhibits Peptidoglycan_synthesis Peptidoglycan Synthesis MurA->Peptidoglycan_synthesis Catalyzes First Step PEP Phosphoenolpyruvate (PEP) PEP->MurA UDP_GlcNAc UDP-GlcNAc UDP_GlcNAc->MurA Cell_wall Cell Wall Integrity Peptidoglycan_synthesis->Cell_wall Lysis Cell Lysis Enrichment Optional: Enrichment Broth (with Fosfomycin) Plating Streak onto Fosfomycin Selective Agar Plate Enrichment->Plating Transfer Incubation Incubate under Appropriate Conditions (Aerobic/Anaerobic) Plating->Incubation Isolation Isolate Morphologically Distinct Colonies Incubation->Isolation Identification Perform Confirmatory Identification (e.g., MALDI-TOF, 16S rRNA sequencing) Isolation->Identification AST Further Characterization (e.g., Antimicrobial Susceptibility Testing) Identification->AST Sample Sample Sample->Plating Direct Plating Check_Resistance Is Target Intrinsically Fosfomycin-Resistant? High_Fos Use High Fosfomycin Conc. (e.g., 100-200 µg/mL) Check_Resistance->High_Fos Yes (e.g., Bacteroides) Low_Fos Use Lower Fosfomycin Conc. (e.g., 16-64 µg/mL) Check_Resistance->Low_Fos No (Screening for Acquired Resistance) Select_Base Select Appropriate Base Medium (e.g., Anaerobic Agar, MHA) High_Fos->Select_Base Low_Fos->Select_Base Add_Supplements Add Other Selective Agents? (e.g., Vancomycin, Antifungals) Select_Base->Add_Supplements No_Supplements Prepare Medium Add_Supplements->No_Supplements No With_Supplements Add Supplements & Prepare Medium Add_Supplements->With_Supplements Yes Final_Plate Final Selective Medium Plate No_Supplements->Final_Plate With_Supplements->Final_Plate

References

Troubleshooting & Optimization

fosfomycin calcium stability in aqueous solution over time

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of fosfomycin (B1673569) calcium in aqueous solutions. The information is intended for researchers, scientists, and drug development professionals.

FAQs and Troubleshooting Guides

This section addresses common issues and questions that may arise during experiments involving fosfomycin calcium solutions.

Q1: My this compound solution has been stored for a week at 4°C. Is it still viable for my experiment?

A1: While specific long-term stability data for this compound in simple aqueous solutions is not extensively published, studies on the closely related fosfomycin disodium (B8443419) salt provide some guidance. Fosfomycin disodium has been shown to be stable for at least 5 days at 4°C and up to 14 days at 6°C in various solutions, with more than 94% of the initial concentration remaining.[1][2] Given this, it is likely that a this compound solution stored at 4°C for a week would still retain a high degree of potency. However, for sensitive applications, it is recommended to prepare fresh solutions or conduct a potency assay if the solution has been stored for an extended period.

Q2: I need to prepare a stock solution of this compound. What is the recommended solvent and storage temperature?

A2: this compound is slightly soluble in water.[3] For preparing stock solutions, use high-purity water (e.g., sterile, deionized, or Milli-Q water). Based on available data for fosfomycin salts, storing the stock solution at 4°C is recommended to maximize its stability. One study noted that a test solution of this compound was stable for at least 4 hours, though longer-term stability at refrigerated temperatures is expected.[4]

Q3: How does the pH of my aqueous solution affect the stability of this compound?

A3: The pH of the solution is a critical factor in the stability of fosfomycin. Fosfomycin, in general, is susceptible to acid-catalyzed hydrolysis.[5][6] This means that in acidic conditions (low pH), the rate of degradation will be significantly increased. While specific kinetic data for this compound across a pH range is limited, it is advisable to maintain the pH of the solution close to neutral (pH 7) to minimize degradation.

Q4: I am conducting an experiment at 37°C. How quickly will my this compound degrade?

A4: Data on the stability of fosfomycin disodium at 37°C shows that it remains stable for at least 24 hours.[1][2] It is reasonable to expect a similar stability profile for this compound. For experiments extending beyond 24 hours at this temperature, the potential for degradation increases, and it would be prudent to account for this in the experimental design, for instance, by replenishing the this compound at regular intervals.

Q5: I left my this compound solution at room temperature overnight. Can I still use it?

A5: Fosfomycin disodium solutions have been shown to be stable for up to 14 days at room temperature (25°C).[1][2] Therefore, it is highly likely that a this compound solution left at room temperature overnight will still be suitable for use. However, for optimal stability and to minimize any potential degradation, it is always best practice to store fosfomycin solutions at 4°C when not in immediate use.

Q6: What are the primary degradation products of fosfomycin in an aqueous solution?

A6: The primary degradation pathway for fosfomycin in aqueous solutions, particularly under acidic conditions, is the hydrolysis of its epoxide ring. This process leads to the formation of 1,2-dihydroxypropyl phosphonic acid.

Data on Stability of Fosfomycin Salts in Aqueous Solutions

While comprehensive quantitative data for this compound is limited in publicly available literature, the following tables summarize the stability of fosfomycin salts (primarily the disodium salt, as a proxy) under various conditions.

Table 1: Stability of Fosfomycin Disodium Solution at Different Temperatures

TemperatureDurationInitial ConcentrationSolvent/MediumPercent RemainingReference
4°C5 days16 g/250 mL & 24 g/250 mLWater for Injection>90%[7]
6°C14 days4 g / bagPeritoneal Dialysis Fluid94% - 104%[1][2]
25°C (Room Temp)14 days4 g / bagPeritoneal Dialysis Fluid94% - 104%[1][2]
34°C5 days16 g/250 mL & 24 g/250 mLWater for Injection>90%[7]
37°C24 hours4 g / bagPeritoneal Dialysis Fluid94% - 104%[1][2]

Table 2: Effect of pH on Fosfomycin Stability

pH ConditionObservationImplication for StabilityReference
AcidicSusceptible to acid-catalyzed hydrolysis.Less stable at low pH.[5][6]
NeutralHigher degradation efficiency observed at neutral pH in some advanced oxidation processes.Generally considered the optimal pH for stability in standard aqueous solutions.[8][9]

Experimental Protocols

Protocol for Assessing this compound Stability in an Aqueous Solution

This protocol outlines a general method for determining the stability of this compound in a buffered aqueous solution over time using High-Performance Liquid Chromatography (HPLC).

  • Preparation of this compound Stock Solution:

    • Accurately weigh a sufficient amount of this compound powder.

    • Dissolve the powder in the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.2) to achieve a known concentration.

    • Filter the solution through a 0.22 µm filter to sterilize and remove any undissolved particles.

  • Incubation at Different Temperatures:

    • Aliquot the stock solution into several sterile, sealed containers.

    • Store the aliquots at the desired temperatures (e.g., 4°C, 25°C, and 37°C).

    • Protect the solutions from light to prevent any potential photodegradation.

  • Sample Collection Over Time:

    • At specified time points (e.g., 0, 24, 48, 72, 96, 120, 144, and 168 hours), remove an aliquot from each temperature condition.

    • Immediately analyze the sample or store it at -80°C until analysis.

  • HPLC Analysis:

    • The concentration of this compound can be determined using a validated stability-indicating HPLC method. Due to fosfomycin's polarity and lack of a strong chromophore, methods such as ion-pair HPLC with evaporative light scattering detection (ELSD) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) are often employed.[4][10]

    • Mobile Phase Example (Ion-Pair HPLC): A mixture of an aqueous solution of an ion-pairing agent (e.g., 15 mmol/L octylamine (B49996) solution adjusted to pH 4.8 with glacial acetic acid) and an organic solvent like acetonitrile.[4]

    • Column Example: A C18 or a mixed-mode column suitable for polar compounds.[10]

    • Prepare a calibration curve using freshly prepared standards of this compound of known concentrations.

    • Inject the collected samples and the calibration standards into the HPLC system.

    • Quantify the peak area corresponding to fosfomycin in each sample.

  • Data Analysis:

    • Use the calibration curve to determine the concentration of this compound in each sample at each time point.

    • Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).

    • Plot the percentage of remaining this compound against time for each temperature condition to determine the degradation kinetics.

Visualizations

experimental_workflow Experimental Workflow for this compound Stability Assessment cluster_prep Solution Preparation cluster_incubation Incubation cluster_sampling Time-Course Sampling cluster_analysis Analysis prep_stock Prepare this compound Stock Solution in Buffer filter_stock Filter Sterilize (0.22 µm filter) prep_stock->filter_stock aliquot Aliquot into Sterile Tubes filter_stock->aliquot temp4 Store at 4°C aliquot->temp4 temp25 Store at 25°C aliquot->temp25 temp37 Store at 37°C aliquot->temp37 sampling Collect Samples at Time Points (0, 24, 48, ... hrs) temp4->sampling temp25->sampling temp37->sampling hplc HPLC Analysis (e.g., Ion-Pair with ELSD or LC-MS/MS) sampling->hplc quantify Quantify Fosfomycin Concentration hplc->quantify kinetics Determine Degradation Kinetics quantify->kinetics

Caption: Workflow for assessing this compound stability.

References

Technical Support Center: Calcium Fosfomycin Degradation in Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with calcium fosfomycin (B1673569). The information addresses common issues encountered during experimental procedures related to its degradation.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation products of fosfomycin identified in experiments?

A1: The most commonly cited degradation product of fosfomycin is (1,2-dihydroxypropyl)phosphonic acid, often referred to as "Impurity A" in pharmacopoeial monographs.[1] This product results from the hydrolysis of the epoxide ring of the fosfomycin molecule.[2][3] Other degradation products can be formed under different stress conditions, but (1,2-dihydroxypropyl)phosphonic acid is a key indicator of hydrolytic degradation.

Q2: What are the main factors that can cause the degradation of calcium fosfomycin during an experiment?

A2: The stability of fosfomycin is influenced by several factors. Key experimental conditions that can induce degradation include:

  • pH: Fosfomycin is susceptible to acid-catalyzed hydrolysis.[4] The epoxide ring can open under acidic conditions. It is more stable in neutral conditions.[5][6]

  • Temperature: Elevated temperatures can accelerate the degradation process. Thermal decomposition has been observed in studies, for instance, when heated at 60°C.[7]

  • Oxidizing Agents: The presence of oxidizing agents, such as hydrogen peroxide (H₂O₂), can lead to the degradation of fosfomycin.[8]

  • Light: Exposure to photolytic conditions, such as direct sunlight, can also contribute to degradation.

Q3: What analytical methods are suitable for detecting and quantifying calcium fosfomycin and its degradation products?

A3: Several analytical methods can be employed. The choice depends on the specific requirements of the experiment:

  • High-Performance Liquid Chromatography (HPLC): Various HPLC methods have been developed. Reversed-phase chromatography with a C18 column and UV detection is a common approach.[8][9] Ion-pair HPLC with an ODS column and Evaporative Light Scattering Detection (ELSD) has also been used for quantitative determination.[10]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC coupled with a Charged Aerosol Detector (CAD) has been shown to be effective in identifying a broader range of impurities and degradation products of fosfomycin compared to other methods.[11]

  • UV-Vis Spectrophotometry: This is a simpler and more cost-effective method that can be used for the estimation of fosfomycin in bulk and dosage forms. The maximum UV spectrum wavelength for fosfomycin is reported to be 254 nm.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is highly sensitive and can be used for the quantification of fosfomycin in various samples, including biological fluids.[12]

Troubleshooting Guide

Issue: I am observing a significant loss of fosfomycin in my samples, even under seemingly mild conditions.

  • Possible Cause 1: Inappropriate pH of the solution.

    • Troubleshooting Step: Measure the pH of your sample solutions. Fosfomycin is susceptible to acid-catalyzed hydrolysis which can occur in the stomach's acidic environment.[4] Ensure your buffers and diluents are in the neutral pH range for optimal stability.[5][6]

  • Possible Cause 2: Inadvertent exposure to heat.

    • Troubleshooting Step: Review your experimental workflow for any steps where samples might be exposed to elevated temperatures. Even moderate heat can accelerate degradation over time. Store stock solutions and samples at recommended temperatures (e.g., 4°C) when not in use.[12]

  • Possible Cause 3: Contamination with oxidizing agents.

    • Troubleshooting Step: Ensure all glassware is thoroughly cleaned and that none of the reagents used contain residual oxidizing agents.

Issue: I am having difficulty separating fosfomycin from its degradation products using reversed-phase HPLC.

  • Possible Cause 1: Fosfomycin is a highly polar compound.

    • Troubleshooting Step: Fosfomycin is highly water-soluble and polar, making it challenging to retain on traditional C18 columns.[9] Consider using a polymer-based amino column, such as Asahipak NH2P-50 4E, which has shown feasibility in analyzing fosfomycin.[7] Alternatively, HILIC is a suitable technique for separating highly polar compounds.[11]

  • Possible Cause 2: Inadequate mobile phase composition.

    • Troubleshooting Step: For ion-pair HPLC, the concentration of the ion-pairing agent and the pH of the mobile phase are critical. An optimized mobile phase could be a 15 mM octylamine (B49996) solution adjusted to pH 5.2 with glacial acetic acid, mixed with acetonitrile.[11]

Quantitative Data on Fosfomycin Degradation

The following table summarizes the degradation of fosfomycin under various forced degradation conditions as reported in experimental studies.

Stress ConditionAgent/ParameterDurationTemperatureDegradation (%)Reference
Acid Hydrolysis 0.1 N HCl, 1.0 N HCl--Subjected to study
Base Hydrolysis 0.1 N NaOH, 1 N NaOH--Subjected to study
Oxidation 0.1%, 1%, 3% H₂O₂--Subjected to study
Thermal Degradation Heat2 hours60°CSubjected to study
Photolysis Sunlight3 daysAmbientSubjected to study
Thermal Degradation in Elastomeric Pump 16 g/250 mL solution9 days34°C12.9%[12]
Thermal Degradation in Elastomeric Pump 24 g/250 mL solution9 days34°C4.9%[12]

Note: The first five entries indicate that forced degradation studies were performed under these conditions, but the exact percentage of degradation was not specified in the cited abstract.

Experimental Protocols

Forced Degradation Study Protocol

This protocol outlines a general procedure for conducting forced degradation studies on calcium fosfomycin to assess its stability under various stress conditions.

  • Preparation of Stock Solution: Accurately weigh and dissolve calcium fosfomycin in a suitable solvent (e.g., water or a specific buffer) to obtain a known concentration.

  • Acid Hydrolysis: Treat the stock solution with an equal volume of 0.1 N or 1.0 N HCl. Keep the mixture at room temperature or an elevated temperature for a specified period. Neutralize the solution with NaOH before analysis.

  • Base Hydrolysis: Treat the stock solution with an equal volume of 0.1 N or 1.0 N NaOH. Keep the mixture at room temperature or an elevated temperature for a specified period. Neutralize the solution with HCl before analysis.

  • Oxidative Degradation: Treat the stock solution with a solution of hydrogen peroxide (e.g., 3% H₂O₂) and store it for a defined time at room temperature.[8]

  • Thermal Degradation: Place the solid drug powder or a solution of the drug in an oven maintained at a specific temperature (e.g., 60°C) for a set duration (e.g., 2 hours).[7]

  • Photolytic Degradation: Expose the drug solution to direct sunlight for a specified period (e.g., 3 days). A control sample should be kept in the dark.

  • Analysis: After the specified exposure time, dilute the samples appropriately and analyze them using a stability-indicating analytical method, such as HPLC, to determine the extent of degradation.

HILIC-CAD Method for Fosfomycin and Impurities

This protocol describes a method for the detection and quantification of fosfomycin and its degradation products using Hydrophilic Interaction Liquid Chromatography with a Charged Aerosol Detector.

  • Chromatographic System: Use an HPLC system equipped with a HILIC column and a CAD.

  • Mobile Phase:

  • Gradient Elution: Employ a gradient elution program, adjusting the ratio of Mobile Phase A to Mobile Phase B over the course of the analysis to achieve optimal separation.[11]

  • Sample Preparation:

    • For the active pharmaceutical ingredient (API), weigh approximately 44 mg of calcium fosfomycin into a 20 mL volumetric flask.

    • Add 10 mL of Mobile Phase B and stir until dissolved.

    • Add 10 mL of Mobile Phase A and mix.

    • Bring the volume to 20 mL with a 1:1 mixture of Mobile Phases A and B.[11]

  • Detection and Quantification: Detect the separated fosfomycin, impurities, and/or degradation products using the CAD.[11] Quantify the components by comparing their peak areas to those of a standard solution with a known concentration.

Visualizations

G cluster_0 Forced Degradation Workflow cluster_1 Stress Conditions start Calcium Fosfomycin Sample stress Application of Stress Conditions start->stress analysis Analysis by Stability-Indicating Method (e.g., HPLC, HILIC) stress->analysis Samples taken at time points acid Acid Hydrolysis (e.g., 0.1 N HCl) base Base Hydrolysis (e.g., 0.1 N NaOH) oxidation Oxidation (e.g., 3% H2O2) thermal Thermal Stress (e.g., 60°C) photo Photolytic Stress (Sunlight) results Quantification of Degradation Products & Fosfomycin Assay analysis->results end Stability Profile Established results->end

Caption: Workflow for a forced degradation study of calcium fosfomycin.

G cluster_0 Simplified Hydrolytic Degradation Pathway fosfomycin Fosfomycin (cis-1,2-epoxypropylphosphonic acid) degradation_product (1,2-dihydroxypropyl)phosphonic acid (Impurity A) fosfomycin->degradation_product Hydrolysis (e.g., acid-catalyzed)

Caption: Simplified chemical degradation pathway of fosfomycin.

References

Technical Support Center: Troubleshooting Fosfomycin Calcium MIC Results

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and resolving inconsistencies encountered during fosfomycin (B1673569) calcium Minimum Inhibitory Concentration (MIC) testing.

Frequently Asked Questions (FAQs)

Q1: Why are my fosfomycin MIC results inconsistent for the same bacterial isolate?

A1: Inconsistent fosfomycin MIC results can arise from several factors. Key areas to investigate include the antimicrobial susceptibility testing (AST) method used, the concentration of glucose-6-phosphate (G6P) in the medium, the bacterial inoculum density, and the specific organism being tested.[1][2] Both the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) recommend agar (B569324) dilution as the gold standard method for fosfomycin susceptibility testing due to the unreliability of other methods.[3][4]

Q2: What is the role of glucose-6-phosphate (G6P) and why is it critical for fosfomycin testing?

A2: Glucose-6-phosphate (G6P) is a crucial supplement in the testing medium for many bacteria, especially Enterobacterales.[5] Fosfomycin enters the bacterial cell through two main transport systems: the glycerol-3-phosphate transporter (GlpT) and the hexose (B10828440) phosphate (B84403) transporter (UhpT).[6] The expression of the UhpT system is induced by G6P.[7] Without adequate G6P, the uptake of fosfomycin is significantly reduced, leading to falsely elevated MIC values that can be misinterpreted as resistance.[5] The standard recommended concentration of G6P is 25 µg/mL.[8][9]

Q3: Does G6P supplementation affect all bacteria in the same way?

A3: No. The effect of G6P is species-dependent. For organisms like Escherichia coli and other Enterobacterales, G6P is essential for accurate MIC determination. However, for bacteria such as Pseudomonas aeruginosa, which may lack the UhpT transporter, the addition of G6P may not enhance fosfomycin's activity.[5][10] In some cases, like with Stenotrophomonas maltophilia, G6P has been observed to have an antagonistic effect, increasing the MIC.[5][9]

Q4: Which susceptibility testing method is recommended for fosfomycin?

A4: Agar dilution is the recommended reference method for fosfomycin MIC testing by both CLSI and EUCAST.[3][8] Broth microdilution (BMD) is generally discouraged because it can produce unreliable results, including the "skipped wells" phenomenon (no growth in a well preceding the well that defines the MIC).[3][11][12] Other methods like disk diffusion and gradient strips (Etest) have shown variable performance and may not be suitable alternatives to agar dilution for all organisms.[3][13]

Q5: How does the inoculum size affect fosfomycin MIC results?

A5: Fosfomycin exhibits a significant inoculum effect, meaning the MIC can increase with a higher initial bacterial density.[1] A higher inoculum may select for resistant subpopulations. Therefore, meticulous standardization of the inoculum to approximately 5 x 10^5 CFU/mL for broth microdilution or 10^4 CFU/spot for agar dilution is critical for reproducible results.[8][14]

Troubleshooting Guides

Issue 1: Higher than Expected MIC Values for Enterobacterales

Potential Cause: Insufficient or no supplementation with Glucose-6-Phosphate (G6P).

Troubleshooting Steps:

  • Verify G6P Supplementation: Ensure that the testing medium (Mueller-Hinton Agar or Broth) is supplemented with G6P to a final concentration of 25 µg/mL.[8][9]

  • Check G6P Stock Solution: Prepare a fresh stock solution of G6P on the day of the experiment, as its stability in solution can be a factor.

  • Standardize Media pH: The pH of the prepared media should be within the recommended range (typically 7.2-7.4 for Mueller-Hinton media), as pH can influence the activity of some antibiotics.

Issue 2: Inconsistent Results Between Different Testing Methods

Potential Cause: Inherent limitations of non-reference methods for fosfomycin testing.

Troubleshooting Steps:

  • Default to Agar Dilution: For definitive and reproducible results, use the agar dilution method as recommended by CLSI and EUCAST.[3][4]

  • Method Comparison: If using alternative methods is necessary, perform a validation study comparing the results to the agar dilution method for your specific organisms of interest.

  • Be Aware of Method Biases: Recognize that methods like broth microdilution may yield higher MICs, while gradient strips might show different values compared to agar dilution.[15][16]

Issue 3: "Skipped Wells" Observed in Broth Microdilution

Potential Cause: A known issue with fosfomycin in broth-based assays, potentially due to a combination of factors including inoculum effects and heteroresistance.[3][11]

Troubleshooting Steps:

  • Repeat the Assay: Carefully repeat the experiment, paying close attention to inoculum preparation and plate inoculation.

  • Switch to Agar Dilution: Due to the unreliability of broth microdilution for fosfomycin, switching to the agar dilution method is the most effective solution.[12]

  • Visual Inspection: When reading broth microdilution plates, be cautious of single wells with no growth followed by wells with growth.

Data Presentation

Table 1: Impact of Glucose-6-Phosphate (G6P) on Fosfomycin MIC (µg/mL) for Different Organisms

OrganismTesting MethodMIC without G6PMIC with 25 µg/mL G6PReference
Escherichia coliAgar DilutionGenerally HigherLower, More Accurate[7][15]
Klebsiella pneumoniaeAgar DilutionGenerally HigherLower, More Accurate[17]
Pseudomonas aeruginosaBroth Microdilution512 (MIC90)256 (MIC90)[18]
Stenotrophomonas maltophiliaNot SpecifiedLowerHigher (Antagonistic Effect)[9]

Table 2: Comparison of Fosfomycin Susceptibility Testing Methods Against Reference Agar Dilution

MethodOrganismCategorical Agreement with Agar DilutionEssential Agreement with Agar DilutionKey ObservationsReference
Broth MicrodilutionP. aeruginosa89.3%84%Validated as a reliable method for P. aeruginosa.[18]
Broth MicrodilutionK. pneumoniaePoorPoorNot recommended due to skipped wells and poor agreement.[12]
Etest (Gradient Strip)Enterobacteriaceae≥80%-Poor performance overall.[19]
Etest (Gradient Strip)S. aureus100%47-53%Low essential agreement.[3]
Disk DiffusionK. pneumoniae46% (EUCAST) - 82% (CLSI)-Unacceptable categorical agreement.[20]

Experimental Protocols

Protocol 1: Agar Dilution Method for Fosfomycin MIC Determination

This protocol is based on CLSI and EUCAST guidelines.[3][8]

  • Preparation of Fosfomycin Stock Solution: On the day of the test, prepare a stock solution of fosfomycin calcium, considering its potency.

  • Preparation of Media: Prepare Mueller-Hinton Agar (MHA) according to the manufacturer's instructions. After autoclaving and cooling to 45-50°C, add a stock solution of Glucose-6-Phosphate (G6P) to achieve a final concentration of 25 µg/mL.

  • Preparation of Fosfomycin-Agar Plates: Create a series of twofold dilutions of the fosfomycin stock solution. Add 1 part of each fosfomycin dilution to 9 parts of the molten MHA with G6P. Pour the agar into sterile petri dishes and allow them to solidify.

  • Inoculum Preparation: From a fresh culture (18-24 hours), select 3-5 colonies and suspend them in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL). Dilute this suspension 1:10 to get a final inoculum density of approximately 10^7 CFU/mL.

  • Inoculation: Using an inoculum-replicating apparatus, spot-inoculate approximately 1-2 µL of the standardized inoculum onto the surface of the prepared MHA plates, including a growth control plate without fosfomycin.

  • Incubation: Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.

  • MIC Determination: The MIC is the lowest concentration of fosfomycin that completely inhibits visible growth. A single colony or a faint haze should be disregarded.[10]

Protocol 2: Broth Microdilution Method for Fosfomycin MIC Determination

While not the recommended method, if it must be used, the following protocol should be followed.[14]

  • Preparation of Media: Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB). Supplement the broth with a stock solution of G6P to a final concentration of 25 µg/mL.

  • Plate Preparation: Aseptically dispense 50 µL of the supplemented CAMHB into each well of a 96-well microtiter plate. Add 50 µL of the appropriate fosfomycin working solution to the first well of each row and perform serial dilutions down the plate.

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in the supplemented CAMHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation: Add 50 µL of the diluted bacterial inoculum to each well (except for a sterility control well).

  • Incubation: Cover the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.

  • MIC Determination: The MIC is the lowest concentration of fosfomycin that shows complete inhibition of visible growth.

Visualizations

Fosfomycin_Uptake_Pathway cluster_outside Extracellular Space cluster_membrane Bacterial Cell Membrane cluster_inside Cytoplasm Fosfomycin Fosfomycin GlpT GlpT Transporter Fosfomycin->GlpT transport UhpT UhpT Transporter Fosfomycin->UhpT transport G6P Glucose-6-Phosphate (G6P) G6P->UhpT induces expression G3P Glycerol-3-Phosphate (G3P) G3P->GlpT Target MurA Enzyme (Cell Wall Synthesis) Fosfomycin_transported_GlpT GlpT->Fosfomycin_transported_GlpT Fosfomycin_transported_UhpT UhpT->Fosfomycin_transported_UhpT Fosfomycin_transported_GlpT->Target inhibition Fosfomycin_transported_UhpT->Target inhibition

Caption: Fosfomycin transport into the bacterial cell.

Troubleshooting_Workflow start Inconsistent Fosfomycin MIC Results check_method Is Agar Dilution Method Used? start->check_method use_ad Switch to Agar Dilution Method check_method->use_ad No check_g6p Is Medium Supplemented with 25 µg/mL G6P? check_method->check_g6p Yes use_ad->check_g6p add_g6p Supplement Medium with G6P check_g6p->add_g6p No check_inoculum Is Inoculum Standardized (e.g., 0.5 McFarland)? check_g6p->check_inoculum Yes add_g6p->check_inoculum standardize_inoculum Standardize Inoculum Preparation check_inoculum->standardize_inoculum No review_organism Review Organism-Specific Recommendations (e.g., P. aeruginosa) check_inoculum->review_organism Yes standardize_inoculum->review_organism end_point Consistent MIC Results review_organism->end_point

Caption: Troubleshooting inconsistent fosfomycin MICs.

References

Technical Support Center: Fosfomycin Calcium In Vitro Activity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the factors that influence the in vitro activity of fosfomycin (B1673569) calcium in culture media. Accurate and reproducible susceptibility testing is critical for both clinical diagnostics and research applications.

Frequently Asked Questions (FAQs)

Q1: What is the primary factor influencing fosfomycin activity in culture media?

A1: The single most critical factor is the presence of an inducer for fosfomycin's transport systems into the bacterial cell. Fosfomycin mimics phosphoenolpyruvate (B93156) and enters bacteria primarily through two transport systems: the glycerol-3-phosphate transporter (GlpT) and the hexose (B10828440) phosphate (B84403) transporter (UhpT).[1][2][3] The expression of the UhpT system is inducible. Glucose-6-phosphate (G6P) is a potent inducer of the UhpT transporter in many bacteria, particularly within the Enterobacterales order.[1] Without an inducer like G6P, UhpT expression can be low, leading to reduced fosfomycin uptake and falsely high Minimum Inhibitory Concentration (MIC) values, which may be misinterpreted as resistance.[1][3]

Q2: Why is Glucose-6-Phosphate (G6P) added to fosfomycin susceptibility testing media?

A2: G6P is added to culture media to ensure the reliable and accurate determination of fosfomycin susceptibility, especially for Enterobacterales.[4] Its addition induces the expression of the UhpT transport system, a primary route of entry for fosfomycin into the bacterial cell.[1][2] Regulatory bodies like the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) recommend supplementing fosfomycin testing media with 25 µg/mL (or 25 mg/L) of G6P to mimic in vivo conditions where G6P may be present and to ensure consistent results.[4][5][6]

Q3: Does G6P enhance fosfomycin activity against all bacteria?

A3: No, the effect of G6P is species-dependent. For organisms like Escherichia coli and other Enterobacterales that possess the G6P-inducible UhpT transport system, G6P enhances fosfomycin activity.[2] However, for bacteria that lack the UhpT system, such as Pseudomonas aeruginosa, G6P addition does not increase fosfomycin's activity as these organisms rely solely on the GlpT transporter for uptake.[1][3] Furthermore, in some species like Stenotrophomonas maltophilia, G6P has been shown to have an antagonistic effect, reducing fosfomycin activity.[5][7]

Q4: What is the recommended method for fosfomycin susceptibility testing?

A4: The gold standard method for fosfomycin susceptibility testing recommended by both CLSI and EUCAST is the agar (B569324) dilution method.[4][8][9] Broth microdilution methods are generally considered unreliable for fosfomycin and may yield incorrect results.[6][8] Disk diffusion is also used, but the disks must be supplemented with G6P (typically 200 µg fosfomycin with 50 µg G6P) to obtain accurate results.[10][11]

Q5: Can the type of basal culture medium affect fosfomycin's apparent activity?

A5: Yes, the choice of medium can influence results. The degree of change in MICs can be dependent on the culture media used.[12][13] Standardized media like Mueller-Hinton Agar (MHA) are recommended for consistency. It's crucial that the MHA is supplemented with the correct concentration of G6P for testing relevant organisms.[4] The presence of glucose and phosphate in unsupplemented Mueller-Hinton agar can reduce fosfomycin uptake, which is compensated for by the addition of G6P.[4]

Troubleshooting Guide

Issue EncounteredPotential CauseRecommended Action
High MIC values or small inhibition zones for susceptible control strains (e.g., E. coli ATCC 25922) Absence or incorrect concentration of G6P: The UhpT transporter was not induced, leading to poor fosfomycin uptake.Ensure the testing medium (e.g., Mueller-Hinton Agar) is supplemented with 25 µg/mL of Glucose-6-Phosphate.[4][5] Prepare G6P stock solutions fresh and verify the final concentration in the media.
Incorrect testing method: Using broth microdilution, which is known to be unreliable for fosfomycin.[8]Switch to the CLSI/EUCAST recommended gold standard method: agar dilution.[4][9] If using disk diffusion, confirm the use of fosfomycin disks supplemented with G6P (200/50 µg).[10]
Inconsistent or variable results between experiments Improper G6P storage or preparation: G6P solutions may degrade if not stored correctly.Prepare G6P solutions fresh for each batch of media. If a stock solution is made, store it frozen in aliquots and avoid repeated freeze-thaw cycles.
High frequency of resistant mutants: Fosfomycin resistance can arise from mutations in transport systems (glpT, uhpT).[2][3]When reading MIC plates, disregard faint hazes or single colonies within the inhibition zone or at concentrations above the MIC, as these often represent resistant mutants that may not be clinically significant. The MIC should be the lowest concentration that inhibits visible growth completely.[8]
Fosfomycin appears active against P. aeruginosa in the presence of G6P Misinterpretation of results: P. aeruginosa lacks the UhpT transporter, so G6P should not enhance fosfomycin activity.[1][3] Any observed activity is independent of G6P.Do not add G6P to the medium when testing P. aeruginosa. Interpret results based on breakpoints established for testing without G6P, if available. Note that EUCAST does not have a clinical breakpoint for P. aeruginosa but provides an epidemiological cutoff (ECOFF).[8]
Fosfomycin shows reduced activity against S. maltophilia when G6P is added Antagonistic effect of G6P: For S. maltophilia, G6P has been shown to be a fosfomycin antagonist.[7]Do not supplement the medium with G6P when testing fosfomycin against S. maltophilia.

Quantitative Data Summary

Table 1: Standard Concentrations for Fosfomycin Susceptibility Testing Components

ComponentRecommended ConcentrationReference
Glucose-6-Phosphate (G6P)25 µg/mL (or 25 mg/L)[4][5]
Fosfomycin Disk (for Disk Diffusion)200 µg Fosfomycin[10][11]
G6P in Fosfomycin Disk50 µg[10][11]

Table 2: Effect of G6P on Fosfomycin MICs (µg/mL) for E. coli Mutants

E. coli Mutant StrainMIC in MH Agar + 5 µg/mL G6PMIC in MH Agar (No G6P)Reference
ΔuhpT (lacks UhpT transporter)6464[10]
ΔglpT (lacks GlpT transporter)64>512[10]
ΔcyaA (affects cAMP levels)512>512[10]
ΔptsI (affects cAMP levels)256>512[10]
ΔcyaA-ΔglpT (double mutant)>512>512[10]
ΔptsI-ΔuhpT (double mutant)>512>512[10]

Experimental Protocols

Protocol 1: Agar Dilution Susceptibility Testing for Fosfomycin (CLSI/EUCAST Standard)

This protocol describes the reference method for determining the Minimum Inhibitory Concentration (MIC) of fosfomycin.

1. Media and Reagent Preparation: a. Mueller-Hinton Agar (MHA): Prepare MHA according to the manufacturer's instructions. Autoclave and cool to 48-50°C in a water bath. b. Glucose-6-Phosphate (G6P) Stock Solution: Prepare a sterile stock solution of G6P (e.g., 2.5 mg/mL or 2500 µg/mL) in deionized water and filter-sterilize. c. Fosfomycin Stock Solution: Prepare a stock solution of fosfomycin calcium at a known concentration (e.g., 10 mg/mL) in sterile water. Account for the potency of the fosfomycin powder. d. Supplemented MHA: Aseptically add the G6P stock solution to the molten MHA to achieve a final concentration of 25 µg/mL. Mix gently but thoroughly.

2. Preparation of Agar Plates: a. Create a series of tubes, each containing the appropriate volume of molten, G6P-supplemented MHA. b. Prepare two-fold serial dilutions of the fosfomycin stock solution and add the appropriate volume to each tube of agar to achieve the desired final concentrations (e.g., 0.25 to 256 µg/mL). Also, prepare a drug-free control plate containing only MHA with G6P. c. Immediately pour the contents of each tube into sterile, labeled petri dishes to a uniform depth (e.g., 25 mL in a 100 mm plate). d. Allow plates to solidify at room temperature and then dry them, slightly opened, in an incubator or laminar flow hood.

3. Inoculum Preparation: a. From a fresh (18-24 hour) culture on a non-selective agar plate, touch 3-5 isolated colonies with a sterile loop. b. Suspend the colonies in sterile saline or broth. c. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). d. Further dilute this suspension (typically 1:10) to obtain a final inoculum concentration of approximately 10⁷ CFU/mL.

4. Inoculation and Incubation: a. Using an inoculum-replicating apparatus (e.g., a multipoint inoculator), spot-inoculate approximately 1-2 µL of the prepared bacterial suspension onto the surface of each agar plate, starting from the lowest to the highest fosfomycin concentration. The final inoculum on the agar should be approximately 10⁴ CFU per spot. b. Allow the inoculum spots to dry completely before inverting the plates. c. Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.

5. Result Interpretation: a. The MIC is the lowest concentration of fosfomycin that completely inhibits visible bacterial growth, disregarding any faint haze or single colonies caused by resistant mutants. b. The growth control plate must show confluent growth for the test to be valid.

Visualizations

experimental_workflow cluster_prep 1. Preparation cluster_plates 2. Plate Creation cluster_inoculum 3. Inoculum Preparation cluster_final 4. Inoculation & Reading prep_mha Prepare Molten MHA add_g6p Add G6P to MHA (Final Conc: 25 µg/mL) prep_mha->add_g6p prep_g6p Prepare G6P Stock (2500 µg/mL) prep_g6p->add_g6p prep_fos Prepare Fosfomycin Stock serial_dil Serial Dilute Fosfomycin into Supplemented MHA add_g6p->serial_dil pour_plates Pour Agar Plates (Including Growth Control) serial_dil->pour_plates inoculate Spot Inoculate Plates (10^4 CFU/spot) pour_plates->inoculate make_susp Make Bacterial Suspension adjust_turb Adjust to 0.5 McFarland make_susp->adjust_turb dilute_final Dilute for Final Inoculum (10^7 CFU/mL) adjust_turb->dilute_final dilute_final->inoculate incubate Incubate 16-20h at 35°C inoculate->incubate read_mic Read MIC (Lowest concentration with no growth) incubate->read_mic

Caption: Workflow for Fosfomycin Agar Dilution Susceptibility Testing.

troubleshooting_logic start Inconsistent/High Fosfomycin MIC Results q_species Is the organism an Enterobacterale? start->q_species q_g6p Is medium supplemented with 25 µg/mL G6P? q_species->q_g6p Yes res_no_g6p ACTION: Do not add G6P for P. aeruginosa or S. maltophilia. q_species->res_no_g6p No (e.g., P. aeruginosa) q_method Is the method Agar Dilution? q_g6p->q_method Yes res_add_g6p ACTION: Add 25 µg/mL G6P to Mueller-Hinton Agar. q_g6p->res_add_g6p No res_check_g6p CAUSE: G6P may be degraded or concentration is wrong. ACTION: Prepare fresh G6P solution. q_method->res_check_g6p If still inconsistent res_use_ad CAUSE: Broth microdilution is unreliable. ACTION: Switch to Agar Dilution method. q_method->res_use_ad No res_check_mutants CAUSE: High frequency of mutants. ACTION: Ignore single colonies/haze when reading MIC. q_method->res_check_mutants Yes res_add_g6p->q_method

Caption: Troubleshooting Logic for Inconsistent Fosfomycin MIC Results.

References

Technical Support Center: Fosfomycin Calcium in Laboratory Media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the precipitation of fosfomycin (B1673569) calcium in experimental media.

Frequently Asked Questions (FAQs)

Q1: What is fosfomycin calcium and why is its solubility a concern?

A1: this compound is the calcium salt of the broad-spectrum antibiotic fosfomycin. It is provided as a white crystalline powder.[1] While useful in research, it is characterized as being only slightly soluble in water, which can lead to challenges in preparing concentrated stock solutions and its tendency to precipitate in complex laboratory media.[1][2][3]

Q2: What causes this compound to precipitate in my media?

A2: Precipitation of this compound in microbiological or cell culture media is typically due to two main factors:

  • Interaction with Media Components: Standard laboratory media are rich in phosphate (B84403) and sulfate (B86663) ions. Calcium ions (Ca²⁺) from this compound can react with these ions to form insoluble precipitates like calcium phosphate and calcium sulfate.[2][4] This is a common issue with calcium salts in such media.[2][4]

  • pH Instability: The solubility of this compound is pH-dependent. The British Pharmacopoeia indicates that a solution of this compound in carbon dioxide-free water has a pH between 8.1 and 9.6, suggesting better stability and solubility in a slightly alkaline environment.[3] Cell culture media are often buffered around pH 7.2-7.4, which may not be optimal for maintaining high concentrations of this compound in solution.

Q3: Can temperature changes cause precipitation?

Q4: How can I increase the solubility of this compound?

A4: While not always suitable for experimental media, one documented method to significantly increase the aqueous solubility of this compound to 50 mg/mL is by adjusting the pH to 2 with hydrochloric acid (HCl).[5] However, this is generally not a viable option for cell culture or microbiological applications where maintaining a physiological pH is critical. Alternative strategies outlined in the troubleshooting guide below are recommended.

Troubleshooting Guide: Preventing this compound Precipitation

This guide provides systematic steps to diagnose and resolve issues with this compound precipitation during your experiments.

Step 1: Initial Preparation of this compound Stock Solution

Proper preparation of a concentrated stock solution is the first critical step to prevent precipitation when adding it to your final media.

Recommended Protocol for Stock Solution Preparation:

  • Weighing: Accurately weigh the required amount of this compound powder in a sterile container.

  • Dissolution: Reconstitute the powder in sterile, purified water (e.g., deionized, distilled, or water for injection). To minimize the risk of precipitation, prepare the stock solution at a concentration that is known to be soluble and convenient for dilution into your final medium. A common practice for antibiotic susceptibility testing is to prepare a high-concentration stock (e.g., 10 mg/mL) and then dilute it.

  • Aseptic Filtration: Sterilize the stock solution by filtering it through a 0.22 µm syringe filter.

  • Storage: Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.

Step 2: Addressing Precipitation in the Final Media

If you observe precipitation after adding the this compound stock solution to your cell culture or microbiological medium, consider the following strategies.

Since this compound is more soluble in a slightly alkaline environment, a minor adjustment to the media's pH before adding the antibiotic may be beneficial.

Experimental Protocol:

  • Prepare your desired volume of media.

  • Before adding this compound, measure the pH.

  • If the pH is neutral or slightly acidic, consider adjusting it to a slightly more alkaline value (e.g., pH 7.6-7.8) using sterile 1N NaOH. Be cautious not to exceed the optimal pH range for your specific cells or microorganisms.

  • Add the this compound stock solution to the pH-adjusted medium while gently stirring.

  • Monitor for any signs of precipitation.

Chelating agents can bind to calcium ions, preventing them from reacting with phosphates and sulfates in the media.

Experimental Protocol:

  • Prepare a sterile stock solution of a chelating agent:

    • Citric Acid: Prepare a 10% (w/v) stock solution in purified water and sterilize by filtration.

    • Ethylenediaminetetraacetic acid (EDTA): Prepare a 0.5 M stock solution, adjust the pH to 8.0 with NaOH to fully dissolve it, and then sterilize by autoclaving.

  • Determine the optimal concentration: The effective concentration of the chelating agent will need to be determined empirically. Start with a low concentration (e.g., 0.1-1 mM) in your final medium.

  • Addition to Media: Add the sterile chelating agent stock solution to your medium before adding the this compound.

  • Add this compound: Add your this compound stock solution to the medium containing the chelating agent.

  • Observe and Validate: Monitor for precipitation. It is crucial to perform control experiments to ensure that the chosen concentration of the chelating agent does not adversely affect your cells or microorganisms.

Data Presentation

Table 1: Factors Influencing this compound Solubility and Stability

ParameterObservationRecommended Practice
Aqueous Solubility Described as "slightly soluble" in water at neutral pH.[1][2][3] Can be increased to 50 mg/mL by adjusting the pH to 2 with HCl.[5]Prepare stock solutions in purified water and consider the strategies in the troubleshooting guide for use in complex media.
pH More stable and likely more soluble in slightly alkaline conditions (pH 8.1-9.6).[3]If compatible with your experimental system, slightly increasing the media pH before adding this compound may prevent precipitation.
Temperature Lower temperatures can decrease the solubility of salts. Repeated freeze-thaw cycles can promote precipitation.[4]Store concentrated stock solutions at -20°C in single-use aliquots. Avoid repeated freezing and thawing.
Media Components High concentrations of phosphate and sulfate ions in media can react with calcium to form insoluble precipitates.[2][4]Consider using a chelating agent or modifying the media composition if precipitation is a persistent issue.

Visualizations

Troubleshooting Workflow for this compound Precipitation

The following diagram outlines the logical steps to troubleshoot and prevent the precipitation of this compound in your laboratory media.

Fosfomycin_Troubleshooting Troubleshooting this compound Precipitation start Start: Precipitation Observed prep_stock Step 1: Review Stock Solution Preparation start->prep_stock check_conc Is the stock concentration too high? prep_stock->check_conc Concentration check_solvent Was it dissolved in sterile purified water? prep_stock->check_solvent Solvent check_storage Was it stored correctly (aliquoted at -20°C)? prep_stock->check_storage Storage media_interaction Step 2: Investigate Media Interactions check_conc->media_interaction check_solvent->media_interaction check_storage->media_interaction check_ph Is the media pH optimal? (Slightly alkaline is better) media_interaction->check_ph adjust_ph Action: Adjust media pH (e.g., to 7.6-7.8) before adding This compound. check_ph->adjust_ph No check_ions Does the media have high phosphate/sulfate content? check_ph->check_ions Yes validation Step 3: Validate the Solution adjust_ph->validation use_chelator Action: Add a chelating agent (e.g., citrate, EDTA) to the media before adding this compound. check_ions->use_chelator Yes check_ions->validation No use_chelator->validation control_exp Perform control experiments to ensure the chosen method does not affect experimental outcomes. validation->control_exp end_success Success: No Precipitation control_exp->end_success Resolution Found end_fail Issue Persists: Consult Further (e.g., consider alternative fosfomycin salt) control_exp->end_fail No Resolution

Caption: Workflow for diagnosing and resolving this compound precipitation.

Signaling Pathway of Fosfomycin Action and Potential Precipitation Interference

This diagram illustrates the mechanism of action of fosfomycin and how the precipitation of this compound can interfere with its availability.

Fosfomycin_Action_Precipitation Fosfomycin Action and Precipitation Interference cluster_media In Media cluster_cell Bacterial Cell fosfomycin_ca This compound (Slightly Soluble) soluble_fosfomycin Soluble Fosfomycin + Ca²⁺ fosfomycin_ca->soluble_fosfomycin Dissolution phosphate_sulfate Phosphate (PO₄³⁻) & Sulfate (SO₄²⁻) Ions precipitate Insoluble Precipitate (Calcium Phosphate/Sulfate) soluble_fosfomycin->precipitate Precipitation Reaction murA MurA Enzyme soluble_fosfomycin->murA Enters Cell inhibition Inhibition phosphate_sulfate->precipitate precipitate->soluble_fosfomycin Reduces Availability bacterial_cell_wall Bacterial Cell Wall Synthesis murA->bacterial_cell_wall Catalyzes First Step inhibition->murA Blocks Action

Caption: Mechanism of fosfomycin action and interference from precipitation.

References

fosfomycin calcium hydrolysis and degradation pathways

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for fosfomycin (B1673569) calcium. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the experimental challenges related to the hydrolysis and degradation of fosfomycin calcium. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key stability data to support your research.

Frequently Asked Questions (FAQs)

This section addresses common questions and issues encountered during the handling and analysis of this compound.

Q1: What is the primary degradation pathway for this compound in aqueous solutions?

A1: The primary degradation pathway for this compound in aqueous solutions is the hydrolysis of its chemically reactive epoxide ring. This reaction is catalyzed by acidic or basic conditions and results in the formation of (1,2-dihydroxypropyl)phosphonic acid, often referred to as "impurity A" in pharmacopeial monographs.[1] This diol impurity lacks the antibacterial activity of the parent fosfomycin molecule.

Q2: How do pH and temperature affect the stability of this compound in solution?

A2: Fosfomycin is most stable in neutral and basic aqueous solutions. Acidic conditions significantly accelerate the hydrolysis of the epoxide ring.[1] Increased temperature also enhances the rate of degradation across all pH levels. A study on fosfomycin disodium (B8443419), a related salt, showed a 28% degradation at pH 2 when heated to 96°C for 24 hours, while it remained stable under neutral and basic conditions at the same temperature.

Q3: I am observing poor solubility of this compound in my chosen solvent for analysis. What can I do?

A3: this compound has different solubility profiles compared to other salts like fosfomycin disodium or tromethamine. While generally soluble in water, its solubility can be lower in mobile phases containing a high percentage of organic solvent, which is common in ion-pair HPLC methods. If you encounter solubility issues, consider preparing your stock solutions in water or a compatible aqueous buffer before diluting with the mobile phase. Ensure the final concentration does not exceed the solubility limit in the final diluent.

Q4: My chromatogram shows an unexpected peak when analyzing this compound. What could be the cause?

A4: An unexpected peak could be a degradation product, an excipient from your formulation, or a contaminant. The most common degradation product is (1,2-dihydroxypropyl)phosphonic acid. To identify the peak, you can perform forced degradation studies (e.g., acid hydrolysis) to see if the peak's area increases. Comparing the chromatogram with a blank (mobile phase) and a placebo (formulation without this compound) can help identify peaks related to the mobile phase or excipients.

Q5: I am developing a stability-indicating method for this compound. What are the key considerations?

A5: A stability-indicating method must be able to separate the intact fosfomycin from its degradation products. Since fosfomycin lacks a strong UV chromophore, analytical methods like ion-pair HPLC with an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD), or Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with mass spectrometry (LC-MS) are commonly used.[1][2] You will need to perform forced degradation studies (acidic, basic, oxidative, thermal, and photolytic stress) to generate potential degradation products and demonstrate the specificity of your method.

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during the analysis of this compound.

Ion-Pair HPLC-ELSD Method Troubleshooting
Problem Potential Cause(s) Recommended Solution(s)
Poor Peak Shape (Tailing or Fronting) - Inappropriate mobile phase pH affecting the ionization of fosfomycin or the ion-pairing agent.- Column overload.- Secondary interactions with the stationary phase.- Adjust the mobile phase pH to ensure complete ionization of fosfomycin.- Reduce the sample concentration or injection volume.- Ensure the column is fully equilibrated with the ion-pairing reagent.
Baseline Noise or Drift with ELSD - Non-volatile components in the mobile phase.- Impure nitrogen gas supply.- Fluctuations in nebulizer or evaporator temperature.- Use HPLC-grade solvents and volatile buffers (e.g., ammonium (B1175870) acetate, ammonium formate).- Ensure a high-purity nitrogen supply with appropriate filtering.- Allow the detector to stabilize and optimize the temperature settings for your mobile phase composition.
Low Sensitivity with ELSD - Suboptimal nebulizer and evaporator temperatures.- Analyte is volatile and being lost during evaporation.- Optimize the nebulizer and evaporator temperatures. A lower temperature is often better for semi-volatile compounds.- Ensure the mobile phase is sufficiently volatile to be removed at a lower temperature.
Inconsistent Retention Times - Insufficient column equilibration with the ion-pairing reagent.- Fluctuations in mobile phase composition or temperature.- Equilibrate the column with the mobile phase for an extended period before the first injection and between runs.- Use a column oven to maintain a constant temperature.
HILIC Method Troubleshooting
Problem Potential Cause(s) Recommended Solution(s)
Irreproducible Retention Times - The aqueous layer on the stationary phase is not fully equilibrated.- Changes in the water content of the organic solvent.- Ensure a thorough column equilibration between injections (at least 10-15 column volumes).- Use freshly prepared mobile phase and keep solvent bottles tightly capped.
Poor Peak Shape - Mismatch between the injection solvent and the mobile phase.- Sample overload.- Dissolve the sample in a solvent that is as close as possible to the initial mobile phase composition (high organic content).- Reduce the injection volume or sample concentration.
No or Poor Retention - The mobile phase is too "strong" (too much water).- The analyte is not suitable for HILIC.- Increase the proportion of the organic solvent in the mobile phase.- Confirm that fosfomycin is sufficiently polar for HILIC retention under your conditions.

Quantitative Data

The stability of fosfomycin is highly dependent on the pH of the solution and the storage temperature. While comprehensive data for this compound in aqueous solutions is limited in publicly available literature, a study on fosfomycin disodium provides valuable insights into its degradation profile under forced conditions.

Table 1: Stability of Fosfomycin Disodium in Aqueous Solution after 24 Hours

ConditionTemperatureDegradation
pH 7 (Neutral)96°CNo significant degradation
pH 11 (Basic)96°CNo significant degradation
pH 2 (Acidic)96°C~28%
Reference4°CStable

Data adapted from a study on fosfomycin disodium and should be considered as an estimation for this compound. The presence of the calcium salt may influence the stability profile.

A separate study on the solid-state thermal stability of this compound determined kinetic parameters using thermogravimetry. These parameters can be used to predict the shelf-life of the solid drug substance.

Experimental Protocols

Forced Degradation Study Protocol

This protocol outlines a general procedure for conducting forced degradation studies on this compound to identify potential degradation products and to establish a stability-indicating analytical method.

1. Preparation of Stock Solution:

  • Accurately weigh and dissolve this compound in purified water to prepare a stock solution of a known concentration (e.g., 1 mg/mL).

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Store the solution at 60°C for a specified period (e.g., 2, 4, 8, 24 hours). At each time point, withdraw a sample, neutralize it with 0.1 M NaOH, and dilute with mobile phase for analysis.

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Store the solution at 60°C for specified time points. Withdraw samples, neutralize with 0.1 M HCl, and dilute for analysis.

  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Store the solution at room temperature, protected from light, for specified time points. Withdraw samples and dilute for analysis.

  • Thermal Degradation: Store the stock solution at 60°C in a temperature-controlled oven for a specified period (e.g., up to 7 days). Withdraw samples at various time points and dilute for analysis.

  • Photolytic Degradation: Expose the stock solution to a photostability chamber with a light intensity of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. A control sample should be wrapped in aluminum foil to protect it from light.

3. Sample Analysis:

  • Analyze the stressed samples, along with an unstressed control, using a suitable analytical method (e.g., Ion-Pair HPLC-ELSD or HILIC-LC/MS).

  • Monitor for the appearance of new peaks and the decrease in the peak area of fosfomycin.

Ion-Pair HPLC-ELSD Method for this compound and its Main Degradant

This method is adapted from a published procedure for the quantification of this compound and its primary hydrolysis product, (1,2-dihydroxypropyl)phosphonate calcium.[2]

  • Chromatographic System:

    • Column: Synergi 4µ Fusion-RP 80A (250 mm × 4.6 mm, 5 µm) or equivalent C18 column.

    • Mobile Phase: 15 mmol/L octylamine (B49996) solution in water, adjusted to pH 4.8 with glacial acetic acid, mixed with acetonitrile (B52724) in a 94:6 (v/v) ratio.

    • Flow Rate: 1.5 mL/min.

    • Column Temperature: 35°C.

  • Detector (ELSD):

    • Evaporation Temperature: 50°C.

    • Nebulizing Gas: Nitrogen.

    • Gas Pressure: 1.6 L/min.

  • Procedure:

    • Prepare standard solutions of this compound and its diol impurity in the mobile phase.

    • Prepare sample solutions by dissolving the test article in the mobile phase.

    • Inject the standard and sample solutions into the HPLC system.

    • Quantify the amounts of this compound and the impurity based on the peak areas from the ELSD.

Diagrams

Chemical Hydrolysis of this compound

The primary degradation pathway of this compound is the acid or base-catalyzed hydrolysis of the epoxide ring.

Caption: Acid or base-catalyzed hydrolysis of this compound.

Forced Degradation Experimental Workflow

The following diagram illustrates a typical workflow for conducting forced degradation studies.

Forced_Degradation_Workflow cluster_stress Stress Conditions Acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) Sampling Sample at Defined Time Points Acid->Sampling Base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) Base->Sampling Oxidation Oxidation (e.g., 3% H2O2, RT) Oxidation->Sampling Thermal Thermal (e.g., 60°C) Thermal->Sampling Photo Photolytic (ICH Q1B) Photo->Sampling Stock Prepare this compound Stock Solution (e.g., 1 mg/mL) Stock->Acid Stock->Base Stock->Oxidation Stock->Thermal Stock->Photo Analysis Analyze by Stability-Indicating Method (e.g., HPLC-ELSD) Sampling->Analysis Data Evaluate Data: - Identify Degradants - Assess Peak Purity - Determine Degradation Rate Analysis->Data

Caption: Workflow for forced degradation studies of this compound.

References

Technical Support Center: Overcoming Fosfomycin Resistance Development In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working on overcoming fosfomycin (B1673569) resistance. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your in vitro experiments.

Troubleshooting Guides

This section provides solutions to common problems encountered during in vitro studies of fosfomycin resistance.

ProblemPossible Cause(s)Suggested Solution(s)
High frequency of resistant mutants appearing in vitro. Spontaneous mutations in transporter genes (glpT, uhpT) or regulatory genes (cyaA, ptsI) can occur at a high frequency in vitro.[1][2][3][4]- Utilize combination therapy: Test fosfomycin in combination with other antibiotics like β-lactams, aminoglycosides, or fluoroquinolones to prevent the emergence of resistant mutants.[5] - Optimize dosing in dynamic models: In models like the hollow-fiber infection model, use pharmacokinetic/pharmacodynamic (PK/PD)-guided dosing to suppress resistance.[6] - Characterize mutants: Sequence the glpT, uhpT, and murA genes of resistant isolates to understand the mechanism of resistance.
"Inner colonies" observed within the zone of inhibition in disk diffusion or E-test assays. This phenomenon, known as heteroresistance, indicates a subpopulation of resistant bacteria within a susceptible population.[5]- Report the presence of inner colonies: The presence of ≥5 inner colonies suggests that fosfomycin treatment may not be effective.[5] - Use population analysis profiles (PAPs): This method can quantify the resistant subpopulation. - Consider alternative or combination therapy: Heteroresistance can lead to therapeutic failure, so combining fosfomycin with another agent is recommended.[5]
Inconsistent Minimum Inhibitory Concentration (MIC) results for fosfomycin. - Inadequate supplementation with Glucose-6-Phosphate (G6P): G6P induces the UhpT transporter, a key entry point for fosfomycin.[1][7] - Methodological variability: Different susceptibility testing methods (e.g., agar (B569324) dilution, broth microdilution, E-test) can yield different results.[8][9]- Supplement media with G6P: For Enterobacterales, Mueller-Hinton agar or broth should be supplemented with 25 µg/mL of G6P.[5][7] - Use the reference method: Agar dilution is considered the reference method for fosfomycin susceptibility testing.[8][9] - Ensure standardized inoculum: Prepare the bacterial suspension to a 0.5 McFarland standard.[7]
Fosfomycin shows no activity against a specific bacterial isolate known to be susceptible. The isolate may possess a fosA gene, which encodes an enzyme that inactivates fosfomycin.[10] This is common in some species like Klebsiella pneumoniae.[11]- Screen for fosA genes: Use PCR to detect the presence of fosA or other fosfomycin-modifying enzyme genes. - Test fosfomycin in combination with a FosA inhibitor: Researchers have identified compounds that can inhibit FosA, restoring fosfomycin's activity.[10]
Difficulty in eradicating biofilms with fosfomycin monotherapy. Biofilms provide a protective environment that can reduce the efficacy of antibiotics.- Use combination therapy: Fosfomycin combined with agents like daptomycin, aminoglycosides, or certain traditional Chinese medicines has shown enhanced activity against biofilms.[12] - Test against both biofilm formation and established biofilms: Evaluate the combination's ability to both prevent biofilm formation and eradicate mature biofilms.[13]

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of fosfomycin resistance observed in vitro?

A1: The three main mechanisms of fosfomycin resistance are:

  • Reduced permeability: This is the most common mechanism and typically involves mutations in the genes encoding the GlpT and UhpT transporters, which are responsible for fosfomycin uptake into the bacterial cell.[14][15]

  • Target modification: Mutations in the murA gene, which encodes the enzyme UDP-N-acetylglucosamine enolpyruvyl transferase (MurA), can prevent fosfomycin from binding to its target.[2][11][14]

  • Enzymatic inactivation: Bacteria can acquire genes, often on plasmids, that encode enzymes capable of modifying and inactivating fosfomycin. The most well-known are the FosA enzymes, which are glutathione (B108866) S-transferases.[2][10]

Q2: Why does fosfomycin resistance appear so frequently in vitro but seems less common in clinical settings for certain infections?

A2: Resistance to fosfomycin, particularly through the loss of transport systems, does arise rapidly in vitro.[1][3] However, these mutations often come with a "biological cost," meaning the resistant bacteria may have reduced growth rates or overall fitness compared to their susceptible counterparts.[1][5] In a competitive in vivo environment, such as the bladder during a urinary tract infection, these less-fit mutants may be outcompeted by the susceptible population, making the emergence of clinical resistance less frequent.[1]

Q3: What is the most effective strategy to prevent the emergence of fosfomycin resistance in vitro?

A3: Combination therapy is the most effective strategy.[5] Combining fosfomycin with other classes of antibiotics, such as β-lactams, aminoglycosides, fluoroquinolones, or carbapenems, can create a synergistic effect that not only enhances bacterial killing but also suppresses the selection of resistant mutants.[5][12][16]

Q4: How can I test for synergistic effects between fosfomycin and another antibiotic in vitro?

A4: The checkerboard assay is a common method to assess synergy. This method involves testing a series of concentrations of two drugs, alone and in combination, in a microtiter plate to determine the fractional inhibitory concentration (FIC) index. Time-kill assays can also be used to evaluate synergistic bactericidal activity over time.[17][18]

Q5: Are there any compounds that can reverse fosfomycin resistance?

A5: Yes, researchers are exploring resistance-reversal agents. For resistance mediated by the FosA enzyme, a compound called ANY1 has been shown to competitively inhibit FosA and restore fosfomycin sensitivity in vitro.[10] Additionally, CRISPR-based systems have been used experimentally to disrupt resistance genes like fosA3, leading to the reversal of the resistant phenotype.[19]

Quantitative Data Summary

Table 1: In Vitro Synergy of Fosfomycin Combinations Against Resistant Bacteria

Fosfomycin CombinationBacterial SpeciesKey FindingReference
+ Amikacin or IsepamicinPseudomonas aeruginosaReduced aminoglycoside MICs by up to 64-fold.[12]
+ MeropenemCarbapenem-Resistant Enterobacterales (CRE)Significant synergistic effects observed.[12][16]
+ ImipenemOXA-48-producing Klebsiella pneumoniae42% of combinations were synergistic.[17]
+ CiprofloxacinCarbapenem-Resistant P. aeruginosa40% of combinations showed a synergistic effect.[18]
+ Colistin (B93849)Carbapenem-Resistant K. pneumoniaePromising in vitro synergy was demonstrated.[20]
+ Cefixime or Piperacillin-TazobactamEscherichia coli (susceptible or ESBL-producing)Combinations eradicated isolates even at 0.5x MIC.[21]

Experimental Protocols

Protocol 1: Fosfomycin MIC Determination by Agar Dilution (Reference Method)
  • Media Preparation: Prepare Mueller-Hinton Agar (MHA) and supplement with 25 µg/mL of glucose-6-phosphate (G6P).

  • Antibiotic Dilution: Create a series of MHA-G6P plates containing serial twofold dilutions of fosfomycin (e.g., 0.25 to 1024 µg/mL). Include a drug-free control plate.

  • Inoculum Preparation: From a fresh (18-24 hour) culture, suspend 3-5 colonies in sterile saline. Adjust the turbidity to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

  • Inoculation: Using a multipoint replicator, transfer approximately 1-2 µL of the standardized bacterial suspension to the surface of each plate, resulting in a final inoculum of 10⁴ CFU/spot.

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours.

  • Interpretation: The MIC is the lowest concentration of fosfomycin that completely inhibits visible bacterial growth.[5]

Protocol 2: Checkerboard Assay for Synergy Testing
  • Plate Setup: In a 96-well microtiter plate, prepare serial dilutions of fosfomycin horizontally and a second antibiotic vertically in cation-adjusted Mueller-Hinton Broth (CAMHB) with G6P.

  • Inoculum Preparation: Prepare a bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL in CAMHB.

  • Inoculation: Add the standardized inoculum to each well of the plate.

  • Incubation: Incubate the plate at 35-37°C for 16-20 hours.

  • Data Analysis: Determine the MIC of each drug alone and in combination. Calculate the Fractional Inhibitory Concentration (FIC) Index: FIC Index = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone).

    • Synergy: FIC Index ≤ 0.5

    • Indifference: 0.5 < FIC Index ≤ 4.0

    • Antagonism: FIC Index > 4.0

Protocol 3: Time-Kill Assay
  • Culture Preparation: Prepare tubes of CAMHB with G6P containing various concentrations of fosfomycin, a second antibiotic, and the combination of both. Include a drug-free growth control.

  • Inoculation: Inoculate each tube with a standardized bacterial suspension to achieve a starting concentration of ~5 x 10⁵ CFU/mL.

  • Sampling and Plating: At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each tube, perform serial dilutions, and plate onto drug-free agar.

  • Incubation and Counting: Incubate plates for 18-24 hours and count the colonies to determine the viable bacterial concentration (CFU/mL) at each time point.

  • Data Analysis: Plot the log₁₀ CFU/mL against time. Synergy is often defined as a ≥2-log₁₀ decrease in CFU/mL by the combination compared with the most active single agent at 24 hours.

Visualizations

Fosfomycin_Resistance_Mechanisms cluster_0 Bacterial Cell cluster_1 Resistance Mechanisms Fosfomycin_ext Fosfomycin (Extracellular) GlpT GlpT Transporter Fosfomycin_ext->GlpT Uptake UhpT UhpT Transporter Fosfomycin_ext->UhpT Uptake Fosfomycin_int Fosfomycin (Intracellular) GlpT->Fosfomycin_int UhpT->Fosfomycin_int MurA MurA Enzyme Fosfomycin_int->MurA Inhibition FosA FosA Enzyme Fosfomycin_int->FosA Inactivation Peptidoglycan Peptidoglycan Synthesis MurA->Peptidoglycan Blocked Inactive_Fosfomycin Inactive Fosfomycin FosA->Inactive_Fosfomycin Res_GlpT Mutation in glpT Res_GlpT->GlpT Blocks Uptake Res_UhpT Mutation in uhpT Res_UhpT->UhpT Blocks Uptake Res_MurA Mutation in murA Res_MurA->MurA Prevents Inhibition Res_FosA Acquisition of fosA Res_FosA->FosA Introduces Inactivation Pathway

Caption: Key mechanisms of fosfomycin resistance in bacteria.

Synergy_Testing_Workflow cluster_0 Checkerboard Assay cluster_1 Time-Kill Assay A1 Prepare 2D matrix of Drug A and Drug B concentrations A2 Inoculate with standardized bacterial suspension A1->A2 A3 Incubate for 16-20 hours A2->A3 A4 Read MICs for each drug alone and in combination A3->A4 A5 Calculate FIC Index A4->A5 End Determine Synergy, Indifference, or Antagonism A5->End B1 Prepare cultures with drugs (alone and combined) B2 Inoculate with standardized bacterial suspension B1->B2 B3 Collect samples at multiple time points (0-24h) B2->B3 B4 Plate serial dilutions and count CFU B3->B4 B5 Plot log10 CFU/mL vs. Time B4->B5 B5->End Start Select Bacterial Isolate and Combination Drugs Start->A1 Start->B1

Caption: Experimental workflows for in vitro synergy testing.

References

Technical Support Center: Fosfomycin Calcium in Experimental Applications

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered by researchers, scientists, and drug development professionals working with fosfomycin (B1673569) calcium.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility of fosfomycin calcium?

This compound is characterized as a white to almost white crystalline powder.[1] It is generally described as slightly soluble in water and practically insoluble in common organic solvents such as acetone, methanol, and ethanol.[1][2][3] There are some conflicting reports from different suppliers regarding its exact aqueous solubility, with some indicating it is "insoluble" while others suggest solubility can be achieved under specific conditions.

Q2: Can the solubility of this compound in water be improved?

Yes, the aqueous solubility of this compound can be enhanced. One supplier suggests that a concentration of up to 50 mg/mL in water can be achieved with the aid of ultrasonication and by adjusting the pH of the solution to 2 with hydrochloric acid (HCl). Another source mentions a solubility of 30 mg/mL under similar conditions (ultrasonic and pH adjustment to 2-3).

Q3: What is the solubility of this compound in DMSO?

This compound has very limited solubility in DMSO.[4][5] One source specifies a solubility of 0.1 mg/mL, cautioning that moisture-absorbing DMSO can further reduce solubility and recommending the use of fresh DMSO.[2]

Q4: How should I store this compound powder and stock solutions?

This compound powder should be stored in a tightly sealed container, protected from moisture, at -20°C for long-term stability (up to 3 years).

Stock solutions should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C.[2][6] Under these conditions, stock solutions in solvent are generally stable for at least one month at -20°C and up to one year at -80°C.[2][5]

Troubleshooting Guide

Issue 1: Difficulty Dissolving this compound in Water

Potential Cause: this compound has inherently low solubility in neutral water.

Solutions:

  • pH Adjustment: The most effective method to increase solubility is to lower the pH of the water. Carefully add dilute hydrochloric acid (HCl) to your aqueous suspension of this compound to achieve a pH of 2-3.

  • Sonication: Use a sonicator to aid in the dissolution process. The mechanical energy can help break down powder aggregates and facilitate solvation.

  • Gentle Heating: While not widely documented for this compound, gentle warming of the solvent can sometimes improve the solubility of sparingly soluble compounds. However, this should be done with caution to avoid degradation. Monitor for any changes in the appearance or color of the solution.

Issue 2: Precipitation of this compound in Culture Media

Potential Cause: Cell culture media are complex solutions containing various ions, including high concentrations of divalent cations like calcium (Ca²⁺) and magnesium (Mg²⁺). The addition of a calcium salt like this compound can exceed the solubility product of various calcium salts present in the media, leading to precipitation.[7][8][9]

Solutions:

  • Prepare a Concentrated Stock Solution: Instead of adding the powder directly to your culture medium, first prepare a concentrated stock solution of this compound in acidified water (pH 2-3) as described above. Then, add the required volume of the filter-sterilized stock solution to your medium.

  • Gradual Addition: When adding the stock solution to the culture medium, do so slowly and with gentle swirling or mixing to ensure rapid and even dispersal.[10] This helps to avoid localized high concentrations that can trigger precipitation.

  • Consider Media Composition: If precipitation persists, you may need to evaluate the composition of your culture medium. Media with lower concentrations of calcium or phosphate (B84403) may be less prone to precipitation.

  • Filter Sterilization: After preparing your final medium containing this compound, it is advisable to filter-sterilize it through a 0.22 µm filter to remove any potential microprecipitates.

Quantitative Solubility Data

The following table summarizes the available quantitative data on the solubility of this compound. Researchers should be aware of the variability in reported values and may need to determine the solubility empirically for their specific experimental conditions.

SolventReported SolubilityConditionsSource(s)
Water50 mg/mLUltrasonic and adjust pH to 2 with HCl[11]
Water30 mg/mLUltrasonic and adjust pH to 2~3
DMSO0.1 mg/mLUse fresh DMSO[2]
5% TFA3.06 mg/mLNot specified[2]
AcetonePractically insolubleNot specified[2][12]
MethanolPractically insolubleNot specified[1][2][3]
Methylene ChloridePractically insolubleNot specified[2][12]

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution of this compound

This protocol describes the preparation of a 10 mg/mL stock solution of this compound.

Materials:

  • This compound powder

  • Sterile, deionized water

  • Sterile 1N Hydrochloric Acid (HCl)

  • Sterile conical tubes

  • Sonicator

  • Sterile 0.22 µm syringe filter

Procedure:

  • Weigh out the desired amount of this compound powder in a sterile conical tube. For a 10 mg/mL stock solution, you would weigh 10 mg for each 1 mL of final volume.

  • Add a portion of the sterile, deionized water to the tube (e.g., about 80% of the final volume).

  • Vortex the tube to suspend the powder.

  • Slowly add sterile 1N HCl dropwise while monitoring the pH until it reaches 2-3.

  • Place the tube in a sonicator water bath and sonicate until the powder is completely dissolved.

  • Add sterile, deionized water to reach the final desired volume.

  • Filter-sterilize the stock solution using a 0.22 µm syringe filter into a new sterile tube.

  • Aliquot the stock solution into smaller, single-use sterile tubes.

  • Label the aliquots with the name of the compound, concentration, and date of preparation.

  • Store the aliquots at -20°C or -80°C.

Protocol 2: Agar (B569324) Dilution Method for Minimum Inhibitory Concentration (MIC) Testing

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines for fosfomycin susceptibility testing.[13][14]

Materials:

  • This compound

  • Mueller-Hinton Agar (MHA)

  • Glucose-6-phosphate (G6P)

  • Sterile distilled water

  • Sterile petri dishes

  • Bacterial inoculum standardized to 0.5 McFarland

Procedure:

  • Prepare Fosfomycin Stock Solution: On the day of the test, prepare a concentrated stock solution of this compound in sterile distilled water (e.g., 1280 µg/mL), taking the potency of the powder into account.[13]

  • Prepare Fosfomycin-Agar Plates:

    • Prepare MHA according to the manufacturer's instructions and sterilize it.

    • Cool the molten agar to 45-50°C in a water bath.

    • Supplement the MHA with G6P to a final concentration of 25 µg/mL.

    • Prepare serial twofold dilutions of the fosfomycin stock solution in sterile water.

    • For each desired final concentration, add 1 part of the fosfomycin dilution to 9 parts of the G6P-supplemented molten MHA (e.g., 2 mL of antibiotic solution to 18 mL of agar).[13]

    • Pour the agar into sterile petri dishes and allow them to solidify.

  • Inoculation:

    • Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard.

    • Spot the standardized inoculum onto the surface of the agar plates containing the different fosfomycin concentrations.

  • Incubation:

    • Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.[13]

  • Interpretation:

    • The MIC is the lowest concentration of fosfomycin that completely inhibits visible bacterial growth.

Visualizations

Mechanism of Action of Fosfomycin

Fosfomycin exerts its antibacterial effect by inhibiting the initial step in peptidoglycan synthesis, which is essential for the bacterial cell wall.[12][14] It specifically targets and irreversibly inhibits the enzyme UDP-N-acetylglucosamine enolpyruvyl transferase (MurA).[15][16]

Fosfomycin_Mechanism cluster_extracellular Extracellular Space cluster_membrane Bacterial Cell Membrane cluster_cytoplasm Cytoplasm Fosfomycin Fosfomycin GlpT GlpT Transporter Fosfomycin->GlpT UhpT UhpT Transporter Fosfomycin->UhpT Fosfomycin_in Fosfomycin GlpT->Fosfomycin_in Uptake UhpT->Fosfomycin_in Uptake MurA MurA Enzyme Fosfomycin_in->MurA Irreversibly Inhibits PEP Phosphoenolpyruvate (PEP) PEP->MurA UDP_GlcNAc UDP-N-acetylglucosamine (UDP-GlcNAc) UDP_GlcNAc->MurA UDP_GlcNAc_enolpyruvate UDP-N-acetylglucosamine- enolpyruvate MurA->UDP_GlcNAc_enolpyruvate Catalyzes Lysis Cell Lysis MurA->Lysis Inhibition leads to Peptidoglycan_synthesis Peptidoglycan Synthesis UDP_GlcNAc_enolpyruvate->Peptidoglycan_synthesis Cell_wall Bacterial Cell Wall Peptidoglycan_synthesis->Cell_wall Cell_wall->Lysis

Caption: Mechanism of action of fosfomycin.

Experimental Workflow for Preparing this compound Solutions

This workflow outlines the key steps and decision points for preparing a usable solution of this compound for in vitro experiments.

Fosfomycin_Workflow start Start: Weigh This compound Powder add_solvent Add Aqueous Solvent (e.g., Sterile Water) start->add_solvent check_dissolution Does it Dissolve? add_solvent->check_dissolution fully_dissolved Solution is Ready for Use (e.g., for MIC plates) check_dissolution->fully_dissolved Yes not_dissolved Suspension Formed check_dissolution->not_dissolved No ph_adjustment Adjust pH to 2-3 with dilute HCl not_dissolved->ph_adjustment sonicate Sonicate ph_adjustment->sonicate check_dissolution2 Does it Dissolve? sonicate->check_dissolution2 check_dissolution2->not_dissolved No (Re-evaluate concentration or solvent) stock_solution Concentrated Stock Solution Prepared check_dissolution2->stock_solution Yes filter_sterilize Filter Sterilize (0.22 µm) stock_solution->filter_sterilize aliquot_store Aliquot and Store at -20°C or -80°C filter_sterilize->aliquot_store final_use Dilute into Final Experimental Medium aliquot_store->final_use

Caption: Experimental workflow for this compound.

References

Technical Support Center: Impact of pH on Fosfomycin Calcium Efficacy In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Fosfomycin (B1673569) is a broad-spectrum antibiotic that inhibits the initial step of bacterial cell wall biosynthesis.[1][2] Its efficacy, however, can be significantly influenced by environmental factors in in vitro settings, most notably the pH of the culture medium. This technical guide addresses common questions and troubleshooting scenarios related to the impact of pH on fosfomycin calcium's in vitro activity, providing researchers with the necessary information to design robust experiments and accurately interpret their results.

Frequently Asked Questions (FAQs)

Q1: What is the general effect of pH on the in vitro efficacy of fosfomycin?

A1: In vitro studies consistently show that an acidic pH enhances the activity of fosfomycin against many Gram-negative bacteria, including Escherichia coli and Klebsiella pneumoniae.[3][4] Conversely, alkaline conditions tend to decrease its efficacy, resulting in higher Minimum Inhibitory Concentration (MIC) values.[4][5][6] For instance, the fosfomycin MIC90 for E. coli can decrease from 8 mg/L at neutral pH to 4 mg/L at pH 5.[4]

Q2: Why is fosfomycin activity pH-dependent?

A2: The pH-dependent activity of fosfomycin is linked to its mechanism of entry into the bacterial cell. Fosfomycin is a polar molecule that requires active transport across the bacterial inner membrane to reach its cytoplasmic target, the MurA enzyme.[1][7] It utilizes two main transport systems: the glycerol-3-phosphate transporter (GlpT) and the hexose (B10828440) phosphate (B84403) uptake transporter (UhpT).[2][8] The activity and expression of these transporters can be influenced by the external pH, thereby affecting the intracellular accumulation of the antibiotic. An acidic environment is thought to enhance uptake, leading to greater potency.[3][5]

Q3: How does the addition of Glucose-6-Phosphate (G6P) affect fosfomycin susceptibility testing at different pH values?

A3: Glucose-6-Phosphate (G6P) is an inducer of the UhpT transport system, which is one of the primary pathways for fosfomycin to enter the bacterial cell.[8][9] Supplementing the test medium with G6P (typically at 25 µg/mL) is recommended by both CLSI and EUCAST to ensure the expression of UhpT and obtain reliable in vitro susceptibility results.[10][11] This is crucial because without G6P, bacteria possessing only the UhpT system might appear falsely resistant. The enhancing effect of G6P is generally observed across different pH levels, but the fundamental impact of pH (enhanced activity in acidic conditions) remains.

Q4: Does acidic pH affect the growth of all bacteria?

A4: While a low pH can enhance fosfomycin's activity, it's also important to consider the direct effect of pH on bacterial growth. While the growth of many common pathogens like E. coli is not significantly affected by pH values between 6.0 and 8.0, some species, such as Enterococcus faecalis, may show reduced growth at low pH.[12] It is crucial to run appropriate controls to distinguish between the antimicrobial effect of fosfomycin and any growth inhibition caused by the pH of the medium itself.

Troubleshooting Guide

Problem: My fosfomycin MIC values are higher than expected or inconsistent across experiments.

Potential Cause Troubleshooting Step
Incorrect or Unstable Medium pH The pH of Mueller-Hinton Broth (MHB) or Agar (B569324) (MHA) can drift. Always measure the pH of the medium after preparation and just before inoculation. For stable pH, use buffered media (e.g., with MES for acidic pH or HEPES for neutral/alkaline pH).
Lack of G6P Supplementation Failure to add Glucose-6-Phosphate (G6P) to the medium can lead to falsely high MICs for isolates dependent on the UhpT transporter for fosfomycin uptake.[10] Ensure G6P is added to a final concentration of 25 µg/mL as per CLSI/EUCAST guidelines.[10][11]
Inoculum Effect A high inoculum density can sometimes lead to higher MICs. Ensure your bacterial suspension is standardized, typically to a 0.5 McFarland standard, before inoculation.[10]
Degradation of Fosfomycin Stock Prepare fosfomycin stock solutions fresh on the day of the test.[10] Fosfomycin solutions can be unstable, and repeated freeze-thaw cycles should be avoided.

Problem: I observe resistant colonies appearing within the inhibition zone in an agar-based assay.

Potential Cause Troubleshooting Step
Spontaneous Resistance Resistance to fosfomycin can arise rapidly in vitro, often through mutations in the glpT or uhpT transporter genes.[1][8] When interpreting results, it is common practice to disregard single, isolated colonies that may appear within an otherwise clear zone of inhibition, as recommended by standard guidelines.[13]
Heteroresistance The bacterial population may contain a subpopulation of resistant cells. This is a known phenomenon with fosfomycin. The appearance of these colonies highlights the importance of standardized reading procedures.

Quantitative Data Summary

The following table summarizes the impact of pH on the Minimum Inhibitory Concentration (MIC) required to inhibit 90% of isolates (MIC90) for E. coli and K. pneumoniae. Data is compiled from in vitro studies using urine clinical isolates.

OrganismpH 5pH 7pH 8
Escherichia coli 4 mg/L[4][14]8 mg/L[4][14]>8 mg/L[14]
Klebsiella pneumoniae 128 mg/L[4]512 mg/L[4]>512 mg/L

Note: Data indicates a significant increase in fosfomycin potency (lower MIC) at acidic pH.

Experimental Protocols

Protocol: Broth Microdilution for Fosfomycin MIC Testing at Various pH Levels

This protocol outlines the determination of fosfomycin's MIC against a bacterial isolate in a pH-controlled environment.

  • Media Preparation:

    • Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB).

    • Divide the broth into three aliquots. Adjust the pH of each aliquot to the desired levels (e.g., 6.0, 7.4, and 8.0) using sterile HCl or NaOH. Buffer the media if pH stability is a concern.

    • Sterilize the pH-adjusted media by filtration (0.22 µm filter).

    • Prepare a stock solution of Glucose-6-Phosphate (G6P) and add it to each pH-adjusted medium to a final concentration of 25 µg/mL.

  • Fosfomycin Dilution Series:

    • On the day of the experiment, prepare a fresh stock solution of this compound.

    • Perform a serial two-fold dilution of fosfomycin in each of the pH-adjusted CAMHB + G6P media in a 96-well microtiter plate.

  • Inoculum Preparation:

    • Culture the test organism overnight on an appropriate agar plate.

    • Suspend several colonies in sterile saline and adjust the turbidity to match a 0.5 McFarland standard (approx. 1-2 x 10⁸ CFU/mL).[10]

    • Dilute this suspension in the pH-adjusted media to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Incubation:

    • Cover the microtiter plates and incubate at 35 ± 2°C for 16-20 hours in ambient air.[10]

  • Reading Results:

    • The MIC is defined as the lowest concentration of fosfomycin that completely inhibits visible bacterial growth.

Visualizations

Mechanism of pH Influence on Fosfomycin Uptake

The diagram below illustrates the proposed mechanism by which extracellular pH influences the transport of fosfomycin into the bacterial cell. Acidic conditions are shown to favor the activity of the GlpT and UhpT transporters, leading to increased intracellular accumulation of the drug.

pH_Impact_on_Fosfomycin_Uptake cluster_extracellular Extracellular Space cluster_membrane Bacterial Inner Membrane cluster_cytoplasm Cytoplasm Fosfomycin Fosfomycin GlpT GlpT Transporter Fosfomycin->GlpT UhpT UhpT Transporter Fosfomycin->UhpT H_ion H+ (Acidic pH) H_ion->GlpT enhances activity H_ion->UhpT enhances activity Fosfomycin_in Intracellular Fosfomycin GlpT->Fosfomycin_in UhpT->Fosfomycin_in MurA MurA Target Fosfomycin_in->MurA binds to Inhibition Cell Wall Synthesis Inhibition

Caption: pH influence on fosfomycin transport into the bacterial cell.

Experimental Workflow

This workflow diagram details the key steps for assessing the impact of pH on this compound's in vitro efficacy using an agar dilution method.

Experimental_Workflow node_style_step node_style_step node_style_prep node_style_prep node_style_qc node_style_qc node_style_result node_style_result A Prepare Mueller-Hinton Agar (MHA) B Divide MHA & Adjust to Target pH levels (e.g., 6.0, 7.4, 8.0) A->B C Add G6P (25 µg/mL) to pH-adjusted MHA B->C E Create Fosfomycin-Agar Plates (1 part drug: 9 parts agar) C->E D Prepare Serial Dilutions of Fosfomycin D->E G Spot Inoculum onto Plates E->G F Prepare Standardized Inoculum (0.5 McFarland) F->G H Incubate Plates (16-20h at 35°C) G->H I Read & Record MIC (Lowest concentration with no growth) H->I

Caption: Workflow for fosfomycin agar dilution susceptibility testing.

References

Validation & Comparative

A Comparative Analysis of the Bioavailability of Fosfomycin Calcium and Fosfomycin Trometamol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Fosfomycin (B1673569), a broad-spectrum antibiotic, is available in two primary oral formulations: fosfomycin calcium and fosfomycin trometamol. The choice of salt form significantly impacts the drug's pharmacokinetic profile, particularly its oral bioavailability. This guide provides an objective comparison of the bioavailability of these two formulations, supported by experimental data, to inform research and development decisions.

Quantitative Bioavailability Data

The oral bioavailability of fosfomycin trometamol is demonstrably higher than that of this compound.[1][2][3] The trometamol salt's improved physicochemical properties contribute to enhanced absorption from the gastrointestinal tract.[4]

ParameterFosfomycin TrometamolThis compoundReference(s)
Oral Bioavailability 33% to 44%12% to 37%[1]
42.3%12%[5]
37% to 44%20% to 30%[2][6]
Peak Serum Concentration (Cmax) Approximately 2-4 fold higher than calcium salt6.5 mg/L[1][5]
26.2 mg/L-[5]
18 to 22 µg/ml6 to 7 µg/ml[7]
Time to Peak Serum Concentration (Tmax) ~2-2.5 hours~1.41 - 2.58 hours[1][7]
Urinary Recovery 35% to 60%~18% to 29%[2][3][8]
43%18%[5]

Mechanism of Absorption and Influencing Factors

Orally administered fosfomycin is primarily absorbed in the small intestine through both a saturable, carrier-mediated phosphate (B84403) transport system and a non-saturable, first-order process.[4] A critical factor affecting the bioavailability of the calcium salt is the acidic environment of the stomach, which leads to acid-catalyzed hydrolysis and degradation of the active drug before it reaches the small intestine.[4]

The tromethamine component in the fosfomycin trometamol salt is an alkaline organic compound that helps to elevate the intragastric pH.[1] This buffering effect is believed to slow the acid-catalyzed hydrolysis of fosfomycin, thereby increasing the amount of intact drug available for absorption.[4] Consequently, serum concentrations of the tromethamine salt are significantly higher than those of the calcium formulation when taken under fasting conditions.[1] It is important to note that food intake can reduce the absorption of fosfomycin trometamol, leading to lower serum and urine levels.[9][10][11]

Experimental Protocols

The following is a synthesized description of a typical experimental protocol for a comparative bioavailability study of this compound and fosfomycin trometamol, based on methodologies described in the cited literature.

Study Design: A randomized, open-label, two-way crossover study is a common design.[12] This involves administering single, equimolar doses of fosfomycin from both the calcium and trometamol salts to a cohort of healthy adult volunteers. A washout period of at least five days is implemented between the two administrations.[12]

Subject Population: Healthy adult male and female volunteers are typically recruited.[5][7] Exclusion criteria would include a history of gastrointestinal disorders, renal impairment, or allergies to fosfomycin.

Dosing and Administration:

  • Fosfomycin Trometamol: A single oral dose equivalent to 3 grams of fosfomycin is administered. The granules are dissolved in water and ingested immediately.[12]

  • This compound: A single oral dose equivalent to 3 grams of fosfomycin is administered in capsule form.[13]

  • Subjects are typically required to fast overnight before drug administration.[9]

Sample Collection:

  • Blood Samples: Venous blood samples are collected at predefined time points, for example: pre-dose (0 hours), and then at 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.[7][10] Serum is separated by centrifugation and stored at -80°C until analysis.

  • Urine Samples: Urine is collected over specified intervals, for instance, 0-12 hours and 12-48 hours post-dose, to determine the extent of renal excretion.[5]

Analytical Method:

  • Fosfomycin concentrations in serum and urine are determined using a validated microbiological assay.[5][10][11] Proteus mirabilis ATCC 21100 is a commonly used test organism.[10][11]

  • Alternatively, a validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method can be employed for quantification.[6]

Pharmacokinetic Analysis:

  • The following pharmacokinetic parameters are calculated from the serum concentration-time data:

    • Maximum serum concentration (Cmax)

    • Time to reach maximum serum concentration (Tmax)

    • Area under the serum concentration-time curve (AUC)

  • Bioavailability (F) is calculated based on the total area under the serum curves or from urinary excretion data following oral and intravenous administration.[5]

Visualizations

cluster_stomach Stomach (Acidic Environment) cluster_intestine Small Intestine (Absorption) cluster_bloodstream Bloodstream This compound This compound Degradation Degradation This compound->Degradation Hydrolysis Fosfomycin Trometamol Fosfomycin Trometamol Intact Fosfomycin (Trometamol) Intact Fosfomycin (Trometamol) Fosfomycin Trometamol->Intact Fosfomycin (Trometamol) Buffering Effect Absorption_Ca Low Absorption Degradation->Absorption_Ca Absorption_Tr High Absorption Intact Fosfomycin (Trometamol)->Absorption_Tr Bioavailability_Ca Low Bioavailability (12-37%) Absorption_Ca->Bioavailability_Ca Bioavailability_Tr High Bioavailability (33-44%) Absorption_Tr->Bioavailability_Tr

Caption: Comparative absorption and bioavailability pathway.

Start Start Recruit Subjects Recruit Subjects Start->Recruit Subjects Randomization Randomization Recruit Subjects->Randomization Group A Group A Randomization->Group A Group A Group B Group B Randomization->Group B Group B Administer Ca Administer Fosfomycin Calcium Group A->Administer Ca Administer Tr Administer Fosfomycin Trometamol Group B->Administer Tr Collect Samples A Collect Blood & Urine Samples Administer Ca->Collect Samples A Collect Samples B Collect Blood & Urine Samples Administer Tr->Collect Samples B Washout Washout Period Collect Samples A->Washout Collect Samples B->Washout Crossover Crossover Washout->Crossover Administer Tr_A Administer Fosfomycin Trometamol Crossover->Administer Tr_A Group A Administer Ca_B Administer Fosfomycin Calcium Crossover->Administer Ca_B Group B Collect Samples A2 Collect Blood & Urine Samples Administer Tr_A->Collect Samples A2 Collect Samples B2 Collect Blood & Urine Samples Administer Ca_B->Collect Samples B2 Analysis Sample Analysis (Microbiological Assay or HPLC-MS/MS) Collect Samples A2->Analysis Collect Samples B2->Analysis PK Analysis Pharmacokinetic Analysis Analysis->PK Analysis End End PK Analysis->End

Caption: Bioavailability study experimental workflow.

References

A Comparative Guide to the Pharmacokinetics of Fosfomycin Salts for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Fosfomycin (B1673569) Trometamol, Fosfomycin Calcium, and Fosfomycin Disodium (B8443419).

Fosfomycin, a broad-spectrum antibiotic with a unique mechanism of action, is available in several salt forms, each exhibiting distinct pharmacokinetic profiles. Understanding these differences is paramount for researchers designing preclinical and clinical studies, as the choice of salt significantly impacts bioavailability, peak plasma concentrations, and overall drug exposure. This guide provides a comprehensive comparison of the key pharmacokinetic parameters of fosfomycin trometamol, this compound, and fosfomycin disodium, supported by experimental data to inform study design and interpretation.

Comparative Pharmacokinetic Parameters

The oral bioavailability and resulting plasma concentrations of fosfomycin are markedly different between its trometamol and calcium salts. Fosfomycin trometamol consistently demonstrates superior oral absorption compared to this compound.[1][2][3][4] The disodium salt is primarily formulated for intravenous administration, leading to complete bioavailability and significantly higher peak plasma concentrations.[5][6]

Salt FormAdministration RouteBioavailability (%)Cmax (mg/L)Tmax (h)Half-life (t½) (h)Urinary Excretion (%) (Unchanged)
Fosfomycin Trometamol Oral34 - 58[1][5]14.6 - 32.1[2][6]2 - 4[7][8]3.6 - 9.04[4][9]35 - 60[1]
This compound Oral12 - 37[5][6]6 - 7[2][3]1.4 - 2.6[2][3]5 - 11.8[1][2]18 - 29[1]
Fosfomycin Disodium Intravenous~100276 - 370 (3g dose)[6]~1[9]1.9 - 3.9[6]80 - 95[1]

Table 1: Comparative Pharmacokinetic Parameters of Fosfomycin Salts in Humans. Data compiled from multiple studies to provide a representative range of values.

Key Insights from Experimental Data:

  • Oral Bioavailability: Fosfomycin trometamol exhibits significantly higher oral bioavailability (34-58%) compared to this compound (12-37%).[1][5][6] This improved absorption of the trometamol salt leads to 2- to 4-fold higher peak serum concentrations.[2][6] In some studies, the bioavailability of fosfomycin trometamol was found to be 42.3% compared to a mere 12% for the calcium salt.[4]

  • Peak Plasma Concentrations (Cmax): Following oral administration, fosfomycin trometamol achieves a Cmax in the range of 14.6 to 32.1 mg/L.[2][6] In contrast, the Cmax for this compound is substantially lower, typically between 6 and 7 mg/L.[2][3] Intravenous administration of fosfomycin disodium results in much higher Cmax values, reaching 276-370 mg/L after a 3g dose.[6]

  • Time to Peak Concentration (Tmax): The time to reach maximum plasma concentration for oral fosfomycin trometamol is generally between 2 and 4 hours.[7][8]

  • Elimination Half-life: The serum half-life of fosfomycin is formulation-dependent. Following intravenous administration of the disodium salt, the half-life is approximately 1.9 to 3.9 hours.[6] Oral fosfomycin trometamol has a reported half-life ranging from 3.6 to 9.04 hours, while the calcium salt can have a longer half-life of up to 11.8 hours, which may be attributed to its slower and more prolonged absorption.[1][2][4][9]

  • Excretion: Fosfomycin is primarily excreted unchanged in the urine through glomerular filtration.[10] Following intravenous administration of fosfomycin disodium, 80-95% of the dose is recovered in the urine.[1] For oral fosfomycin trometamol, urinary recovery is between 35% and 60%, whereas for the calcium salt, it is approximately 18% to 29%.[1]

Experimental Protocols

The data presented in this guide are derived from pharmacokinetic studies conducted in healthy human volunteers and various animal models. The methodologies employed in these studies are crucial for the interpretation of the results.

Typical Pharmacokinetic Study Protocol (Human Volunteers):

  • Subject Recruitment: Healthy adult male and female volunteers are recruited. Exclusion criteria typically include a history of significant medical conditions, allergies to the study drug, and abnormal renal or hepatic function.[11]

  • Study Design: A randomized, open-label, crossover design is frequently used to compare different formulations.[9] Subjects receive a single dose of each fosfomycin salt formulation with a washout period between administrations.

  • Drug Administration:

    • Oral: Fosfomycin trometamol or calcium is administered orally, typically after an overnight fast, as food can decrease the rate of absorption.[7]

    • Intravenous: Fosfomycin disodium is administered as a short-term intravenous infusion.[9]

  • Sample Collection:

    • Blood Samples: Serial blood samples are collected at predefined time points (e.g., pre-dose, and at various intervals up to 48 hours post-dose) into heparinized tubes.[9] Plasma is separated by centrifugation and stored frozen until analysis.

    • Urine Samples: Urine is collected over specific intervals (e.g., 0-12h, 12-24h, 24-48h) to determine the extent of renal excretion.[4]

  • Analytical Method: Fosfomycin concentrations in plasma and urine are determined using a validated analytical method, such as a microbiological assay with a susceptible indicator organism (e.g., Proteus mirabilis) or by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[7][12]

  • Pharmacokinetic Analysis: Non-compartmental or compartmental analysis is used to calculate key pharmacokinetic parameters, including Cmax, Tmax, AUC (Area Under the Curve), half-life, and bioavailability.

Pharmacokinetic Studies in Animal Models:

Similar protocols are adapted for animal species such as dogs and piglets to determine species-specific pharmacokinetic profiles.[13][14] These studies are essential for preclinical drug development and for establishing appropriate dosing regimens in veterinary medicine.

Visualizing the Research Process

To better understand the logical flow of a comparative pharmacokinetic study, the following diagram illustrates a typical experimental workflow.

G cluster_0 Phase 1: Study Setup cluster_1 Phase 2: Dosing & Sampling cluster_2 Phase 3: Analysis cluster_3 Phase 4: Interpretation Protocol Design Protocol Design Ethical Approval Ethical Approval Protocol Design->Ethical Approval Subject Screening & Enrollment Subject Screening & Enrollment Drug Administration (Oral/IV) Drug Administration (Oral/IV) Subject Screening & Enrollment->Drug Administration (Oral/IV) Ethical Approval->Subject Screening & Enrollment Serial Blood Sampling Serial Blood Sampling Drug Administration (Oral/IV)->Serial Blood Sampling Urine Collection Urine Collection Drug Administration (Oral/IV)->Urine Collection Sample Processing Sample Processing Serial Blood Sampling->Sample Processing Urine Collection->Sample Processing Bioanalytical Assay (LC-MS/MS) Bioanalytical Assay (LC-MS/MS) Sample Processing->Bioanalytical Assay (LC-MS/MS) Pharmacokinetic Modeling Pharmacokinetic Modeling Bioanalytical Assay (LC-MS/MS)->Pharmacokinetic Modeling Data Interpretation Data Interpretation Pharmacokinetic Modeling->Data Interpretation Report Generation Report Generation Data Interpretation->Report Generation

Caption: Workflow of a comparative pharmacokinetic study.

Conclusion

The choice of fosfomycin salt has profound implications for its pharmacokinetic behavior. For oral administration, fosfomycin trometamol offers superior bioavailability and higher plasma concentrations compared to this compound, making it the preferred oral formulation for achieving systemic therapeutic levels. Fosfomycin disodium, administered intravenously, provides the highest and most predictable drug exposure. Researchers and drug development professionals must carefully consider these pharmacokinetic differences when selecting a fosfomycin salt for their studies to ensure the generation of reliable and translatable data.

References

Fosfomycin Calcium: A Renewed Hope in the Fight Against Multidrug-Resistant Pathogens

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of fosfomycin (B1673569) calcium's efficacy, offering researchers and drug development professionals a comparative guide to its performance against critical multidrug-resistant (MDR) bacteria. This guide synthesizes recent in vitro data, details experimental methodologies, and visualizes key microbial pathways to provide a clear perspective on its potential in the current landscape of antimicrobial resistance.

Fosfomycin, a bactericidal agent with a unique mechanism of action, is experiencing a resurgence of interest as a therapeutic option for infections caused by multidrug-resistant pathogens.[1] Its distinct structure and mode of action, which involves the inhibition of the MurA enzyme in the initial step of peptidoglycan synthesis, means it does not exhibit cross-resistance with other antibiotic classes.[2] This characteristic, coupled with its broad spectrum of activity, positions fosfomycin as a valuable tool in an era of diminishing antibiotic efficacy.

Comparative Efficacy Against Key MDR Pathogens

The in vitro efficacy of fosfomycin has been evaluated against a range of clinically significant MDR bacteria. The following tables summarize the Minimum Inhibitory Concentration (MIC) data for fosfomycin and several comparator antibiotics against MDR Escherichia coli, Klebsiella pneumoniae, Pseudomonas aeruginosa, and Acinetobacter baumannii. The MIC50 and MIC90 values, representing the concentrations required to inhibit the growth of 50% and 90% of isolates, respectively, are presented to provide a comprehensive overview of its activity.

Table 1: Comparative in vitro activity of fosfomycin and other antibiotics against multidrug-resistant Escherichia coli (ESBL-producing) isolates.

AntibioticMIC50 (µg/mL)MIC90 (µg/mL)MIC Range (µg/mL)
Fosfomycin 1 - 2 4 - 32 ≤0.25 - >256
Ciprofloxacin>32>320.06 - >32
Levofloxacin>8>80.12 - >8
Meropenem≤0.060.12≤0.06 - >8
Amikacin28≤1 - >64

Data compiled from multiple sources.[3][4][5]

Table 2: Comparative in vitro activity of fosfomycin and other antibiotics against multidrug-resistant Klebsiella pneumoniae (Carbapenem-resistant) isolates.

AntibioticMIC50 (µg/mL)MIC90 (µg/mL)MIC Range (µg/mL)
Fosfomycin 16 - 32 64 - 128 0.25 - >1024
Colistin≤0.52≤0.5 - >16
Tigecycline120.12 - 16
Gentamicin>8>8≤1 - >8
Meropenem>8>80.5 - >8

Data compiled from multiple sources.[1][6][7]

Table 3: Comparative in vitro activity of fosfomycin and other antibiotics against multidrug-resistant Pseudomonas aeruginosa isolates.

AntibioticMIC50 (µg/mL)MIC90 (µg/mL)MIC Range (µg/mL)
Fosfomycin 64 128 - 256 2 - >256
Colistin12≤0.5 - >16
Ceftazidime>32>321 - >32
Piperacillin-Tazobactam>128>1282 - >128
Ciprofloxacin>4>4≤0.25 - >4

Data compiled from multiple sources.[3][8][9][10]

Table 4: Comparative in vitro activity of fosfomycin and other antibiotics against multidrug-resistant Acinetobacter baumannii (Carbapenem-resistant) isolates.

AntibioticMIC50 (µg/mL)MIC90 (µg/mL)MIC Range (µg/mL)
Fosfomycin 128 256 16 - >2048
Colistin≤0.51≤0.5 - >16
Minocycline240.25 - 16
Tigecycline120.12 - 8
Sulbactam16644 - 128

Data compiled from multiple sources.[2][11][12]

Experimental Protocols

To ensure the reproducibility and validity of the presented data, standardized experimental methodologies are crucial. The following are detailed protocols for key experiments used to evaluate the efficacy of fosfomycin.

Minimum Inhibitory Concentration (MIC) Determination by Agar (B569324) Dilution

The agar dilution method is the reference standard for determining the MIC of fosfomycin.

  • Media Preparation: Mueller-Hinton Agar (MHA) is prepared according to the manufacturer's instructions. After autoclaving and cooling to 45-50°C, it is supplemented with 25 µg/mL of Glucose-6-Phosphate (G6P). G6P is essential as it induces the hexose (B10828440) phosphate (B84403) transport system, a key entry route for fosfomycin into the bacterial cell.

  • Antibiotic Plate Preparation: A stock solution of fosfomycin is prepared and serially diluted. Each dilution is then added to the molten MHA with G6P to achieve the final desired concentrations. The agar is then poured into petri dishes and allowed to solidify.

  • Inoculum Preparation: A suspension of the test organism is prepared in sterile saline and its turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This suspension is then diluted to achieve a final inoculum of approximately 10⁴ CFU per spot.

  • Inoculation: A multipoint inoculator is used to spot the prepared bacterial suspension onto the surface of the fosfomycin-containing agar plates.

  • Incubation: Plates are incubated at 35 ± 2°C for 16-20 hours in ambient air.

  • MIC Reading: The MIC is recorded as the lowest concentration of fosfomycin that completely inhibits visible growth of the organism.

Time-Kill Assay

Time-kill assays provide insights into the bactericidal or bacteriostatic activity of an antibiotic over time.

  • Inoculum Preparation: A starting inoculum of approximately 5 x 10⁵ CFU/mL is prepared in a suitable broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth).

  • Antibiotic Exposure: The bacterial suspension is exposed to various concentrations of fosfomycin (e.g., 1x, 2x, and 4x the MIC). A growth control without any antibiotic is also included.

  • Sampling: At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), aliquots are withdrawn from each test tube.

  • Quantification of Viable Bacteria: The withdrawn samples are serially diluted in sterile saline and plated onto nutrient agar plates.

  • Incubation and Colony Counting: The plates are incubated for 18-24 hours at 35 ± 2°C, after which the number of colonies (CFU/mL) is determined.

  • Data Analysis: The change in log10 CFU/mL over time is plotted for each antibiotic concentration. A bactericidal effect is typically defined as a ≥3-log10 reduction in CFU/mL from the initial inoculum.

Mechanism of Action and Resistance

Fosfomycin's unique mode of action targets the initial step of bacterial cell wall biosynthesis. However, bacteria have evolved mechanisms to counteract its effects.

Caption: Fosfomycin's mechanism of action and resistance pathways.

The primary mechanism of fosfomycin action involves its transport into the bacterial cytoplasm via the glycerol-3-phosphate (GlpT) and hexose phosphate (UhpT) transporters.[6] Once inside, it irreversibly inhibits the MurA enzyme, which catalyzes the first committed step in peptidoglycan synthesis.[2] Resistance to fosfomycin can occur through several mechanisms:

  • Target Modification: Mutations in the murA gene can alter the enzyme's structure, preventing fosfomycin from binding effectively.

  • Reduced Uptake: Mutations in the genes encoding the GlpT and UhpT transporters can impair fosfomycin's entry into the cell.

  • Enzymatic Inactivation: Bacteria can acquire genes (e.g., fosA, fosX, fosC) that encode enzymes capable of modifying and inactivating the fosfomycin molecule.

Experimental Workflow

A systematic approach is essential for the comprehensive evaluation of a novel or repurposed antibiotic. The following diagram illustrates a typical experimental workflow for assessing the efficacy of an antibiotic like fosfomycin calcium.

Experimental_Workflow start Isolate MDR Pathogens mic MIC Determination (Agar Dilution) start->mic time_kill Time-Kill Assay mic->time_kill synergy Synergy Testing (Checkerboard/Time-Kill) mic->synergy resistance Resistance Mechanism Identification (e.g., PCR) mic->resistance data_analysis Data Analysis and Comparison time_kill->data_analysis synergy->data_analysis resistance->data_analysis end Efficacy Profile Established data_analysis->end

Caption: A streamlined workflow for evaluating antibiotic efficacy.

This workflow begins with the isolation and identification of MDR pathogens, followed by a series of in vitro tests to determine the antibiotic's potency and spectrum of activity. Understanding the mechanisms of resistance is also a critical component of this evaluation, which ultimately leads to a comprehensive efficacy profile.

References

A Comparative Analysis of Fosfomycin Calcium and Sodium Fosfomycin for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An objective guide to the physicochemical, pharmacokinetic, and pharmacodynamic properties of oral fosfomycin (B1673569) calcium and intravenous sodium fosfomycin, supported by experimental data and methodologies.

Fosfomycin, a broad-spectrum antibiotic with a unique epoxide structure, is a critical agent in the fight against bacterial infections, including those caused by multi-drug resistant organisms. It is available in different salt forms, primarily as fosfomycin calcium for oral administration and sodium fosfomycin for intravenous use. This guide provides a detailed comparative analysis of these two salt forms to inform researchers, scientists, and drug development professionals on their distinct characteristics and applications.

Physicochemical Properties: A Tale of Two Solubilities

The choice between this compound and sodium fosfomycin is fundamentally guided by their intended routes of administration, which are a direct consequence of their differing physicochemical properties. Sodium fosfomycin is highly soluble in water, a critical attribute for an intravenously administered drug, while this compound exhibits lower aqueous solubility, suitable for an oral solid dosage form.

PropertyThis compoundSodium FosfomycinReference(s)
Molecular Formula C₃H₅CaO₄PC₃H₅Na₂O₄P[1][2]
Molecular Weight 176.12 g/mol 182.02 g/mol [1][2]
Appearance White crystalline powderWhite to off-white crystalline powder[3][4]
Aqueous Solubility Slightly soluble in waterFreely soluble in water (e.g., 300 g/L at 25 °C)[1][3][4]
Stability in Solution Data not readily available in comparative formatStable in acidic and neutral environments; hydrolyzes in alkaline conditions. Stable in various infusion fluids for at least 24 hours at 2-8°C.[4][5]

Pharmacokinetics: Oral Absorption vs. Intravenous Delivery

The pharmacokinetic profiles of this compound and sodium fosfomycin are markedly different, primarily due to their routes of administration. Intravenous sodium fosfomycin ensures 100% bioavailability, leading to high and immediate plasma concentrations. In contrast, oral this compound exhibits significantly lower and more variable bioavailability.

ParameterThis compound (Oral)Sodium Fosfomycin (Intravenous)Reference(s)
Bioavailability (F) ~30-40%100%
Peak Plasma Conc. (Cmax) Low (e.g., 2.5-9.5 mg/L after 1g dose)High (dose-dependent, significantly higher than oral)
Time to Cmax (Tmax) 2-2.5 hoursImmediate
Elimination Half-life ~4 hours~2-4 hours
Protein Binding NegligibleNegligible[6]
Excretion Primarily renal (unchanged)Primarily renal (unchanged)[7]

Pharmacodynamics and Clinical Efficacy: Tailored Therapeutic Applications

Despite their differences in formulation and pharmacokinetics, the active moiety, fosfomycin, has the same mechanism of action regardless of the salt form. Fosfomycin inhibits the initial step of bacterial cell wall synthesis by irreversibly inhibiting the enzyme MurA. This unique mechanism confers activity against a broad range of Gram-positive and Gram-negative bacteria and exhibits synergy with other antibiotics.

The distinct pharmacokinetic profiles of the two salts dictate their clinical use.

  • This compound: Due to its oral route and ability to achieve high concentrations in the urine, it is primarily indicated for the treatment of acute uncomplicated urinary tract infections (UTIs).

  • Sodium Fosfomycin: The intravenous formulation is reserved for the treatment of more severe and systemic infections where high plasma concentrations are required to reach the site of infection. This includes complicated UTIs, hospital-acquired infections, and infections caused by multi-drug resistant pathogens.

The in vitro activity of fosfomycin is determined by the Minimum Inhibitory Concentration (MIC), which is a measure of the lowest concentration of the antibiotic that prevents visible growth of a bacterium.

OrganismFosfomycin MIC₅₀ (µg/mL)Fosfomycin MIC₉₀ (µg/mL)Reference(s)
Escherichia coli0.5 - 21 - 4[6]
Klebsiella pneumoniae864[6]
Enterococcus faecalis832

Key Experimental Methodologies

This section details the protocols for essential experiments used to characterize and compare this compound and sodium fosfomycin.

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure to determine the MIC of an antibiotic against a specific bacterium.

Protocol:

  • Preparation of Fosfomycin Stock Solution: A stock solution of fosfomycin is prepared in a suitable solvent (e.g., water) at a high concentration.

  • Serial Dilutions: The stock solution is serially diluted in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate to obtain a range of concentrations.

  • Bacterial Inoculum Preparation: A standardized suspension of the test bacterium is prepared to a turbidity equivalent to a 0.5 McFarland standard. This is further diluted to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.

  • Inoculation: Each well containing the serially diluted fosfomycin is inoculated with the bacterial suspension. A growth control well (broth and bacteria, no antibiotic) and a sterility control well (broth only) are included.

  • Incubation: The microtiter plate is incubated at 35-37°C for 16-20 hours.

  • Reading the MIC: The MIC is determined as the lowest concentration of fosfomycin at which there is no visible growth of the bacterium.

MIC_Workflow prep_stock Prepare Fosfomycin Stock Solution serial_dilute Serial Dilution in Microtiter Plate prep_stock->serial_dilute inoculate Inoculate Wells with Bacterial Suspension serial_dilute->inoculate prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) prep_inoculum->inoculate incubate Incubate Plate (35-37°C, 16-20h) inoculate->incubate read_mic Read MIC (Lowest concentration with no visible growth) incubate->read_mic

Workflow for MIC Determination by Broth Microdilution.
In Vivo Pharmacokinetic Study

A typical pharmacokinetic study in healthy human volunteers is designed to determine the absorption, distribution, metabolism, and excretion (ADME) of a drug.

Protocol:

  • Subject Enrollment: A cohort of healthy volunteers is recruited for the study.

  • Drug Administration:

    • Oral Arm (this compound): Subjects receive a single oral dose of this compound.

    • Intravenous Arm (Sodium Fosfomycin): Subjects receive a single intravenous infusion of sodium fosfomycin over a specified period.

  • Blood Sampling: Blood samples are collected at predefined time points before and after drug administration (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24 hours).

  • Plasma Separation: Plasma is separated from the blood samples by centrifugation.

  • Bioanalysis: The concentration of fosfomycin in the plasma samples is quantified using a validated analytical method, such as High-Performance Liquid Chromatography with tandem mass spectrometry (HPLC-MS/MS).

  • Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate key pharmacokinetic parameters, including Cmax, Tmax, AUC (Area Under the Curve), and elimination half-life.

PK_Study_Workflow cluster_oral Oral Arm cluster_iv Intravenous Arm oral_admin Administer Oral This compound blood_sampling Serial Blood Sampling oral_admin->blood_sampling iv_admin Administer IV Sodium Fosfomycin iv_admin->blood_sampling plasma_separation Plasma Separation blood_sampling->plasma_separation bioanalysis Quantification of Fosfomycin (HPLC-MS/MS) plasma_separation->bioanalysis pk_analysis Calculation of Pharmacokinetic Parameters bioanalysis->pk_analysis

Workflow for a Comparative Pharmacokinetic Study.

Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis

Fosfomycin acts by inhibiting the enzyme MurA, which catalyzes the first committed step in the biosynthesis of peptidoglycan, an essential component of the bacterial cell wall.

Fosfomycin_MOA PEP Phosphoenolpyruvate (PEP) MurA MurA Enzyme PEP->MurA UNAG UDP-N-acetylglucosamine (UNAG) UNAG->MurA UNAM UDP-N-acetylmuramic acid (UNAM) MurA->UNAM Peptidoglycan Peptidoglycan Synthesis UNAM->Peptidoglycan CellWall Bacterial Cell Wall Peptidoglycan->CellWall Fosfomycin Fosfomycin Fosfomycin->Inhibition Inhibition->MurA

Mechanism of Action of Fosfomycin.

Conclusion

This compound and sodium fosfomycin are two salt forms of a potent antibiotic with distinct physicochemical and pharmacokinetic profiles that tailor them for different clinical applications. The high aqueous solubility and 100% bioavailability of sodium fosfomycin make it ideal for intravenous administration in the treatment of severe and systemic infections. Conversely, the lower solubility of this compound is suited for oral administration, primarily for uncomplicated UTIs where high urinary concentrations are key to its efficacy. A thorough understanding of these differences is paramount for drug development professionals in the design of new formulations and the planning of clinical trials to further explore the therapeutic potential of this important antibiotic.

References

In Vitro Efficacy of Calcium Fosfomycin and Beta-Lactam Antibiotics: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The rise of multidrug-resistant bacteria necessitates a thorough evaluation of antibiotic efficacy, both as monotherapies and in combination. This guide provides an objective in vitro comparison of calcium fosfomycin (B1673569) and various beta-lactam antibiotics, presenting key experimental data, detailed methodologies, and visualizations of their mechanisms of action to inform research and development efforts.

Executive Summary

Fosfomycin, a broad-spectrum antibiotic with a unique mechanism of action, demonstrates significant in vitro activity against a wide range of Gram-positive and Gram-negative bacteria, including many multidrug-resistant (MDR) strains. When combined with beta-lactam antibiotics, fosfomycin frequently exhibits synergistic or additive effects, enhancing bacterial killing and potentially overcoming resistance. This guide summarizes key findings from in vitro studies, focusing on minimum inhibitory concentrations (MICs), synergy testing, and time-kill assays.

Data Presentation: Comparative In Vitro Activity

The following tables summarize the quantitative data from various in vitro studies, comparing the activity of fosfomycin alone and in combination with beta-lactam antibiotics against different bacterial species.

Table 1: In Vitro Activity of Fosfomycin and Beta-Lactams Against Gram-Negative Bacteria

Bacterial SpeciesAntibiotic(s)MIC50 (µg/mL)MIC90 (µg/mL)Synergy Rate (%)Reference
E. coli (ESBL-producing)Fosfomycin---[1]
Fosfomycin0.5--[2][3]
K. pneumoniae (MBL-producing)Fosfomycin + Ceftazidime-Avibactam--72.7[4]
K. pneumoniae (ESBL+)Fosfomycin416-[5]
K. pneumoniae (Carbapenem-Resistant)Fosfomycin864-[5]
P. aeruginosa (MBL-producing)Fosfomycin + Meropenem (B701)--25[6][7]
P. aeruginosa (Ceftazidime-Nonsusceptible)Fosfomycin64128-[5]
P. aeruginosa (Meropenem-Nonsusceptible)Fosfomycin64128-[5]
Enterobacter spp.Fosfomycin32>1026-[2]
Gram-Negative Bloodstream IsolatesFosfomycin + Piperacillin/Tazobactam--33[8][9]
Fosfomycin + Ceftazidime/Avibactam--30[8][9]
Fosfomycin + Temocillin--27[8][9]

MBL: Metallo-beta-lactamase, ESBL: Extended-spectrum beta-lactamase, MIC50/90: Minimum inhibitory concentration for 50%/90% of isolates.

Table 2: In Vitro Activity of Fosfomycin and Beta-Lactams Against Gram-Positive Bacteria

Bacterial SpeciesAntibiotic(s)MIC (µg/mL)Bactericidal EffectSynergy ObservedReference
S. aureus (MRSA & GISA)Fosfomycin + Imipenem-Yes (8/10 isolates)Yes (9/10 isolates)[10]
Fosfomycin + Ceftriaxone-Yes (7/10 isolates)Yes (10/10 isolates)[10]
Enterococci (bloodstream isolates)Fosfomycin + Cefotaxime>64 (Fosfomycin), >2048 (Cefotaxime)Yes (6/10 strains)Yes (45/50 isolates)[11]

MRSA: Methicillin-resistant Staphylococcus aureus, GISA: Glycopeptide-intermediate Staphylococcus aureus.

Mechanisms of Action and Synergy

The synergistic relationship between fosfomycin and beta-lactam antibiotics stems from their complementary attacks on the bacterial cell wall synthesis pathway.[12] Fosfomycin inhibits an early step, the enzyme MurA, which is crucial for the formation of peptidoglycan precursors.[12] Beta-lactams, on the other hand, target the later stages by inhibiting penicillin-binding proteins (PBPs) responsible for cross-linking the peptidoglycan chains.[8] This dual-pronged attack can be more effective than either agent alone.[12]

Mechanism_of_Action Bacterial Cell Wall Synthesis Inhibition cluster_Fosfomycin Fosfomycin cluster_BetaLactam Beta-Lactam Antibiotics Fosfomycin Fosfomycin MurA MurA Enzyme (UDP-N-acetylglucosamine enolpyruvyl transferase) Fosfomycin->MurA Inhibits PeptidoglycanPrecursor Peptidoglycan Precursor Synthesis MurA->PeptidoglycanPrecursor Catalyzes BetaLactam Beta-Lactam PBP Penicillin-Binding Proteins (PBPs) BetaLactam->PBP Inhibits PeptidoglycanCrosslinking Peptidoglycan Cross-linking PBP->PeptidoglycanCrosslinking Mediates PeptidoglycanPrecursor->PeptidoglycanCrosslinking Leads to CellWall Bacterial Cell Wall PeptidoglycanCrosslinking->CellWall Forms

Caption: Mechanisms of action for Fosfomycin and Beta-Lactams.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are summaries of common experimental protocols used in the cited studies for evaluating the in vitro efficacy of fosfomycin and beta-lactam antibiotics.

Antimicrobial Susceptibility Testing (AST)
  • Objective: To determine the minimum inhibitory concentration (MIC) of an antibiotic that prevents the visible growth of a bacterium.

  • Method (Agar Dilution):

    • A series of agar (B569324) plates containing doubling dilutions of the antibiotic are prepared.

    • Bacterial isolates are grown overnight in broth culture and diluted to a standardized concentration (e.g., 10^4 CFU/spot).

    • A multipoint inoculator is used to spot the bacterial suspensions onto the surface of the agar plates.

    • Plates are incubated at 35-37°C for 16-20 hours.

    • The MIC is read as the lowest concentration of the antibiotic that completely inhibits visible growth. For fosfomycin, supplementation of the medium with glucose-6-phosphate (G6P) at a concentration of 25 mg/L is often required.

AST_Workflow start Start prep_plates Prepare Agar Plates with Antibiotic Dilutions start->prep_plates prep_inoculum Prepare Standardized Bacterial Inoculum start->prep_inoculum inoculate Inoculate Plates prep_plates->inoculate prep_inoculum->inoculate incubate Incubate Plates (35-37°C, 16-20h) inoculate->incubate read_mic Read MIC incubate->read_mic end End read_mic->end

Caption: Workflow for Antimicrobial Susceptibility Testing (AST).
Checkerboard Synergy Testing

  • Objective: To assess the in vitro interaction (synergy, additivity, indifference, or antagonism) between two antimicrobial agents.

  • Method (Broth Microdilution):

    • A 96-well microtiter plate is used to create a two-dimensional array of antibiotic concentrations.

    • Each well contains a unique combination of concentrations of the two drugs being tested.

    • A standardized bacterial inoculum is added to each well.

    • The plate is incubated, and the MIC of each drug alone and in combination is determined.

    • The Fractional Inhibitory Concentration (FIC) index is calculated: FIC Index = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone).

    • Interpretation:

      • Synergy: FIC index ≤ 0.5

      • Additive/Indifference: 0.5 < FIC index ≤ 4

      • Antagonism: FIC index > 4

Time-Kill Assays
  • Objective: To evaluate the bactericidal or bacteriostatic activity of an antimicrobial agent over time.

  • Method:

    • A standardized bacterial suspension (e.g., 5 x 10^5 to 5 x 10^6 CFU/mL) is prepared in a suitable broth medium.

    • The antibiotic(s) are added at desired concentrations (e.g., multiples of the MIC).

    • The cultures are incubated at 35-37°C with shaking.

    • At various time points (e.g., 0, 2, 4, 8, 24 hours), aliquots are removed, serially diluted, and plated on agar to determine the viable bacterial count (CFU/mL).

    • The change in bacterial count over time is plotted.

    • Interpretation:

      • Bactericidal activity is often defined as a ≥3-log10 decrease in CFU/mL from the initial inoculum.

      • Synergy is defined as a ≥2-log10 decrease in CFU/mL with the combination compared to the most active single agent.

Time_Kill_Assay_Workflow start Start prep_culture Prepare Standardized Bacterial Culture start->prep_culture add_antibiotics Add Antibiotic(s) at Desired Concentrations prep_culture->add_antibiotics incubate Incubate with Shaking add_antibiotics->incubate sampling Sample at Multiple Time Points (0, 2, 4, 8, 24h) incubate->sampling plating Serially Dilute and Plate sampling->plating count_colonies Incubate Plates and Count Colonies (CFU/mL) plating->count_colonies plot_data Plot Log10 CFU/mL vs. Time count_colonies->plot_data end End plot_data->end

Caption: Workflow for a Time-Kill Assay.

Conclusion

The in vitro data strongly suggest that fosfomycin, particularly in combination with beta-lactam antibiotics, is a promising area for further research and potential therapeutic application, especially in the context of multidrug-resistant infections. The observed synergy can lead to enhanced bactericidal activity and may help to overcome certain resistance mechanisms. The experimental protocols outlined in this guide provide a foundation for researchers to conduct further comparative studies and to explore the full potential of these antibiotic combinations.

References

A Comparative Guide to Validated HPLC Methods for Fosfomycin Calcium Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of fosfomycin (B1673569) calcium, a crucial antibiotic, is paramount for quality control, pharmacokinetic studies, and ensuring therapeutic efficacy. High-Performance Liquid Chromatography (HPLC) stands out as a robust and widely adopted analytical technique for this purpose. This guide provides an objective comparison of various validated HPLC methods for fosfomycin calcium quantification, supported by experimental data, to aid researchers in selecting the most suitable method for their specific needs.

Comparison of Validated HPLC Methods

Fosfomycin's polar nature and lack of a strong chromophore present analytical challenges.[1] Consequently, several HPLC-based approaches have been developed, each with distinct advantages and limitations. The following tables summarize the performance characteristics of prominent HPLC methods, including ion-pair chromatography, hydrophilic interaction liquid chromatography (HILIC), and reversed-phase chromatography with ion-pairing agents.

Method Column Mobile Phase Detector Linearity (mg/mL) RSD (%) LOD (µg/mL) LOQ (µg/mL) Citation
Ion-Pair HPLC Synergi 4µ Fusion-RP 80A (250 mm × 4.6 mm, 5 µm)15 mmol/L octylamine (B49996) solution (pH 4.8 with glacial acetic acid) - acetonitrile (B52724) (94:6)ELSD0.485-1.940 and 0.05-0.400.5-7.7 (for a similar method)[2]
HILIC Zwitterionic stationary phaseGradient of acetonitrile and aqueous ammonium (B1175870) acetate (B1210297)CAD----[1]
HILIC-MS/MS HILIC column-MS/MS0.005-2.000<8.2-0.75[3][4]
Reversed-Phase HPLC with Ion-Pairing Discovery C18 (150 mm × 4.6 mm, 5 µm)7 mM KH2PO4 buffer + 0.25% v/v hexylamine (B90201) (pH 6)UV----[5]
Mixed-Mode Chromatography Amaze TH (4.6x150 mm, 3 um, 100 A)80% ACN with 20 mM ammonium formate (B1220265) pH 3ELSD----[6]

Alternative Quantification Methods

While HPLC is a dominant technique, other methods have been employed for fosfomycin quantification.

Method Principle Linearity (µg/mL) LOD (µg/mL) LOQ (µg/mL) Citation
UV Spectrophotometry Measurement of UV absorbance at 254 nm5 - 250.190.83
Capillary Zone Electrophoresis (CZE) Separation based on electrophoretic mobility with indirect UV detection-0.6 - 2-[2]

Experimental Protocols

Detailed methodologies are crucial for replicating and validating analytical methods. Below are summaries of the experimental protocols for the compared HPLC methods.

Ion-Pair HPLC with ELSD Detection[2]
  • Chromatographic System:

    • Column: Synergi 4µ Fusion-RP 80A (250 mm × 4.6 mm, 5 µm)

    • Mobile Phase: A mixture of 15 mmol/L octylamine solution (pH adjusted to 4.8 with glacial acetic acid) and acetonitrile in a 94:6 ratio.

    • Flow Rate: 1.5 mL/min

    • Column Temperature: 35 °C

  • Detection (ELSD):

    • Nebulizing Gas: Nitrogen

    • Gas Pressure: 1.6 L/min

    • Evaporation Temperature: 50 °C

  • Sample Preparation: Specific details on sample preparation were not provided in the abstract.

HILIC with CAD Detection[1]
  • Chromatographic System:

    • Column: A zwitterionic stationary phase HILIC column.

    • Mobile Phase: A gradient elution using acetonitrile (mobile phase A) and an aqueous solution of ammonium acetate (mobile phase B).

    • Flow Rate: 0.8 mL/min

  • Detection (CAD):

    • Charged Aerosol Detector.

  • Sample Preparation:

    • For fosfomycin disodium (B8443419) standard solution (2.75 mg/ml): 55 mg of Fosfomycin RS was dissolved in 10 ml of mobile phase B, followed by the addition of 10 ml of mobile phase A, and then diluted to 20 ml with a 1:1 mixture of mobile phases A and B.[1]

HILIC-MS/MS[4]
  • Chromatographic System:

    • Column: HILIC column.

  • Detection (MS/MS):

    • Negative-ion multiple reaction monitoring.

  • Sample Preparation:

    • Dried plasma spot sampling was utilized.

Reversed-Phase HPLC with Ion-Pairing and UV Detection[5][8][9]
  • Chromatographic System:

    • Column: Discovery C18 (150 mm × 4.6 mm, 5 µm).

    • Mobile Phase: A mixture of 7 mM KH2PO4 buffer and 0.25% v/v hexylamine, with the pH adjusted to 6.

  • Detection (UV):

    • Specific wavelength not detailed in the provided search results.

Method Validation Workflow

The validation of an analytical method is a critical process to ensure its accuracy, precision, and reliability. The following diagram illustrates a typical workflow for HPLC method validation.

HPLC_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Routine Analysis A Method Optimization (Column, Mobile Phase, etc.) B Specificity A->B Validate C Linearity & Range B->C D Accuracy C->D E Precision (Repeatability & Intermediate) D->E F LOD & LOQ E->F G Robustness F->G H System Suitability G->H I Sample Analysis H->I Implement

Caption: Workflow for HPLC Method Validation.

Conclusion

The choice of an HPLC method for this compound quantification depends on the specific requirements of the analysis, including the sample matrix, required sensitivity, and available instrumentation.

  • Ion-pair chromatography with ELSD offers a robust and relatively simple approach for quality control purposes.[2]

  • HILIC-based methods , particularly when coupled with mass spectrometry, provide high sensitivity and specificity, making them ideal for bioanalytical applications and pharmacokinetic studies.[1][4]

  • Reversed-phase HPLC with ion-pairing agents and UV detection presents a viable alternative, though it may require careful optimization of the ion-pairing conditions.[5][7][8]

  • Mixed-mode chromatography offers another versatile option for retaining and separating the polar fosfomycin molecule.[6][9]

For routine analysis where high sensitivity is not the primary concern, UV spectrophotometry can be a cost-effective and rapid alternative. Capillary Zone Electrophoresis also demonstrates potential, especially for analysis in biological fluids.[2]

Researchers should carefully consider the validation parameters and experimental protocols outlined in this guide to select and implement the most appropriate method for their this compound quantification needs.

References

Comparative Efficacy of Fosfomycin Calcium Against Diverse Bacterial Strains: A Research Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vitro efficacy of fosfomycin (B1673569) calcium against a range of clinically relevant bacterial strains. The data presented is compiled from multiple studies to offer a broad perspective on the antimicrobial spectrum of fosfomycin. Detailed experimental protocols for susceptibility testing and a visualization of the antibiotic's mechanism of action are included to support further research and development.

Quantitative Data Summary: In Vitro Susceptibility to Fosfomycin

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of fosfomycin against various Gram-positive and Gram-negative bacteria. The MIC50 and MIC90 values, representing the concentrations required to inhibit the growth of 50% and 90% of the tested isolates, respectively, are presented to illustrate the general susceptibility of each species.

Bacterial SpeciesNumber of IsolatesMIC50 (µg/mL)MIC90 (µg/mL)Key Observations
Escherichia coli658464High susceptibility, with 99.6% of isolates being susceptible.[1][2]
Escherichia coli (ESBL-producing)144232Fosfomycin retains potent activity against these resistant strains.[1][2]
Escherichia coli (from canine UTI)79496Demonstrates good activity against veterinary isolates.[3]
Klebsiella pneumoniae46--Susceptibility is variable and testing methods can show poor correlation with clinical outcomes.[4] Some studies show a high MIC90 of ≥512 µg/ml.[5]
Klebsiella spp.-816Generally higher MICs compared to E. coli.[6]
Enterobacter spp. (ceftazidime-nonsusceptible)3816128Reduced susceptibility in resistant Enterobacter species.[1][2]
Proteus mirabilis-18Generally susceptible to fosfomycin.[6]
Pseudomonas aeruginosa6064128Moderate in vitro activity; resistance can be an issue.[1][2][7]
Enterococcus faecalis54--94.4% of isolates were susceptible to fosfomycin.[1][2]
Staphylococcus aureus--<16Generally susceptible, including methicillin-resistant strains (MRSA).[8]

Experimental Protocols

Accurate determination of fosfomycin susceptibility in vitro is crucial for its clinical application. The agar (B569324) dilution method is considered the gold standard by both the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[9] Broth microdilution is also considered a reliable alternative for some species like P. aeruginosa.[10]

Key Experimental Method: Agar Dilution for MIC Determination

This protocol outlines the standardized procedure for determining the Minimum Inhibitory Concentration (MIC) of fosfomycin using the agar dilution method.

1. Preparation of Fosfomycin Stock Solution:

  • On the day of the test, a stock solution of fosfomycin is prepared by weighing the required amount of fosfomycin powder, considering its potency.[9]

2. Preparation of Fosfomycin-Agar Plates:

  • Mueller-Hinton agar (MHA) is prepared according to the manufacturer's instructions and sterilized.[9]

  • The molten MHA is cooled to 45-50°C.

  • Crucially, the MHA is supplemented with glucose-6-phosphate (G6P) to a final concentration of 25 µg/mL. G6P induces the hexose (B10828440) phosphate (B84403) transport system, which is one of the pathways for fosfomycin to enter the bacterial cell, thus ensuring reliable in vitro results.[9]

  • Serial twofold dilutions of the fosfomycin stock solution are prepared.

  • For each desired final concentration, 1 part of the fosfomycin dilution is added to 9 parts of the G6P-supplemented molten MHA (e.g., 2 mL of antibiotic solution to 18 mL of agar).[9]

  • The agar is then poured into sterile petri dishes and allowed to solidify.

3. Inoculum Preparation:

  • Bacterial colonies from a fresh (18-24 hour) culture plate are suspended in sterile saline.

  • The turbidity of the bacterial suspension is adjusted to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[9]

4. Inoculation of Plates:

  • A standardized inoculum of the test organism is spotted onto the surface of the agar plates containing different fosfomycin concentrations.[9]

5. Incubation:

  • The plates are incubated at 35 ± 2°C for 16-20 hours in ambient air.[9]

6. Reading and Interpretation of Results:

  • After incubation, the plates are examined for bacterial growth.

  • The MIC is defined as the lowest concentration of fosfomycin that completely inhibits visible growth of the organism.

Visualizing the Mechanism and Workflow

To better understand the experimental process and the underlying mechanism of fosfomycin's action, the following diagrams are provided.

Fosfomycin_Mechanism_of_Action cluster_bacterial_cell Bacterial Cell Fosfomycin Fosfomycin GlpT GlpT Transporter Fosfomycin->GlpT Enters cell via UhpT UhpT Transporter (G6P induced) Fosfomycin->UhpT Enters cell via MurA MurA Enzyme (enolpyruvyl transferase) GlpT->MurA Inhibits UhpT->MurA Inhibits PEP Phosphoenolpyruvate (PEP) PEP->MurA UNAG UDP-N-acetylglucosamine (UNAG) UNAG->MurA UNAM UDP-N-acetylmuramic acid (UNAM) MurA->UNAM Catalyzes formation of Lysis Cell Lysis Peptidoglycan Peptidoglycan Synthesis UNAM->Peptidoglycan CellWall Bacterial Cell Wall Peptidoglycan->CellWall CellWall->Lysis Weakened wall leads to

Caption: Mechanism of action of fosfomycin, inhibiting bacterial cell wall synthesis.

MIC_Determination_Workflow cluster_prep Preparation cluster_inoculation Inoculation cluster_incubation_reading Incubation & Reading A Prepare Fosfomycin Stock Solution C Create Serial Dilutions of Fosfomycin in Agar A->C B Prepare Mueller-Hinton Agar with 25 µg/mL G6P B->C E Spot Inoculate Plates C->E D Prepare 0.5 McFarland Bacterial Suspension D->E F Incubate at 35°C for 16-20 hours E->F G Read Plates and Determine MIC (Lowest concentration with no growth) F->G

Caption: Experimental workflow for MIC determination by agar dilution.

References

The Correlation Between In Vitro Fosfomycin Calcium Activity and In Vivo Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Fosfomycin (B1673569), a broad-spectrum antibiotic, has garnered renewed interest for its activity against multidrug-resistant (MDR) bacteria. This guide provides a comprehensive comparison of the in vitro activity of fosfomycin calcium with its efficacy in in vivo models, supported by experimental data. Understanding this correlation is crucial for predicting clinical outcomes and guiding the development of effective therapeutic strategies.

Executive Summary

Fosfomycin exerts its bactericidal effect by inhibiting the initial step of peptidoglycan synthesis in the bacterial cell wall.[1][2] Its oral formulation, this compound, is widely used for the treatment of urinary tract infections (UTIs).[3] This guide demonstrates a strong correlation between the in vitro susceptibility of bacteria to fosfomycin, as determined by the minimum inhibitory concentration (MIC), and the therapeutic efficacy observed in preclinical in vivo models. The pharmacokinetic/pharmacodynamic (PK/PD) index, particularly the area under the concentration-time curve to MIC ratio (AUC/MIC), has been identified as a key predictor of in vivo success.[4][5][6]

Data Presentation: In Vitro Susceptibility vs. In Vivo Efficacy

The following tables summarize quantitative data from various studies, comparing the in vitro activity of fosfomycin with its performance in animal models.

Table 1: In Vitro Activity of Fosfomycin Against Key Uropathogens

Bacterial SpeciesNumber of IsolatesFosfomycin MIC Range (mg/L)Fosfomycin MIC90 (mg/L)Susceptibility Rate (%)Reference
Escherichia coli2871≤0.25 ->128499.2% (CLSI, ≤64 mg/L)[7]
Escherichia coli (ESBL-positive)Not specifiedNot specifiedNot specified96.7% (CLSI, ≤64 mg/L)[7]
Klebsiella pneumoniae142 (urinary)Not specifiedNot specified91.3%[3]
Pseudomonas aeruginosa140Not specified64 to >512Not specified[7]
Enterococcus faecalis346Not specifiedNot specified88.4% (CLSI, ≤64 mg/L)[7]

Table 2: Correlation of In Vitro MIC with In Vivo Outcomes in Murine Infection Models

Infection ModelBacterial StrainFosfomycin MIC (mg/L)PK/PD IndexPK/PD Target for EfficacyIn Vivo OutcomeReference
Thigh InfectionE. coli1AUC/MIC24 (net stasis)Bactericidal activity achieved[5]
Thigh InfectionK. pneumoniaeNot specifiedAUC/MIC21 (net stasis)Bactericidal activity achieved[5]
Thigh InfectionP. aeruginosaNot specifiedAUC/MIC15 (net stasis)Bactericidal activity achieved[5]
Urinary Tract InfectionE. coli NU141AUC/MIC & Cmax/MICDose-dependentSignificant reduction in urine CFU[1]
Urinary Tract InfectionMDR E. coli0.5 - 2Not specifiedNot specifiedSignificant reduction in urine CFU[1]
Urinary Tract InfectionResistant E. coli512Not specifiedNot specifiedNo significant reduction in CFU[1]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings.

In Vitro Susceptibility Testing
  • Agar (B569324) Dilution Method (Reference Method): As recommended by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), this is the gold standard for determining fosfomycin MICs.[8]

    • A series of agar plates containing doubling dilutions of fosfomycin are prepared. For fosfomycin, the agar is supplemented with glucose-6-phosphate (G6P) at a concentration of 25 mg/L to facilitate bacterial uptake of the antibiotic.[9]

    • Bacterial isolates are grown to a standardized turbidity (0.5 McFarland standard).

    • A standardized inoculum of each isolate is applied to the surface of the agar plates.

    • Plates are incubated at 35-37°C for 16-20 hours.

    • The MIC is recorded as the lowest concentration of fosfomycin that completely inhibits visible growth.

In Vivo Murine Infection Models
  • Neutropenic Thigh Infection Model: This model is used to evaluate the efficacy of antibiotics against systemic infections.

    • Female ICR mice are rendered neutropenic by intraperitoneal injections of cyclophosphamide.

    • A bacterial suspension of a specific strain (e.g., E. coli, K. pneumoniae, P. aeruginosa) with a known MIC is injected into the thigh muscle.[5][6]

    • Fosfomycin (in these studies, typically the intravenous formulation ZTI-01) is administered subcutaneously at various dosing regimens (e.g., dose fractionation studies to determine the predictive PK/PD index).[5][6]

    • At 24 hours post-treatment, mice are euthanized, and the thigh muscles are homogenized to determine the bacterial load (colony-forming units per gram of tissue).

    • Efficacy is determined by the reduction in bacterial load compared to untreated controls.

  • Ascending Urinary Tract Infection Model: This model mimics human UTIs.

    • Female mice are anesthetized, and their bladders are catheterized.

    • A bacterial suspension of a uropathogenic strain is instilled into the bladder.[1]

    • Fosfomycin is administered (e.g., subcutaneously) at different doses.[1]

    • At specified time points, urine, bladder, and kidney tissues are collected to determine bacterial counts.

    • The reduction in bacterial load in the urine and tissues is the primary measure of efficacy.

Mandatory Visualizations

Fosfomycin's Mechanism of Action and Resistance

fosfomycin_mechanism cluster_cell Bacterial Cell cluster_fosfomycin UDP_GlcNAc UDP-N-acetylglucosamine MurA MurA Enzyme (enolpyruvyl transferase) UDP_GlcNAc->MurA Substrate PEP Phosphoenolpyruvate (PEP) PEP->MurA Substrate UDP_GlcNAc_enolpyruvate UDP-N-acetylglucosamine enolpyruvate MurA->UDP_GlcNAc_enolpyruvate Catalyzes Peptidoglycan Peptidoglycan (Cell Wall) UDP_GlcNAc_enolpyruvate->Peptidoglycan Precursor for Cell Wall Synthesis Fosfomycin Fosfomycin Fosfomycin->MurA Irreversibly Inhibits GlpT_UhpT GlpT/UhpT Transporters GlpT_UhpT->Fosfomycin Uptake into cell

Caption: Mechanism of action of fosfomycin and its transport into the bacterial cell.

Experimental Workflow for Correlating In Vitro and In Vivo Data

experimental_workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis cluster_correlation Data Correlation bacterial_isolates Bacterial Isolates mic_determination MIC Determination (Agar Dilution) bacterial_isolates->mic_determination pk_pd_analysis PK/PD Analysis (AUC/MIC, Cmax/MIC) mic_determination->pk_pd_analysis MIC Data animal_model Murine Infection Model (e.g., UTI, Thigh) dosing Fosfomycin Administration (Dose-Ranging) animal_model->dosing pk_sampling Pharmacokinetic Sampling (Blood, Urine) dosing->pk_sampling efficacy_assessment Efficacy Assessment (CFU Reduction, Survival) dosing->efficacy_assessment pk_sampling->pk_pd_analysis PK Data correlation Correlate PK/PD Index with In Vivo Efficacy efficacy_assessment->correlation Efficacy Data pk_pd_analysis->correlation PK/PD Index conclusion Establish Predictive PK/PD Targets correlation->conclusion

Caption: Workflow for establishing the correlation between in vitro data and in vivo efficacy.

References

A Comparative Guide for Researchers: Fosfomycin Calcium vs. Fosfomycin Trometamol in Urinary Pathogen Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals investigating urinary tract infections (UTIs), the choice between fosfomycin (B1673569) calcium and fosfomycin trometamol is a critical consideration. While both are salts of the broad-spectrum antibiotic fosfomycin, their physicochemical properties translate into significant differences in pharmacokinetic profiles, which in turn influence their application in both in vitro and in vivo studies. This guide provides an objective comparison of their performance, supported by experimental data, to aid in the selection of the appropriate compound for specific research needs.

Key Distinctions: Bioavailability and Urinary Concentration

The primary difference between fosfomycin calcium and fosfomycin trometamol lies in their oral bioavailability and resulting concentrations in the urinary tract. Fosfomycin trometamol is a water-soluble salt that exhibits markedly improved oral absorption compared to the less soluble calcium salt.[1] This superior bioavailability of the trometamol salt leads to significantly higher and more sustained concentrations of active fosfomycin in the urine, a crucial factor for efficacy against urinary pathogens.[2][3]

Pharmacokinetic Profile Comparison

Experimental data from pharmacokinetic studies in healthy adults clearly illustrate the advantages of the trometamol salt for achieving therapeutic urinary concentrations.

Pharmacokinetic ParameterThis compoundFosfomycin TrometamolReference
Oral Bioavailability 12% - 30%37% - 44%[2][3]
Peak Serum Concentration (Cmax) 6-7 µg/mL18-22 µg/mL[4]
Urinary Recovery (as % of oral dose) ~18% - 28%~43% - 58%[2][4]
Serum Half-life (t1/2) ~5.6 - 11.8 hours~3.6 - 8.3 hours[2][4]

Table 1: Comparison of Pharmacokinetic Parameters of this compound and Fosfomycin Trometamol. This table summarizes key pharmacokinetic data from studies in healthy adults, highlighting the superior oral absorption and urinary excretion of the trometamol salt.

In Vitro Activity Against Urinary Pathogens

The in vitro antimicrobial activity of fosfomycin is attributed to the fosfomycin molecule itself, which inhibits the initial step of bacterial cell wall synthesis by targeting the MurA enzyme.[5] Therefore, when comparing the two salts in an in vitro setting where solubility is not a limiting factor (i.e., when dissolved in an appropriate solvent), their direct antimicrobial potency against a given pathogen is expected to be equivalent.

Numerous studies have demonstrated the potent in vitro activity of fosfomycin against a wide range of common uropathogens, including multidrug-resistant strains of Escherichia coli and Klebsiella pneumoniae.[6][7]

Urinary PathogenMIC50 (µg/mL)MIC90 (µg/mL)Reference
Escherichia coli ≤1 - 42 - 96[7][8]
Klebsiella pneumoniae 16 - 3264 - >256[7]
Enterococcus faecalis 1664[7]
Proteus mirabilis 28[6]

Table 2: In Vitro Activity of Fosfomycin Against Common Urinary Pathogens. This table presents the Minimum Inhibitory Concentration (MIC) values for fosfomycin against key uropathogens. The data is representative of the activity of the fosfomycin molecule, irrespective of the salt form used in the in vitro assays.

Experimental Protocols

For researchers aiming to conduct their own comparative studies, adherence to standardized experimental protocols is crucial for obtaining reliable and reproducible results. The following are detailed methodologies for key experiments.

Minimum Inhibitory Concentration (MIC) Determination by Agar (B569324) Dilution

The agar dilution method is considered the gold standard for fosfomycin susceptibility testing by both the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[9]

Protocol:

  • Preparation of Fosfomycin Stock Solution: Aseptically prepare a stock solution of fosfomycin (either calcium or trometamol salt, ensuring complete dissolution) in sterile distilled water or an appropriate buffer.

  • Preparation of Agar Plates: Prepare Mueller-Hinton agar (MHA) according to the manufacturer's instructions. After autoclaving and cooling to 45-50°C, supplement the agar with 25 µg/mL of glucose-6-phosphate (G6P). G6P is essential as it facilitates the transport of fosfomycin into the bacterial cell.

  • Incorporation of Fosfomycin: Add appropriate volumes of the fosfomycin stock solution to the molten MHA to achieve a range of final concentrations (typically in two-fold dilutions, e.g., 0.25 to 256 µg/mL). Pour the agar into sterile petri dishes and allow to solidify.

  • Inoculum Preparation: Prepare a bacterial suspension from fresh overnight cultures on a non-selective agar medium. Adjust the turbidity of the suspension to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

  • Inoculation: Using a multipoint inoculator, spot a standardized volume of the bacterial suspension onto the surface of the fosfomycin-containing and control (drug-free) agar plates.

  • Incubation: Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.

  • Interpretation: The MIC is defined as the lowest concentration of fosfomycin that completely inhibits visible bacterial growth.

Pharmacokinetic Study in an Animal Model

To evaluate the in vivo performance of the two salts, a pharmacokinetic study in a suitable animal model (e.g., rats or rabbits) can be conducted.

Protocol:

  • Animal Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week before the experiment.

  • Dosing: Administer a single oral dose of either this compound or fosfomycin trometamol to separate groups of animals. The dose should be calculated based on the animal's body weight.

  • Sample Collection: Collect blood samples at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, and 24 hours) via an appropriate route (e.g., tail vein or retro-orbital sinus). Collect urine samples over the 24-hour period using metabolic cages.

  • Sample Processing: Process the blood samples to obtain plasma or serum. Measure the volume of the collected urine.

  • Fosfomycin Quantification: Determine the concentration of fosfomycin in the plasma/serum and urine samples using a validated analytical method, such as high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS).

  • Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters, including Cmax, Tmax, AUC (Area Under the Curve), and urinary excretion rate, using appropriate pharmacokinetic software.

Visualizing Key Processes

To better understand the underlying mechanisms and experimental workflows, the following diagrams are provided.

Fosfomycin_Mechanism_of_Action cluster_bacterial_cell Bacterial Cytoplasm PEP Phosphoenolpyruvate (PEP) MurA MurA Enzyme PEP->MurA UDP_GlcNAc UDP-N-acetylglucosamine (UDP-GlcNAc) UDP_GlcNAc->MurA UDP_GlcNAc_enolpyruvate UDP-GlcNAc-enolpyruvate MurA->UDP_GlcNAc_enolpyruvate Peptidoglycan_synthesis Peptidoglycan Synthesis UDP_GlcNAc_enolpyruvate->Peptidoglycan_synthesis Fosfomycin Fosfomycin Fosfomycin->Inhibition GlpT_UhpT GlpT/UhpT Transporters GlpT_UhpT->Fosfomycin transport Fosfomycin_ext Extracellular Fosfomycin Fosfomycin_ext->GlpT_UhpT

Caption: Mechanism of action of fosfomycin in inhibiting bacterial cell wall synthesis.

PK_Study_Workflow Animal_Acclimatization Animal Acclimatization Dosing Oral Dosing (this compound or Trometamol) Animal_Acclimatization->Dosing Sample_Collection Blood and Urine Sample Collection (Timed Intervals) Dosing->Sample_Collection Sample_Processing Sample Processing (Plasma/Serum Separation) Sample_Collection->Sample_Processing Quantification Fosfomycin Quantification (HPLC-MS/MS) Sample_Processing->Quantification Analysis Pharmacokinetic Analysis (Cmax, AUC, etc.) Quantification->Analysis

Caption: Experimental workflow for a comparative pharmacokinetic study.

Conclusion and Research Implications

For in vitro research focused on determining the direct antimicrobial activity (e.g., MIC) of fosfomycin against urinary pathogens, both this compound and trometamol can be used, provided they are fully solubilized in the test medium. The choice of salt is unlikely to influence the outcome of such experiments.

However, for in vivo studies, including animal models of UTI and clinical research, fosfomycin trometamol is the superior choice due to its significantly higher oral bioavailability and ability to achieve robust therapeutic concentrations in the urine.[3] The use of this compound in such studies may lead to sub-optimal urinary concentrations, potentially confounding the interpretation of efficacy data.

Researchers should carefully consider the objectives of their study when selecting between these two salts. For investigations into the fundamental mechanisms of fosfomycin action at the molecular level, either salt is appropriate. For studies aiming to evaluate the therapeutic potential of orally administered fosfomycin for UTIs, the trometamol salt is the formulation of choice.

References

Assessing the Synergistic Effect of Fosfomycin Calcium with Tobramycin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The combination of fosfomycin (B1673569) and tobramycin (B1681333) presents a compelling strategy in the fight against challenging bacterial infections, particularly those caused by Pseudomonas aeruginosa. This guide provides an objective comparison of the synergistic effects of this combination, supported by experimental data from in vitro and in vivo studies. Detailed methodologies for key experiments are included to facilitate reproducibility and further investigation.

Mechanism of Synergy

The primary mechanism underlying the synergistic activity of fosfomycin and tobramycin involves the enhanced uptake of tobramycin into the bacterial cell. Fosfomycin inhibits the early stages of bacterial cell wall synthesis.[1][2] This disruption is thought to increase the permeability of the bacterial cell envelope, facilitating the entry of tobramycin, an aminoglycoside that inhibits protein synthesis by binding to the 30S ribosomal subunit.[1][3] This leads to enhanced bactericidal activity and a lower frequency of resistance development compared to either agent alone.[3][4]

Proposed Mechanism of Fosfomycin and Tobramycin Synergy Fosfomycin Fosfomycin BacterialCellWall Bacterial Cell Wall Synthesis Fosfomycin->BacterialCellWall Inhibits CellPermeability Increased Cell Wall Permeability Fosfomycin->CellPermeability Leads to Tobramycin Tobramycin TobramycinUptake Enhanced Tobramycin Uptake Tobramycin->TobramycinUptake CellPermeability->TobramycinUptake Facilitates ProteinSynthesis Protein Synthesis (Ribosomes) TobramycinUptake->ProteinSynthesis Inhibits BacterialCellDeath Bacterial Cell Death TobramycinUptake->BacterialCellDeath Results in Checkerboard Assay Workflow cluster_0 Plate Preparation cluster_1 Inoculation & Incubation cluster_2 Data Analysis A Prepare 2-fold serial dilutions of Drug A (Fosfomycin) along the x-axis B Prepare 2-fold serial dilutions of Drug B (Tobramycin) along the y-axis A->B C Dispense dilutions into a 96-well microtiter plate B->C D Prepare bacterial inoculum (e.g., 0.5 McFarland standard, diluted to ~5x10^5 CFU/mL) C->D E Inoculate all wells (except sterility control) with the bacterial suspension D->E F Incubate at 35-37°C for 16-24 hours E->F G Visually inspect for turbidity to determine the MICs (lowest concentration with no growth) F->G H Calculate the Fractional Inhibitory Concentration (FIC) Index: FICI = FIC_A + FIC_B G->H I Interpret results: Synergy (≤0.5) Additive/Indifference (>0.5-4) Antagonism (>4) H->I Time-Kill Assay Workflow A Prepare bacterial culture in logarithmic growth phase C Inoculate flasks with the bacterial culture to a starting density of ~10^5-10^6 CFU/mL A->C B Prepare flasks with broth containing: 1. No antibiotic (Growth Control) 2. Fosfomycin alone 3. Tobramycin alone 4. Fosfomycin + Tobramycin B->C D Incubate at 35-37°C with shaking C->D E At specified time points (e.g., 0, 2, 4, 8, 24h), remove an aliquot from each flask D->E F Perform serial dilutions of the aliquots E->F G Plate dilutions onto agar (B569324) plates F->G H Incubate plates and then count colonies (CFU/mL) G->H I Plot log10 CFU/mL versus time to generate time-kill curves H->I

References

A Comparative Guide to the Validation of Fosfomycin Calcium Breakpoints for Specific Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of fosfomycin (B1673569) calcium breakpoints for key bacterial species as defined by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST). It includes a summary of quantitative data, detailed experimental protocols for susceptibility testing, and visualizations of the breakpoint validation workflow.

Data Presentation: Comparative Breakpoints

Fosfomycin susceptibility breakpoints vary between regulatory bodies and are often specific to the site of infection and the bacterial species. The following tables summarize the minimum inhibitory concentration (MIC) and disk diffusion zone diameter breakpoints for select bacteria. It is crucial to note that for many organisms beyond Escherichia coli, breakpoints are not well-established and are often extrapolated, a practice that requires caution.[1][2]

Escherichia coli (Uncomplicated Urinary Tract Infections)
Parameter Organization Susceptible Intermediate Resistant
MIC (mg/L) CLSI≤64128≥256
EUCAST (Oral)≤8->8
Disk Diffusion (mm) CLSI (200 µg disk)≥1613-15≤12
EUCAST (200 µg disk)≥24-<24
Klebsiella pneumoniae
Parameter Organization Susceptible Intermediate Resistant
MIC (mg/L) CLSIE. coli breakpoints often extrapolated--
EUCAST (IV)≤32->32
Disk Diffusion (mm) CLSINo specific breakpoints--
EUCASTNo specific breakpoints for disk diffusion--

Note on Klebsiella pneumoniae: Both CLSI and EUCAST acknowledge the challenges with fosfomycin susceptibility testing for K. pneumoniae.[1][3] EUCAST provides a breakpoint for intravenous fosfomycin for all Enterobacterales, including K. pneumoniae.[1][2] However, disk diffusion and gradient diffusion methods are not recommended for K. pneumoniae due to poor performance.[3]

Pseudomonas aeruginosa
Parameter Organization Susceptible Intermediate Resistant
MIC (mg/L) CLSINo established breakpoints--
EUCAST (ECOFF)≤128->128
Disk Diffusion (mm) CLSINo established breakpoints--
EUCASTNo established breakpoints--

Note on Pseudomonas aeruginosa: Neither CLSI nor EUCAST has established clinical breakpoints for P. aeruginosa.[4] EUCAST has defined an epidemiological cutoff value (ECOFF) of ≤128 mg/L.[4] Extrapolation of E. coli breakpoints is discouraged due to differing resistance mechanisms.

Staphylococcus aureus
Parameter Organization Susceptible Intermediate Resistant
MIC (mg/L) CLSINo established breakpoints--
EUCAST (IV)≤32->32
Disk Diffusion (mm) CLSINo established breakpoints--
EUCASTNo established breakpoints--

Note on Staphylococcus aureus: EUCAST provides a breakpoint for intravenous fosfomycin.[5]

Experimental Protocols

Accurate determination of fosfomycin susceptibility is highly dependent on the methodology used. The agar (B569324) dilution method is considered the gold standard by both CLSI and EUCAST.[5]

Agar Dilution Method (Reference Method)

This method involves incorporating serial twofold dilutions of fosfomycin into Mueller-Hinton agar (MHA), followed by the inoculation of a standardized bacterial suspension.[6]

Materials:

  • Fosfomycin analytical standard powder

  • Mueller-Hinton Agar (MHA)

  • Glucose-6-phosphate (G6P) solution (25 µg/mL final concentration)

  • Sterile petri dishes

  • 0.5 McFarland turbidity standard

  • Bacterial inoculum replicator (optional)

  • Quality control (QC) strains (e.g., E. coli ATCC® 25922, S. aureus ATCC® 29213)[6]

Procedure:

  • Prepare Fosfomycin Stock Solution: On the day of the test, prepare a stock solution of fosfomycin, considering its potency.[6]

  • Prepare Fosfomycin-Agar Plates:

    • Prepare MHA according to the manufacturer's instructions and sterilize.

    • Cool the molten MHA to 45-50°C and supplement with G6P to a final concentration of 25 µg/mL.[6]

    • Prepare serial twofold dilutions of the fosfomycin stock solution.

    • For each concentration, add 1 part of the fosfomycin dilution to 9 parts of the G6P-supplemented molten MHA.[6]

    • Pour the agar into sterile petri dishes to a depth of 4.0 ± 0.5 mm and allow it to solidify.[7]

  • Prepare Inoculum:

    • From a fresh (18-24 hour) culture, suspend colonies in sterile saline.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[6]

    • Dilute the suspension 1:10 to achieve a final inoculum of approximately 10⁴ CFU per spot.

  • Inoculation:

    • Using a multipoint replicator or a calibrated loop, spot 1-2 µL of the diluted inoculum onto the surface of the fosfomycin-containing and a growth-control (no fosfomycin) agar plate.

  • Incubation: Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.[6]

  • Reading Results: The MIC is the lowest concentration of fosfomycin that completely inhibits visible growth.

Disk Diffusion Method

The disk diffusion method is a more accessible alternative to agar dilution for some bacteria.

Materials:

  • Mueller-Hinton Agar (MHA) plates (4.0 ± 0.5 mm depth)[7]

  • Fosfomycin disks (200 µg) containing 50 µg of G6P[8]

  • 0.5 McFarland turbidity standard

  • Sterile cotton swabs

  • Quality control (QC) strains

Procedure:

  • Prepare Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

  • Inoculation:

    • Dip a sterile cotton swab into the inoculum and rotate it against the side of the tube to remove excess fluid.

    • Swab the entire surface of the MHA plate three times, rotating the plate approximately 60 degrees between each swabbing to ensure even distribution.

  • Disk Application:

    • Aseptically apply a fosfomycin disk to the center of the inoculated plate.

  • Incubation: Invert the plates and incubate at 35 ± 2°C for 16-20 hours in ambient air.

  • Reading Results:

    • Measure the diameter of the zone of complete inhibition in millimeters.

Broth Microdilution Method

While widely used for other antibiotics, the broth microdilution method for fosfomycin is not recommended by CLSI and EUCAST for routine testing due to issues with precision and the "skipped well" phenomenon.[5][9] However, it is used in some research contexts.

Materials:

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Fosfomycin analytical standard

  • Glucose-6-phosphate (G6P) solution (25 µg/mL final concentration)

  • 96-well microtiter plates

  • 0.5 McFarland turbidity standard

  • Quality control (QC) strains

Procedure:

  • Prepare Fosfomycin Dilutions: Prepare serial twofold dilutions of fosfomycin in CAMHB supplemented with G6P in the wells of a microtiter plate.

  • Prepare Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Inoculate each well with the standardized bacterial suspension. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Incubation: Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.

  • Reading Results: The MIC is the lowest concentration of fosfomycin that completely inhibits visible growth.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_testing Susceptibility Testing cluster_analysis Data Analysis and Interpretation isolate Bacterial Isolate Selection inoculum Inoculum Preparation (0.5 McFarland) isolate->inoculum media Media Preparation (MHA + 25 µg/mL G6P) agar_dilution Agar Dilution (Inoculation of Plates) media->agar_dilution disk_diffusion Disk Diffusion (Inoculation and Disk Application) media->disk_diffusion fosfomycin Fosfomycin Stock and Dilution Preparation fosfomycin->agar_dilution broth_microdilution Broth Microdilution (Inoculation of Plates) fosfomycin->broth_microdilution inoculum->agar_dilution inoculum->disk_diffusion inoculum->broth_microdilution incubation Incubation (16-20h at 35°C) agar_dilution->incubation disk_diffusion->incubation broth_microdilution->incubation reading Reading Results (MIC or Zone Diameter) incubation->reading interpretation Interpretation using CLSI/EUCAST Breakpoints reading->interpretation validation Breakpoint Validation interpretation->validation

Caption: Experimental workflow for fosfomycin susceptibility testing and breakpoint validation.

logical_relationship cluster_data Data Inputs cluster_analysis Analysis cluster_output Breakpoint Establishment mic_data MIC Distributions (Wild-Type vs. Resistant) ecoff ECOFF Determination mic_data->ecoff pkpd_data Pharmacokinetic/ Pharmacodynamic Data pkpd_target PK/PD Target Attainment pkpd_data->pkpd_target clinical_data Clinical Outcome Data correlation Correlation of MIC with Clinical Success clinical_data->correlation breakpoints Clinical Breakpoints (S, I, R) ecoff->breakpoints pkpd_target->breakpoints correlation->breakpoints

Caption: Logical relationship of data for establishing clinical breakpoints.

References

Safety Operating Guide

Proper Disposal of Fosfomycin Calcium in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidance for the safe and compliant disposal of fosfomycin (B1673569) calcium is critical for maintaining a secure research environment and ensuring environmental protection. Researchers, scientists, and drug development professionals must adhere to established protocols to mitigate risks associated with this antibiotic compound. Disposal procedures should be in strict accordance with federal, state, and local regulations.[1][2][3][4]

Personal Protective Equipment (PPE)

Before handling fosfomycin calcium for any purpose, including disposal, it is mandatory to wear appropriate Personal Protective Equipment (PPE) to prevent skin, eye, and respiratory exposure.[5]

PPE CategoryItemSpecification
Eye/Face Protection Safety GogglesTightly fitting with side-shields.
Hand Protection GlovesChemical-impermeable. Double gloves for spill response.
Body Protection Protective ClothingLab coat or impervious, fire/flame-resistant clothing.
Respiratory Protection RespiratorFull-face respirator if exposure limits are exceeded.

Step-by-Step Disposal Procedures

The primary method for the disposal of unused or expired this compound is through a licensed hazardous material disposal company.[1][6] It is imperative to avoid flushing the compound down the toilet or disposing of it in the regular trash unless specifically instructed by a pharmacist or the manufacturer.[5]

1. Waste Classification and Segregation:

  • Treat all this compound waste, including unused product, expired materials, and contaminated labware, as hazardous chemical waste.[7]

  • Segregate this compound waste from other laboratory waste streams to prevent cross-contamination and ensure proper handling.

2. Containment and Labeling:

  • Place this compound waste into a designated, approved, and clearly labeled hazardous waste container.[2][8]

  • The container should be sealed to prevent leaks or spills.[5]

  • Ensure the label clearly identifies the contents as "this compound Waste" and includes any other information required by your institution's environmental health and safety (EHS) department.

3. Storage:

  • Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong acids, alkalis, and oxidizing agents.[4][5]

  • The storage area should be secure and accessible only to authorized personnel.

4. Professional Disposal:

  • Arrange for the collection and disposal of the this compound waste through a licensed hazardous waste disposal company.[1][6]

  • Incineration in a facility equipped with an afterburner and scrubber is a suitable disposal method.[1]

  • Ensure that all federal, state, and local regulations regarding the disposal and destruction of this material are followed.[1]

5. Contaminated Materials:

  • Any materials that come into contact with this compound, such as personal protective equipment (PPE), spill cleanup materials, and empty containers, should be disposed of as hazardous waste in the same manner as the chemical itself.[1][2][3][4]

  • Do not reuse empty containers.[2]

6. Spill Management:

  • In the event of a spill, avoid generating dust.[1]

  • Wear appropriate PPE and sweep or vacuum the spilled material into a suitable container for disposal.[2]

  • Clean the spill area thoroughly to remove any residual contamination.[1]

  • Avoid discharging any spilled material into drains, watercourses, or onto the ground.[1][2]

Disposal Workflow

Fosfomycin_Disposal_Workflow start Start: this compound Waste Generated ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe spill Spill Occurs start->spill classify Classify as Hazardous Chemical Waste ppe->classify contain_spill Contain Spill & Clean Up (Avoid Dust Generation) ppe->contain_spill contain Place in Labeled, Sealed Hazardous Waste Container classify->contain store Store in a Cool, Dry, Well-Ventilated Area contain->store contact_ehs Contact Institutional EHS for Pickup store->contact_ehs licensed_disposal Transfer to Licensed Hazardous Waste Disposal Company contact_ehs->licensed_disposal incineration Incineration with Afterburner and Scrubber licensed_disposal->incineration end End: Compliant Disposal incineration->end spill->ppe spill_waste Dispose of Spill Debris as Hazardous Waste contain_spill->spill_waste spill_waste->contain

Caption: Workflow for the safe disposal of this compound in a laboratory setting.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Fosfomycin Calcium

Author: BenchChem Technical Support Team. Date: December 2025

Essential protocols for the safe handling and disposal of fosfomycin (B1673569) calcium, ensuring the protection of laboratory personnel and the integrity of research.

For researchers, scientists, and drug development professionals, maintaining a safe laboratory environment is paramount. This guide provides immediate, essential safety and logistical information for handling fosfomycin calcium, a potent antibiotic. Adherence to these protocols is critical for minimizing exposure risks and ensuring operational excellence.

While some safety data sheets (SDS) classify this compound as a non-hazardous substance, others indicate it may be harmful if swallowed, cause skin and eye irritation, and lead to respiratory irritation[1]. Therefore, a cautious approach prioritizing stringent safety measures is recommended.

Personal Protective Equipment (PPE): Your First Line of Defense

The appropriate selection and use of PPE are non-negotiable when handling this compound, particularly in its powdered form, to prevent inhalation and contact with skin and eyes[2].

PPE CategoryItemSpecification
Eye/Face Protection Safety GogglesWear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards[3][4].
Hand Protection GlovesWear chemical-impermeable gloves. For spill response, the use of double gloves is recommended[2]. Gloves should be inspected before use and disposed of properly after handling the material[4].
Body Protection Protective ClothingA lab coat or fire/flame-resistant and impervious clothing should be worn to protect the skin[2][3].
Respiratory Protection RespiratorIf exposure limits are exceeded, irritation is experienced, or dust is generated, a full-face respirator or a NIOSH-approved N95 (US) or P1 (EN 143) dust mask should be used[3][4].

Operational Plan: Step-by-Step Handling of this compound

A systematic approach to handling this compound is crucial for safety and procedural consistency.

1. Preparation:

  • Ventilation: Always handle this compound in a well-ventilated area, such as a laboratory fume hood, to minimize the formation of dust and aerosols[2][5][6].

  • PPE: Ensure all required personal protective equipment is correctly worn before handling the substance[2].

  • Work Area: Designate a specific, clean, and uncluttered area for handling. Eating, drinking, and smoking in this area are strictly prohibited[2].

  • Emergency Equipment: Confirm that a safety shower and eyewash station are readily accessible[1].

2. Handling and Use:

  • Avoid Contact: Take all necessary precautions to prevent contact with the skin and eyes[5].

  • Dust Prevention: Handle the powdered form with care to avoid generating dust[2].

  • Hygiene: Wash hands thoroughly after handling the compound.

3. Storage:

  • Conditions: Store this compound in a dry, cool, and well-ventilated place[3]. The recommended storage temperature is often 4°C[1][5].

  • Containers: Keep the compound in its original, tightly sealed container, away from direct sunlight and sources of ignition[1][5].

Spill and Disposal Protocols

In the event of a spill or for routine disposal, specific procedures must be followed to mitigate risks and ensure environmental safety.

Accidental Release Measures:

  • Evacuation: Evacuate personnel to a safe area[5].

  • Ventilation: Ensure adequate ventilation[5].

  • Containment: Prevent further leakage or spillage if it is safe to do so. Keep the product away from drains and water courses[1][5].

  • Cleanup: For small spills, sweep up the material and place it in a suitable, closed container for disposal[4]. Avoid generating dust during cleanup[7]. For larger spills, use appropriate protective equipment and absorb with a liquid-binding material like diatomite[1][5].

Waste Disposal:

  • Regulations: Dispose of the substance and any contaminated packaging in accordance with all applicable federal, state, and local regulations[5].

  • Methods: The product may be burned in a chemical incinerator equipped with an afterburner and scrubber. Alternatively, excess and expired materials should be offered to a licensed hazardous material disposal company[7]. Do not dispose of with household garbage or allow the product to reach the sewage system.

Logical Workflow for PPE Selection

PPE_Selection_Workflow cluster_assessment Hazard Assessment cluster_ppe PPE Selection cluster_verification Verification & Use Start Handling this compound CheckHazard Review Safety Data Sheet (SDS) Is there a risk of inhalation, skin, or eye contact? Start->CheckHazard EyeProtection Eye/Face Protection: Tightly fitting safety goggles with side-shields CheckHazard->EyeProtection Yes HandProtection Hand Protection: Chemical-impermeable gloves CheckHazard->HandProtection Yes BodyProtection Body Protection: Lab coat or impervious clothing CheckHazard->BodyProtection Yes RespiratoryProtection Respiratory Protection: Use in well-ventilated area. If dust is generated, use a respirator (e.g., N95). CheckHazard->RespiratoryProtection Yes FinalCheck Final PPE Check and Safe Handling EyeProtection->FinalCheck HandProtection->FinalCheck BodyProtection->FinalCheck RespiratoryProtection->FinalCheck

Caption: Workflow for selecting appropriate PPE for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.